molecular formula C10H6N2O2 B076504 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile CAS No. 15000-43-8

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B076504
CAS No.: 15000-43-8
M. Wt: 186.17 g/mol
InChI Key: CRRUFISVDCIBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a versatile and high-value quinoline derivative that serves as a critical synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. This compound features a privileged structure that is commonly found in molecules with significant biological activity. Its core quinoline skeleton, functionalized with hydroxyl, oxo, and nitrile groups, makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds, including fused quinolines and other nitrogen-containing heterocycles with potential pharmacological properties. Researchers value this chemical for its role in developing novel kinase inhibitors, antimicrobial agents, and anticancer compounds, as the structure can interact with various biological targets. The electron-withdrawing nitrile group and the acidic proton on the hydroxyl group provide key handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR). It is supplied as a high-purity material to ensure reproducibility in experimental outcomes, supporting advanced research in hit-to-lead optimization and the development of new therapeutic candidates.

Properties

IUPAC Name

4-hydroxy-2-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c11-5-7-9(13)6-3-1-2-4-8(6)12-10(7)14/h1-4H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRUFISVDCIBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715930
Record name 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15000-43-8
Record name 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Ascendancy of a Privileged Scaffold: A Technical Guide to the History and Discovery of Quinoline-3-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline core, a bicyclic aromatic heterocycle, has long been a cornerstone of medicinal chemistry, owing to its presence in a vast array of natural products and synthetic bioactive molecules. Among its numerous derivatives, the quinoline-3-carbonitrile scaffold has emerged as a particularly fruitful area of research and development. The strategic placement of the nitrile group at the 3-position profoundly influences the molecule's electronic properties and serves as a versatile chemical handle for further functionalization, paving the way for the discovery of potent therapeutic agents. This in-depth technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of quinoline-3-carbonitriles. We will traverse the classical foundations of quinoline synthesis, explore the pivotal adaptations that enabled the introduction of the 3-cyano moiety, and delve into the modern, highly efficient multicomponent reactions that have revolutionized access to this important class of compounds. Furthermore, this guide will illuminate the key discoveries that have established quinoline-3-carbonitriles as a privileged scaffold in drug discovery, with a focus on their roles as kinase inhibitors and antibacterial agents.

A Historical Perspective: From Coal Tar to a Cornerstone of Synthesis

The story of quinoline begins in 1834, when Friedlieb Ferdinand Runge first isolated the parent compound from coal tar.[1][2] This discovery marked the entry of a new class of heterocyclic compounds into the world of chemistry. For several decades, coal tar remained the primary source of quinoline.[2] However, the burgeoning field of synthetic organic chemistry in the late 19th century soon provided rational laboratory methods for its construction, laying the groundwork for the systematic exploration of its derivatives.

A flurry of seminal discoveries in the 1880s established the foundational pillars of quinoline synthesis. These "named reactions," developed by pioneers like Skraup, Friedländer, and Combes, provided chemists with the tools to construct the quinoline ring system from readily available starting materials.[1][3][4][5][6]

  • The Skraup Synthesis (1880): This often vigorous reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent to produce the parent quinoline.[1]

  • The Friedländer Synthesis (1882): In this versatile method, a 2-aminobenzaldehyde or a 2-aminobenzoketone is condensed with a compound containing an α-methylene group adjacent to a carbonyl, under acidic or basic conditions, to yield a substituted quinoline.[4][6]

  • The Combes Synthesis (1888): This acid-catalyzed reaction involves the condensation of an aniline with a 1,3-dicarbonyl compound to form a β-amino-α,β-unsaturated ketone, which then undergoes cyclization to afford a quinoline.[1][3][5][7]

These classical methods, while groundbreaking for their time, often suffered from harsh reaction conditions, limited substrate scope, and low yields. Nevertheless, they provided the fundamental understanding of quinoline formation that would be built upon for generations to come.

The Emergence of a Key Functionality: The 3-Cyano Group

The introduction of a carbonitrile (cyano) group at the 3-position of the quinoline ring marked a significant step in the evolution of this scaffold's utility in medicinal chemistry. The nitrile group is a powerful electron-withdrawing group, which modulates the electronic properties of the quinoline ring system. More importantly, it is a versatile synthetic handle that can be readily transformed into other functional groups, such as carboxylic acids, amides, and amines, providing access to a diverse range of derivatives.

While pinpointing the absolute first synthesis of a quinoline-3-carbonitrile is challenging from the available historical literature, early adaptations of classical methods likely provided the initial entries into this class of compounds. For instance, the Friedländer synthesis, with its reliance on a component with an active methylene group, could in principle be adapted to use a reactant like malononitrile, which would introduce the cyano group at the 3-position.

A significant leap forward in the synthesis of highly functionalized quinoline-3-carbonitriles, particularly the 2-amino substituted variants, came with the advent of multicomponent reactions (MCRs). These reactions, in which three or more reactants combine in a one-pot procedure to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[8]

The Rise of Multicomponent Reactions for Quinoline-3-carbonitrile Synthesis

The application of MCRs to the synthesis of quinoline-3-carbonitriles has become a dominant strategy in modern organic chemistry. A particularly prominent and widely utilized MCR for this purpose is a variation of the Friedländer synthesis, often referred to as a four-component reaction involving an aniline, an aldehyde, a C-H activated acid like malononitrile, and a catalyst.

This powerful reaction allows for the rapid and efficient construction of polysubstituted 2-amino-4-arylquinoline-3-carbonitriles. The general mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the aniline, and subsequent intramolecular cyclization and aromatization.

G cluster_0 Multicomponent Synthesis of 2-Aminoquinoline-3-carbonitriles reactants Aniline + Aldehyde + Malononitrile intermediate1 Knoevenagel Adduct reactants->intermediate1 Knoevenagel Condensation intermediate2 Michael Adduct intermediate1->intermediate2 Michael Addition of Aniline intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product 2-Amino-4-arylquinoline-3-carbonitrile intermediate3->product Aromatization

Caption: A simplified workflow for the multicomponent synthesis of 2-amino-4-arylquinoline-3-carbonitriles.

Discovery of Biological Activity: A Scaffold for Therapeutic Intervention

The exploration of the biological activities of quinoline derivatives has a rich history, with quinine being one of the first effective treatments for malaria.[9] As synthetic methodologies for quinolines became more sophisticated, a vast chemical space of derivatives was opened up for pharmacological investigation. Quinoline-3-carbonitriles have proven to be a particularly valuable scaffold in this endeavor, exhibiting a wide range of biological activities.

Kinase Inhibitors: Targeting the Engines of Cellular Proliferation

Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[10] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The quinoline-3-carbonitrile scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors.

The 2-aminoquinoline-3-carbonitrile moiety, in particular, has been identified as a key pharmacophore in a number of kinase inhibitors.[2][10][11] The amino group can act as a hydrogen bond donor, while the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, allowing for specific interactions with the hinge region of the kinase active site. The 3-cyano group can also participate in hydrogen bonding and other interactions, contributing to binding affinity and selectivity.

G cluster_1 Quinoline-3-carbonitrile as a Kinase Inhibitor Scaffold scaffold 2-Aminoquinoline-3-carbonitrile interaction1 H-bond Donor (2-Amino Group) scaffold->interaction1 interaction2 H-bond Acceptor (Quinoline Nitrogen) scaffold->interaction2 kinase Kinase Active Site (Hinge Region) inhibition Inhibition of Kinase Activity kinase->inhibition interaction1->kinase interaction2->kinase

Caption: Key interactions of the 2-aminoquinoline-3-carbonitrile scaffold with a kinase active site.

Antibacterial Agents: A New Front in the Fight Against Resistance

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antibacterial agents with novel mechanisms of action. Quinoline derivatives have a long history as antibacterial agents, with the fluoroquinolones being a prominent class of antibiotics. More recently, quinoline-3-carbonitrile derivatives have shown promise as a new class of antibacterial compounds.[12]

Studies have demonstrated that certain quinoline-3-carbonitrile derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.[13] The mechanism of action of these compounds is an active area of research, with some evidence suggesting that they may target bacterial DNA gyrase, an essential enzyme involved in DNA replication.[10]

Key Synthetic Methodologies: Experimental Protocols

To provide a practical understanding of the synthesis of quinoline-3-carbonitriles, this section details representative experimental protocols for both a classical and a modern approach.

Classical Approach: The Friedländer Annulation

The Friedländer synthesis provides a foundational method for the construction of the quinoline ring system. While not originally designed for the synthesis of 3-cyano derivatives, it can be adapted for this purpose.

Protocol: Synthesis of a Substituted Quinoline-3-carbonitrile via Friedländer Annulation

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of a 2-aminobenzophenone derivative in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagents: To the stirred solution, add 1.1 equivalents of malononitrile and a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of catalyst (acid or base) can influence the reaction rate and yield, depending on the specific substrates. The use of a reflux condenser is necessary to prevent the loss of volatile solvents and reactants at elevated temperatures. TLC is a crucial technique for monitoring the consumption of starting materials and the formation of the product, allowing for the determination of the optimal reaction time.

Modern Approach: A Multicomponent Synthesis

Multicomponent reactions offer a highly efficient and atom-economical route to complex molecules like quinoline-3-carbonitriles.

Protocol: One-Pot, Three-Component Synthesis of a 2-Amino-4-arylquinoline-3-carbonitrile

  • Reactant Mixture: To a microwave-safe reaction vessel, add 1 equivalent of an aniline, 1 equivalent of an aromatic aldehyde, and 1 equivalent of malononitrile in a minimal amount of a suitable solvent (e.g., ethanol or water).[14]

  • Catalyst Addition: Add a catalytic amount of an appropriate catalyst, such as L-proline or a Lewis acid.[14]

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a predetermined temperature and time. Monitor the internal pressure to ensure it remains within safe limits.

  • Isolation and Purification: After the reaction is complete, cool the vessel to room temperature. The product often precipitates from the reaction mixture and can be collected by filtration, washed with a cold solvent, and dried. If no precipitate forms, the product can be isolated by extraction and purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times compared to conventional heating methods. The use of a catalyst is essential to facilitate the tandem reactions involved in the multicomponent synthesis. The choice of solvent can impact the reaction efficiency and the ease of product isolation. Water is often an excellent "green" solvent for these reactions.

Data Presentation: A Comparison of Synthetic Approaches

Method Reactants Conditions Advantages Disadvantages
Friedländer Annulation 2-Aminobenzophenone, MalononitrileThermal, Acid or Base CatalysisWell-established, conceptually simpleOften requires harsh conditions, moderate yields
Multicomponent Reaction Aniline, Aldehyde, MalononitrileMicrowave, CatalysisHigh efficiency, atom economy, rapid, diversity-orientedMay require optimization of catalyst and conditions

Conclusion and Future Outlook

The journey of quinoline-3-carbonitriles, from their conceptual origins in classical quinoline synthesis to their current status as a privileged scaffold in drug discovery, is a testament to the power of synthetic innovation. The development of efficient and versatile synthetic methods, particularly multicomponent reactions, has been instrumental in unlocking the therapeutic potential of this remarkable class of compounds. As our understanding of the biological targets of quinoline-3-carbonitrile derivatives continues to grow, we can anticipate the design and synthesis of even more potent and selective drug candidates for a wide range of diseases. The future of quinoline-3-carbonitrile chemistry will likely focus on the development of even more sustainable and efficient synthetic methodologies, the exploration of novel biological activities, and the translation of promising lead compounds into clinically effective therapeutics.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC - NIH. (URL: [Link])

  • Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (URL: [Link])

  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile - ResearchGate. (URL: [Link])

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (URL: [Link])

  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (URL: [Link])

  • Advances in polymer based Friedlander quinoline synthesis - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile - Connect Journals. (URL: [Link])

  • Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC - NIH. (URL: [Link])

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (URL: [Link])

  • Greener one pot synthesis of 2-amino-4-arylquinoline-3- carbonitriles in neat water under microwaves - Sciforum. (URL: [Link])

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (URL: [Link])

  • Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. (URL: [Link])

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. (URL: [Link])

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: [Link])

  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - NIH. (URL: [Link])

  • Combes quinoline synthesis | Request PDF - ResearchGate. (URL: [Link])

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (URL: [Link])

  • CS gas - Wikipedia. (URL: [Link])

  • Combes Quinoline Synthesis. (URL: [Link])

  • Friedländer synthesis - Wikipedia. (URL: [Link])

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (URL: [Link])

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed. (URL: [Link])

  • Combe's synthesis of quinoline || detailed mechanism - YouTube. (URL: [Link])

  • The Friedländer Synthesis of Quinolines - Organic Reactions. (URL: [Link])

Sources

An In-depth Technical Guide to 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic organic compound that has garnered significant interest within the scientific community. As a derivative of the versatile 4-hydroxy-2-quinolone scaffold, it possesses a unique combination of functional groups—a hydroxyl, a lactam, and a nitrile—that impart a rich chemical reactivity and a wide spectrum of potential biological activities. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity, and potential applications, with a particular focus on its relevance in medicinal chemistry and drug discovery. The quinoline core is a prominent feature in numerous natural products and synthetic pharmaceuticals, known to exhibit a broad range of biological effects, including antimicrobial and anticancer properties.[1][2] The strategic placement of the cyano group at the 3-position offers a valuable handle for further chemical modifications, making this compound an attractive starting material for the synthesis of more complex molecular architectures.[3]

Molecular Structure and Tautomerism

The chemical structure of this compound is characterized by a fused bicyclic system consisting of a benzene ring and a dihydropyridinone ring.

This compound cluster_quinoline C1 C2 C1->C2 C7 C1->C7 C3 C2->C3 O1 C2->O1 =O C4 C3->C4 CN1 C3->CN1 -CN C5 C4->C5 OH1 C4->OH1 -OH C6 C5->C6 C6->C1 C8 C7->C8 C8->C3 N1 C8->N1 N1->C2 C1_label C2_label C3_label C4_label C5_label C6_label C7_label C8_label N1_label O1_label OH1_label CN1_label caption Chemical Structure of this compound

Caption: Chemical Structure of the Topic Compound

An important characteristic of the 4-hydroxy-2-quinolone scaffold is its existence in tautomeric forms. The molecule can exist in equilibrium between the 4-hydroxy-2-oxo form and the 2,4-dihydroxy form, with the former generally being the more stable tautomer.[4] This equilibrium is influenced by factors such as the solvent and pH.[2]

Caption: Tautomeric equilibrium of the 4-hydroxy-2-quinolone core.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available for related compounds, specific experimental values for the title compound are not widely reported and some of the data presented is based on high-quality computational predictions.

PropertyValueSource
Molecular Formula C₁₀H₆N₂O₂[5]
Molecular Weight 186.17 g/mol [5]
Appearance Solid powder (predicted)
Melting Point Not available
Solubility Soluble in DMSO[6]
pKa Not available

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the fused benzene ring, typically in the range of δ 7.0-8.0 ppm. A broad singlet corresponding to the N-H proton of the lactam is also anticipated, as well as a signal for the hydroxyl proton, which may be broad and exchangeable with D₂O.

  • ¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbonyl carbon of the lactam is expected to resonate downfield, typically around δ 160-165 ppm. The carbon of the nitrile group will also have a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include a broad O-H stretching vibration, an N-H stretching band, a sharp C≡N stretching vibration for the nitrile group, and a strong C=O stretching absorption for the lactam carbonyl.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.17 g/mol ).

Synthesis

The synthesis of this compound can be achieved through multi-step reaction sequences, often starting from readily available aniline or anthranilic acid derivatives. A common strategy involves the cyclization of an appropriately substituted precursor. While a specific protocol for the title compound is not detailed in the provided search results, a general and adaptable synthetic approach based on the synthesis of related 4-hydroxy-2-quinolones is the Conrad-Limpach-Knorr reaction.[7] This involves the condensation of an aniline with a β-ketoester or a malonic ester derivative, followed by a thermal or acid-catalyzed cyclization.

A plausible synthetic route is outlined below:

Synthesis_Workflow cluster_legend Legend A Starting Material B Intermediate C Final Product Aniline Aniline Condensation Condensation Aniline->Condensation Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Condensation Intermediate_1 Diethyl anilinomalonate Condensation->Intermediate_1 Cyclization Thermal Cyclization Intermediate_1->Cyclization Ethyl_Ester Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Cyclization->Ethyl_Ester Amidation Amidation Ethyl_Ester->Amidation Amide 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Amidation->Amide Dehydration Dehydration (e.g., with POCl₃) Amide->Dehydration Final_Product This compound Dehydration->Final_Product caption Proposed Synthetic Workflow

Caption: A potential synthetic pathway to the target compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl malonate (1.5 eq).

  • Heat the mixture at a high temperature (typically 180-250 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the crude product is purified, often by recrystallization from a suitable solvent like ethanol, to yield the cyclized ethyl ester intermediate.

Step 2: Synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

  • Suspend the ethyl ester from Step 1 in a suitable solvent such as ethanol.

  • Add an excess of aqueous ammonia or bubble ammonia gas through the solution.

  • Heat the mixture under reflux for several hours until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and collect the precipitated amide by filtration. Wash with cold ethanol and dry under vacuum.

Step 3: Synthesis of this compound

  • In a dry flask under an inert atmosphere, suspend the amide from Step 2 in a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.

  • Heat the mixture gently for a short period. The reaction is often exothermic and should be controlled.

  • After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.

  • The solid product is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its multiple functional groups. The 4-hydroxy-2-quinolone core is known to undergo both electrophilic and nucleophilic substitution reactions.[2]

Reactivity Core This compound Electrophilic_Attack Electrophilic Attack (e.g., Halogenation, Nitration) Core->Electrophilic_Attack Aromatic Ring Nucleophilic_Attack Nucleophilic Attack (on Nitrile) Core->Nucleophilic_Attack Nitrile Carbon Alkylation O- and N-Alkylation Core->Alkylation Hydroxyl and Amide Hydrolysis Nitrile Hydrolysis Core->Hydrolysis Nitrile Group caption Key Reaction Pathways

Caption: Overview of the reactivity of the title compound.

  • Electrophilic Aromatic Substitution: The fused benzene ring can undergo electrophilic substitution reactions such as halogenation and nitration. The position of substitution will be directed by the existing substituents.

  • Reactions at the Hydroxyl and Amide Groups: The hydroxyl group can undergo O-alkylation and O-acylation. The amide nitrogen can be N-alkylated under appropriate basic conditions.

  • Reactivity of the Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine or participate in cycloaddition reactions.

Potential Applications

Derivatives of the 4-hydroxy-2-quinolone scaffold have shown a wide array of biological activities, suggesting that this compound could be a valuable lead compound in drug discovery.

  • Antimicrobial Agents: Numerous 4-hydroxy-2-quinolone derivatives have demonstrated antibacterial and antifungal properties.[1] The title compound and its derivatives could be explored for their potential as novel antimicrobial agents.

  • Anticancer Agents: The quinolone scaffold is present in several anticancer drugs.[8] The ability to functionalize the 3-position via the nitrile group provides a route to a diverse library of compounds for screening against various cancer cell lines.

  • Enzyme Inhibitors: The structural features of this molecule make it a candidate for targeting various enzymes. For instance, related 3-cyanoquinoline derivatives have been investigated as inhibitors of protein tyrosine kinases (PTKs), which are implicated in cancer and other diseases.[3]

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Harmful if swallowed

  • Harmful in contact with skin

  • Causes skin irritation

  • Causes serious eye irritation

  • Harmful if inhaled

  • May cause respiratory irritation

Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a synthetically versatile molecule with significant potential in medicinal chemistry and materials science. Its rich chemical reactivity, stemming from the interplay of its hydroxyl, lactam, and nitrile functionalities, allows for the generation of diverse molecular libraries. While further experimental characterization is needed to fully elucidate its physicochemical properties and biological activity profile, the existing literature on related compounds strongly suggests that it is a promising scaffold for the development of novel therapeutic agents and functional materials.

References

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Publishing. (2025). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC - NIH. (2020). Retrieved from [Link]

  • Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis - ResearchGate. (2014). Retrieved from [Link]

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - MDPI. (2020). Retrieved from [Link]

  • (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate. (n.d.). Retrieved from [Link]

  • A Convenient Method for the Preparation of 4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives - Sci-Hub. (2006). Retrieved from [Link]

  • (PDF) 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides - ResearchGate. (2007). Retrieved from [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. (2025). Retrieved from [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. (2025). Retrieved from [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. (n.d.). Retrieved from [Link]

  • US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents. (1951).
  • 3-Cyano-4-hydroxy-2-oxobutanoic acid | C5H5NO4 | CID 54481615 - PubChem. (n.d.). Retrieved from [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of 4-Hydroxy-2(1H)-Quinolone Derived Chalcones, Pyrazolines and Their Antimicrobial, In Silico Antimalarial Evaluations - ResearchGate. (2015). Retrieved from [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives - Iranian Journal of Pharmaceutical Research. (2022). Retrieved from [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxy-2-quinolones

Abstract

The 4-hydroxy-2-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] The chemical behavior, biological activity, and pharmaceutical properties of these molecules are intrinsically linked to a fascinating and often complex phenomenon: tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibria in 4-hydroxy-2-quinolones, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the structural nuances of the primary tautomeric forms, the physicochemical factors governing their equilibrium, and the robust analytical methodologies required for their characterization.

The Principle of Tautomerism in 4-Hydroxy-2-quinolones

Tautomers are constitutional isomers of organic compounds that readily interconvert. This process, known as tautomerization, most commonly involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond.[3][4] For the 4-hydroxy-2-quinolone core, this dynamic equilibrium is of paramount importance as it dictates the molecule's shape, hydrogen bonding capabilities, and electronic distribution, all of which are critical for molecular recognition and biological function.

Theoretically, 4-hydroxy-2-quinolone can exist in several tautomeric forms, but in practice, the equilibrium is dominated by two primary structures: the 4-hydroxy-2(1H)-quinolone (amide-enol form) and the 2,4-quinolinediol (bis-enol form).[5][6]

  • 4-Hydroxy-2(1H)-quinolone (Form A): This form contains a C4-enol and a C2-amide (lactam) functionality within the heterocyclic ring. It is often referred to as the "keto" or "quinolone" form due to the presence of the carbonyl group in the amide.

  • 2,4-Quinolinediol (Form B): This form is fully aromatic, featuring two hydroxyl groups at the C2 and C4 positions. It is referred to as the "enol" or "hydroxyquinoline" form.

While other tautomers are theoretically possible, the equilibrium between forms A and B is the most significant and has been the subject of extensive study.[5] The 4-hydroxy-2(1H)-quinolone form is generally the more stable and predominant tautomer in most conditions, a preference explained by the stability of the amide bond and favorable intermolecular interactions like self-association in solution.[5]

Workflow cluster_solution Solution State Analysis cluster_solid Solid State Analysis substance Quinolone Sample nmr NMR Spectroscopy (¹H, ¹³C) substance->nmr uv_vis UV-Vis Spectroscopy substance->uv_vis ir FTIR Spectroscopy substance->ir xray X-Ray Crystallography (Definitive) substance->xray conclusion Tautomer Assignment & Equilibrium Ratio nmr->conclusion uv_vis->conclusion ir->conclusion xray->conclusion

Caption: Fig. 2: Experimental workflow for tautomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for characterizing tautomeric equilibria in solution.

Expertise & Causality: The chemical shifts of key nuclei are highly sensitive to the local electronic environment, which differs significantly between tautomers. The ¹H NMR spectrum of the 4-hydroxy-2(1H)-quinolone form in DMSO-d₆ typically shows distinct, exchangeable signals for the N-H (around 11.2 ppm) and O-H (around 12.9 ppm) protons. [5]The absence of the N-H signal and the appearance of a second O-H signal would indicate the presence of the 2,4-quinolinediol form. Similarly, the ¹³C NMR chemical shift of C2 is a key indicator: a value around 164 ppm is characteristic of an amide carbonyl, whereas a value in the aromatic region would suggest the enol form. [5] Protocol: Quantitative ¹H NMR for Tautomer Ratio Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the 4-hydroxy-2-quinolone derivative and dissolve it in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Internal Standard: Add a known amount of an internal standard with a sharp singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1 ≥ 5x the longest T₁ of interest) to allow for full magnetization recovery, which is critical for accurate integration.

  • Spectral Processing: Carefully phase and baseline the spectrum.

  • Integration & Calculation: Integrate the signals corresponding to non-exchangeable protons unique to each tautomer (e.g., C3-H or aromatic protons with distinct shifts). Compare these integrals to the integral of the internal standard to determine the concentration and, subsequently, the ratio of each tautomer present in the equilibrium.

Infrared (IR) and X-Ray Crystallography

These methods provide invaluable information about the structure in the solid state.

Expertise & Causality: IR spectroscopy detects the vibrational frequencies of functional groups. The 4-hydroxy-2(1H)-quinolone tautomer will exhibit a strong, characteristic C=O stretching band for the amide group, typically around 1660 cm⁻¹. [5]It will also show O-H and N-H stretching bands. The 2,4-quinolinediol form would lack the amide C=O stretch but would show prominent O-H stretching bands. X-ray crystallography provides unambiguous proof of the structure in the crystal lattice, serving as the gold standard for solid-state characterization. [7] Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Collection: Acquire the spectrum, typically co-adding 16 or 32 scans to achieve a good signal-to-noise ratio.

  • Analysis: Identify key vibrational bands. The presence or absence of the amide C=O stretch around 1660 cm⁻¹ is the most diagnostic feature for distinguishing the primary tautomers.

Implications for Drug Discovery and Development

A thorough understanding of tautomerism is not a trivial pursuit; it is fundamental to the successful development of drugs based on the 4-hydroxy-2-quinolone scaffold.

  • Molecular Recognition: The tautomer that exists at the physiological site of action is the one that interacts with the biological target (e.g., enzyme or receptor). Since the two main tautomers have different shapes, hydrogen bond donor/acceptor patterns, and aromatic character, they will exhibit vastly different binding affinities. [8][9]Docking studies and SAR analyses must consider the most likely bioactive tautomer.

  • Pharmacokinetics (ADME): Tautomerism directly impacts key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion.

    • Solubility: The more polar amide tautomer may have different aqueous solubility than the less polar diol form.

    • Lipophilicity (LogP): The LogP value, a measure of a drug's partitioning between lipid and aqueous phases, will differ between tautomers, affecting membrane permeability.

    • pKa: The acidity and basicity of the molecule are tautomer-dependent, influencing its ionization state at different physiological pH values.

Conclusion

The tautomerism of 4-hydroxy-2-quinolones is a critical, multifaceted feature that governs their chemical identity and biological function. The equilibrium between the 4-hydroxy-2(1H)-quinolone and 2,4-quinolinediol forms is a dynamic process influenced by solvent, substitution, and electronic factors. For scientists in drug discovery, a rigorous characterization of this equilibrium using a combination of high-resolution spectroscopic techniques is not just recommended—it is essential. By embracing the complexity of tautomerism, researchers can unlock the full therapeutic potential of this versatile chemical scaffold and design more effective and targeted medicines.

References

  • The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). ResearchGate. [Link]

  • Abdou, M. M. (2011). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Heterocyclic Chemistry. ResearchGate. [Link]

  • Bardaweel, S. K., et al. (2019). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances. PubMed Central. [Link]

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

  • Tiyaboonchai, W., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules. PubMed. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Shaaban, I. A., et al. (2021). Tautomeric forms of 4-hydroxy quinoline. ResearchGate. [Link]

  • Tautomeric form of 4-quinolone (1). ResearchGate. [Link]

  • Horta, P., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry. ACS Publications. [Link]

  • Horta, P., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed. [Link]

  • Hong, W. P., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules. PMC - NIH. [Link]

  • Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. [Link]

  • Kang, O.-Y., et al. (2019). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers. RSC Publishing. [Link]

  • A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. ResearchGate. [Link]

  • Kumar, R., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. RSC Publishing. [Link]

  • Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [Link]

Sources

The Versatile Scaffold: A Technical Guide to 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile, a heterocyclic compound of significant interest to the scientific community. We will delve into its chemical identity, synthesis, and its pivotal role as a versatile scaffold in the landscape of modern drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the quinolinone core structure.

Core Compound Identification and Physicochemical Properties

This compound, also known as 2,4-dihydroxyquinoline-3-carbonitrile, is a key intermediate and a foundational structure for a multitude of biologically active molecules.[1] Its unique electronic and structural features make it a privileged scaffold in medicinal chemistry.

CAS Number : 15000-43-8[2]

Below is a summary of its key physicochemical properties:

PropertyValueSource
Molecular FormulaC₁₀H₆N₂O₂
Molecular Weight186.17 g/mol
IUPAC Name4-hydroxy-2-oxo-1H-quinoline-3-carbonitrile
PurityMin. 95%

A crucial aspect of the 4-hydroxy-2(1H)-quinolone core is its existence in several tautomeric forms. The equilibrium between the keto-enol forms is a determining factor in its reactivity. Quantum chemical calculations have shown that while multiple forms are possible, the quinolone tautomers are predominant in solution, a stability conferred by self-association.[3] This dynamic nature is fundamental to its ability to interact with various biological targets.

Caption: Tautomeric equilibrium of the 4-hydroxy-2(1H)-quinolone core.

Synthesis of the 4-Hydroxy-2-quinolone Scaffold

The synthesis of the 4-hydroxy-2-quinolone core can be achieved through various methodologies. Modern approaches often prioritize efficiency, higher yields, and greener chemical processes. A notable example is the bismuth(III) chloride-catalyzed synthesis under microwave irradiation, which represents a significant improvement over classical methods that often require harsh conditions and catalysts like polyphosphoric acid or phosphorus pentoxide.[1]

The rationale for employing microwave-assisted synthesis lies in its ability to rapidly and uniformly heat the reaction mixture, leading to a significant reduction in reaction times and often cleaner product formation. Bismuth(III) chloride is an attractive catalyst due to its low toxicity, moisture stability, and cost-effectiveness, aligning with the principles of green chemistry.

Experimental Protocol: Microwave-Assisted Synthesis of 4-Hydroxy-2-quinolone Derivatives

This protocol is a general procedure for the synthesis of the 4-hydroxy-2-quinolone scaffold, which is the core of this compound.[1]

Materials:

  • β-enaminone (or substituted aniline)

  • Diethyl malonate

  • Ethanol

  • Bismuth(III) chloride (BiCl₃)

  • Ethyl acetate

  • Petroleum ether

  • Microwave reactor

  • Standard laboratory glassware and purification apparatus (filtration, column chromatography)

Procedure:

  • In a 20 mL glass tube suitable for microwave synthesis, combine a 3:1 mixture of diethyl malonate and the chosen β-enaminone in 1 mL of ethanol.

  • Add 0.2 mmol of BiCl₃ to the reaction mixture.

  • Seal the tube and subject the reaction mixture to microwave irradiation for a duration of 5 to 13 minutes.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add 5 mL of ethanol to the mixture and recover the catalyst by filtration.

  • The crude product is then purified by column chromatography using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up and Purification reagents Combine: - β-enaminone - Diethyl malonate - Ethanol catalyst Add BiCl₃ catalyst reagents->catalyst mw_irrad Microwave Irradiation (5-13 mins) catalyst->mw_irrad tlc Monitor by TLC mw_irrad->tlc cool Cool to RT tlc->cool filter Add Ethanol & Filter Catalyst cool->filter purify Column Chromatography filter->purify product Purified 4-Hydroxy-2-quinolone purify->product

Caption: Workflow for the microwave-assisted synthesis of the 4-hydroxy-2-quinolone core.

Applications in Drug Discovery and Development

The 4-hydroxy-2-quinolone scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its broad spectrum of biological activities.[1] This versatility stems from the ease with which the core structure can be functionalized at various positions, allowing for the fine-tuning of its pharmacological profile.

Anticancer Activity

Quinolone derivatives have been extensively investigated as potential antitumor agents.[4] Their mechanisms of action are diverse and include:

  • DNA Intercalation: The planar quinoline ring system can insert itself between the base pairs of DNA, disrupting replication and transcription processes.[5]

  • Enzyme Inhibition: These compounds have been shown to inhibit key enzymes involved in cancer progression, such as c-Met kinase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor (VEGF).[4]

  • Induction of Apoptosis and Autophagy: Many quinolone derivatives can trigger programmed cell death (apoptosis) in cancer cells.[6] Some have also been shown to induce autophagy, a cellular self-degradation process that can, in some contexts, lead to cell death.[7]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle, often at the G2/M phase.[6][8]

Derivatives of 2-oxo-1,2-dihydroquinoline have demonstrated significant anti-proliferative activity against various cancer cell lines, including breast cancer (MCF-7).[8][9]

Antimicrobial and Antiviral Activity

The 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold is also a promising framework for the development of novel antimicrobial and antiviral agents.[10][11] The emergence of drug-resistant pathogens necessitates the discovery of new chemical entities with novel mechanisms of action.

Derivatives of this scaffold have been synthesized and evaluated for their antibacterial properties and as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[10][11] While some synthesized compounds have shown moderate antibacterial activity, the scaffold is considered an excellent template for further structural modifications to enhance potency.[10]

Conclusion and Future Perspectives

This compound and its parent scaffold represent a highly valuable class of compounds in medicinal chemistry. The synthetic accessibility and the wide range of biological activities, including anticancer, antibacterial, and antiviral properties, underscore their potential in addressing significant unmet medical needs. Future research should focus on leveraging computational tools for the rational design of new derivatives with improved potency and selectivity. The exploration of novel drug delivery systems for these compounds could also enhance their therapeutic efficacy. The continued investigation of the 4-hydroxy-2-quinolone core is poised to yield the next generation of innovative therapeutics.

References

  • Davarani, S. S. H., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 21(1), e124235. [Link]

  • Bardaweel, S. K., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 13(1), 1-10. [Link]

  • Davarani, S. S. H., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. Research Square. [Link]

  • Al-Warhi, T., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(19), 6529. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ukrainets, I. V., et al. (2007). 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides. Chemistry of Heterocyclic Compounds, 43, 1532–1539. [Link]

  • Law, S., et al. (2018). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 19(11), 3352. [Link]

  • Solomon, V. R., & Lee, H. (2011). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 19(19), 5644-5670. [Link]

  • Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. [Link]

  • Ukrainets, I. V., et al. (2011). 4-Hydroxy-2-quinolones. 191. Synthesis, tautomerism, and biological activity of 1-R-4-hydroxy-2-oxo1,2-dihydroquinoline-3-carboxylic acids benzimidazol-2-ylamides. Chemistry of Heterocyclic Compounds, 47, 448-458. [Link]

  • Alsayari, A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Molecules, 28(13), 5035. [Link]

  • Abdou, M. M. (2011). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 48(1), S3323-S3347. [Link]

  • Al-Ostath, A. I., et al. (2023). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Pharmaceuticals, 16(1), 123. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(3), 698. [Link]

  • Singh, S., & Singh, P. (2020). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate. [Link]

Sources

molecular structure and spectral properties of 4-hydroxy-2(1H)-quinolone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Spectral Properties of 4-Hydroxy-2(1H)-quinolone

Authored by: A Senior Application Scientist

Abstract

4-Hydroxy-2(1H)-quinolone stands as a cornerstone heterocyclic scaffold, foundational to a vast array of natural products and synthetic compounds with significant pharmacological activities. Its derivatives form the basis for numerous antibacterial, antifungal, and antimalarial agents, making a thorough understanding of its intrinsic properties paramount for researchers in drug discovery and medicinal chemistry.[1][2][3] This technical guide provides a comprehensive exploration of the molecular structure, tautomeric complexity, and detailed spectral characteristics of 4-hydroxy-2(1H)-quinolone. We delve into the causality behind spectroscopic observations and present field-proven protocols for its synthesis and analysis, offering a holistic resource for both seasoned investigators and scientists new to this chemical class.

Molecular Structure and Physicochemical Properties

The Quinolone Core and the Challenge of Tautomerism

The fundamental structure of 4-hydroxy-2(1H)-quinolone is a bicyclic aromatic system where a benzene ring is fused to a pyridinone ring. However, its representation as a single static structure is a simplification. The molecule exhibits significant keto-enol tautomerism, existing as an equilibrium mixture of several forms. While theoretically up to five tautomers can be drawn, the equilibrium in solution is primarily dominated by three key structures: the 4-hydroxy-2-oxo (A), the 2-hydroxy-4-oxo (B), and the 2,4-dihydroxy (C) forms.[1]

Experimental evidence and quantum chemical calculations have shown that the keto-containing tautomers, specifically the 4-hydroxy-2(1H)-quinolone form (A), are the predominant species in solution.[1] This predominance is largely attributed to stabilization through intermolecular hydrogen bonding and self-association, which favors the oxo forms over the more aromatic dihydroxy tautomer.[1] Understanding this tautomeric balance is critical, as it dictates the molecule's reactivity, spectroscopic signature, and biological interactions.

Tautomerism cluster_A 4-Hydroxy-2(1H)-quinolone (Keto-Enol Form A) cluster_B 2-Hydroxy-4(1H)-quinolone (Keto-Enol Form B) cluster_C Quinolin-2,4-diol (Di-Enol Form C) A Predominant in Solution B Minor Tautomer A->B Tautomeric Equilibrium C Minor Tautomer B->C Tautomeric Equilibrium

Caption: Tautomeric equilibrium of 4-hydroxy-2(1H)-quinolone.

Core Physicochemical Data

The fundamental properties of 4-hydroxy-2(1H)-quinolone are summarized below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
Molecular Formula C₉H₇NO[4]
Molar Mass 145.16 g/mol [4]
IUPAC Name 1H-quinolin-4-one[5]
Synonyms 4-Quinolone, Kynurine, Quinolin-4-ol[5]
CAS Number 529-37-3[4]
Melting Point 208–210 °C (406–410 °F)[4]
Appearance Powder

Spectroscopic Characterization: An Integrated Approach

A multi-technique spectroscopic approach is non-negotiable for the unambiguous confirmation of the structure and predominant tautomer of 4-hydroxy-2(1H)-quinolone. Each technique provides a unique and complementary piece of the structural puzzle.

Spectroscopy_Workflow cluster_workflow Integrated Spectroscopic Analysis Start Synthesized Compound MS Mass Spectrometry (MS) Start->MS Confirms Molecular Weight IR Infrared (IR) Spectroscopy MS->IR Identifies Functional Groups UV UV-Vis Spectroscopy IR->UV Probes Conjugated System NMR NMR Spectroscopy (¹H, ¹³C) UV->NMR Elucidates C-H Framework Structure Structure Confirmed NMR->Structure

Caption: Workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed covalent structure. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used due to its excellent solubilizing power and its ability to reveal exchangeable protons (NH and OH).

  • ¹H NMR Insights: The proton NMR spectrum provides a definitive fingerprint. The presence of distinct signals for both an N-H proton (amide) and an O-H proton (enol) strongly supports the 4-hydroxy-2(1H)-quinolone tautomer. The singlet corresponding to the C3-H is characteristic and its upfield shift is indicative of its position adjacent to two heteroatoms in the pyridinone ring.[1]

  • ¹³C NMR Insights: The carbon spectrum confirms the presence of a carbonyl group (C2) and a hydroxyl-bearing carbon (C4), with characteristic downfield chemical shifts. The remaining signals correspond to the carbons of the fused benzene ring and the C3 carbon.[1]

¹H NMR (DMSO-d₆) Chemical Shift (ppm)MultiplicityAssignment
Aromatic Protons7.16 - 7.83mH-5, H-6, H-7, H-8
Vinylic Proton~5.77sH-3
Amide Proton~11.18br sN-H
Hydroxyl Proton~12.90br sO-H
¹³C NMR (DMSO-d₆) Chemical Shift (ppm)Assignment
Carbonyl Carbon~163.6C-2
Hydroxyl Carbon~162.4C-4
Bridgehead Carbon~139.1C-9
Aromatic Carbons115.0 - 130.8C-5, C-6, C-7, C-8
Bridgehead Carbon~122.6C-10
Vinylic Carbon~98.2C-3
Data synthesized from literature values.[1]
Infrared (IR) Spectroscopy
  • Causality: IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, particularly those with strong dipoles like C=O and O-H bonds. The observed spectrum provides direct evidence for the dominant tautomeric form.

  • Key Vibrational Bands: The spectrum of 4-hydroxy-2(1H)-quinolone is characterized by a strong absorption band for the C=O (amide) stretch, typically around 1657 cm⁻¹. A broad band in the high-frequency region (around 3360 cm⁻¹) is indicative of the O-H stretching vibration, while absorptions around 1500-1600 cm⁻¹ correspond to the aromatic C=C stretching of the quinoline core.[1] The presence of a distinct C=O band is a crucial piece of evidence against the di-enol form being dominant.

UV-Visible Spectroscopy
  • Causality: UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of the molecule. The position and intensity of absorption maxima (λ_max) are characteristic of the chromophore.

  • Spectral Features: In a polar solvent like methanol, 4-hydroxy-2(1H)-quinolone typically exhibits two major absorption bands. These are found at approximately 269 nm and 314 nm, corresponding to π→π* transitions within the extended conjugated system of the quinolone ring.[1]

Mass Spectrometry (MS)
  • Causality: Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of its elemental composition. Furthermore, the fragmentation pattern observed under techniques like Electron Ionization (EI) offers corroborating structural information.

  • Fragmentation Pattern: The EI mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 145. Common fragmentation pathways involve the loss of CO (m/z = 117) and subsequent rearrangements, which are characteristic of the quinolone skeleton.[5]

Synthesis and Experimental Protocols

A Green and Efficient Synthetic Approach

While classical methods like the Camps cyclization exist, modern synthetic chemistry prioritizes efficiency, safety, and environmental responsibility.[4] A highly effective green chemistry approach involves the microwave-assisted, bismuth chloride (BiCl₃)-catalyzed reaction of β-enaminones with diethyl malonate.[6] This method offers high yields, short reaction times, and avoids hazardous reagents.

Synthesis_Workflow cluster_synthesis Microwave-Assisted Synthesis Protocol Reactants β-Enaminone + Diethyl Malonate + BiCl₃ (cat.) in Ethanol Microwave Microwave Irradiation (5-15 min) Reactants->Microwave Step 1: Mix & Irradiate Workup Reaction Workup (Cooling, Filtration) Microwave->Workup Step 2: Isolate Crude Product 4-Hydroxy-2(1H)-quinolone (Purified Product) Workup->Product Step 3: Purify

Caption: Green synthesis workflow for 4-hydroxy-2(1H)-quinolone.

Step-by-Step Synthesis Protocol

This protocol is adapted from a validated green chemistry procedure.[6]

  • Reagent Preparation: In a dedicated microwave reaction vessel, combine the appropriate β-enaminone (1 mmol) and diethyl malonate (3 mmol) in ethanol (1-2 mL).

  • Catalyst Addition: Add bismuth(III) chloride (BiCl₃, 20 mol%) to the mixture.

  • Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture for a period of 5 to 15 minutes at a temperature and power setting optimized for the specific β-enaminone substrate.

  • Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot indicates reaction completion.

  • Product Isolation: After completion, allow the reaction vessel to cool to room temperature. The product often precipitates from the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials or soluble byproducts. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

  • Characterization: Confirm the identity and purity of the final product using the spectroscopic methods detailed in Section 2.

Protocol for Spectroscopic Analysis
  • NMR Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • NMR Data Acquisition: Acquire ¹H, ¹³C, and, if desired, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz). Use standard acquisition parameters, ensuring a sufficient number of scans for a good signal-to-noise ratio.

  • FTIR Analysis: Prepare a sample for analysis using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. For ATR, place a small amount of the dry powder directly on the crystal. Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • UV-Vis Analysis: Prepare a dilute solution of the compound in spectroscopic grade methanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0. Record the spectrum from 200 to 600 nm.

  • MS Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., direct insertion probe for EI or electrospray ionization for LC-MS). Acquire the mass spectrum over an appropriate m/z range.

Conclusion

4-Hydroxy-2(1H)-quinolone is a molecule of profound importance whose properties are dictated by a delicate tautomeric equilibrium. An integrated analytical strategy, led by NMR spectroscopy and supported by IR, UV-Vis, and mass spectrometry, is essential for its definitive characterization. The predominance of the 4-hydroxy-2-oxo tautomer in solution is a key feature that governs its chemical behavior and biological function. By employing modern, green synthetic protocols, this vital chemical scaffold can be produced efficiently and sustainably, paving the way for the development of novel therapeutics and advanced materials.

References

  • Title: 4-Hydroxyquinoline | C9H7NO Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions Source: ResearchGate (originally published in a chemistry journal) URL: [Link]

  • Title: Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis Source: ResearchGate (originally published in a chemistry journal) URL: [Link]

  • Title: Synthesis of 4-Hydroxy-2(1H)-Quinolone Derived Chalcones, Pyrazolines and Their Antimicrobial, In Silico Antimalarial Evaluations Source: ResearchGate (originally published in Applied Biochemistry and Biotechnology) URL: [Link]

  • Title: 4-Quinolone Source: Wikipedia URL: [Link]

  • Title: Synthesis of 4-quinolones Source: Organic Chemistry Portal URL: [Link]

  • Title: BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation Source: RSC Advances, via PubMed Central URL: [Link]

  • Title: Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review Source: RSC Publishing (RSC Advances) URL: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

The 4-hydroxy-2-oxo-1,2-dihydroquinoline core, often referred to as a quinolinone, represents a privileged scaffold in medicinal chemistry. This heterocyclic system is a key structural component in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1] The addition of a carbonitrile group at the 3-position further enhances the chemical diversity and therapeutic potential of these derivatives. This guide provides a comprehensive overview of the multifaceted mechanisms of action through which this compound derivatives exert their therapeutic effects, with a focus on their applications as anti-HIV, antibacterial, anticancer, and anti-inflammatory agents. We will delve into the molecular targets, the intricacies of their interactions, and the experimental methodologies employed to elucidate these mechanisms.

Antiviral Activity: Targeting HIV-1 Integrase

A significant area of investigation for 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives has been in the development of novel anti-HIV-1 agents. The primary molecular target identified for this class of compounds is the viral enzyme, HIV-1 integrase (IN) .[1]

Mechanism of HIV-1 Integrase Inhibition

HIV-1 integrase is essential for the replication of the virus, catalyzing the insertion of the viral DNA into the host cell's genome. This process involves two key steps: 3'-processing and strand transfer. Certain 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives have been shown to inhibit both of these processes.[1] The proposed mechanism of action involves the chelation of divalent magnesium ions (Mg²⁺) within the active site of the integrase enzyme. These metal ions are crucial for the catalytic activity of integrase. By binding to these ions, the quinoline derivatives effectively block the enzyme's function, thereby preventing the integration of the viral genome into the host DNA and halting viral replication.[2][3]

Below is a diagram illustrating the proposed mechanism of HIV-1 integrase inhibition.

HIV_Integrase_Inhibition cluster_active_site HIV-1 Integrase Active Site Mg1 Mg²⁺ Inhibition Inhibition of 3'-Processing & Strand Transfer Mg2 Mg²⁺ Quinoline 4-Hydroxy-2-oxo-1,2-dihydroquinoline -3-carbonitrile Derivative Quinoline->Mg1 Chelation Quinoline->Mg2 Chelation Integration Integration Inhibition->Integration Blocks Viral_DNA Viral DNA Viral_DNA->Integration Host_DNA Host DNA Host_DNA->Integration

Caption: Mechanism of HIV-1 Integrase Inhibition by Quinoline Derivatives.

Experimental Protocol: HIV-1 Integrase Strand Transfer Inhibition Assay

The following protocol outlines a common method for assessing the inhibition of the strand transfer step of HIV-1 integrase activity.[4][5]

  • Plate Preparation: Coat a 96-well plate with a donor substrate DNA solution and incubate.

  • Washing and Blocking: Aspirate the donor DNA solution, wash the wells with a wash buffer, and then add a blocking buffer to prevent non-specific binding.

  • Enzyme and Inhibitor Incubation: Add the HIV-1 integrase enzyme to the wells. Subsequently, add the this compound derivatives at various concentrations. Include appropriate controls (no enzyme, no inhibitor).

  • Initiation of Strand Transfer: Add the target DNA to initiate the strand transfer reaction and incubate.

  • Detection: Wash the wells and add an HRP-conjugated antibody that recognizes the integrated DNA.

  • Signal Measurement: Add a substrate for the HRP enzyme and measure the resulting colorimetric or chemiluminescent signal. The signal intensity is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the integrase activity by 50%.

Antibacterial Activity: Targeting DNA Gyrase

The quinolone scaffold is famously associated with a class of broad-spectrum antibiotics. Derivatives of this compound have also demonstrated potent antibacterial activity, with the primary target being DNA gyrase .[6]

Mechanism of DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, a process that requires ATP hydrolysis.[7] Quinolone derivatives inhibit DNA gyrase by forming a stable complex with the enzyme and the bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to the accumulation of double-strand breaks and ultimately cell death.[8] Some derivatives specifically target the GyrB subunit of the enzyme.[6][9]

The following diagram illustrates the mechanism of DNA gyrase inhibition.

DNA_Gyrase_Inhibition cluster_gyrase DNA Gyrase Action Relaxed_DNA Relaxed DNA Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA DNA Gyrase (ATP-dependent) Complex Gyrase-DNA-Quinolone Complex Relaxed_DNA->Complex Traps Quinoline 4-Hydroxy-2-oxo-1,2-dihydroquinoline -3-carbonitrile Derivative Quinoline->Complex DS_Breaks Double-Strand Breaks Complex->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of DNA Gyrase Inhibition by Quinoline Derivatives.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a common method to assess the inhibition of DNA gyrase supercoiling activity.[10][11]

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer (with ATP), relaxed plasmid DNA (e.g., pBR322), and the DNA gyrase enzyme.

  • Inhibitor Addition: Add the this compound derivatives at various concentrations to the reaction mixture. Include positive (known inhibitor like novobiocin) and negative (no inhibitor) controls.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Data Analysis: The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the negative control. The IC₅₀ value can be determined by quantifying the band intensities.

Anticancer Activity: Targeting Protein Kinases

The quinoline scaffold is a key component of several approved anticancer drugs that function as protein kinase inhibitors.[12] Derivatives of this compound have also been investigated for their potential as antiproliferative agents, targeting various protein kinases involved in cancer cell signaling.

Mechanism of Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Quinoline derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling pathways can lead to the inhibition of cancer cell growth and the induction of apoptosis. Key kinase targets for quinoline derivatives include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[12][13]

The following diagram illustrates the general mechanism of protein kinase inhibition.

Kinase_Inhibition cluster_kinase_pathway Kinase Signaling Pathway Kinase Protein Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cell_Proliferation Cell Proliferation & Survival Phospho_Substrate->Cell_Proliferation Quinoline 4-Hydroxy-2-oxo-1,2-dihydroquinoline -3-carbonitrile Derivative Quinoline->Kinase Binds to ATP-binding site

Caption: General Mechanism of Protein Kinase Inhibition by Quinoline Derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A variety of assay formats are available to measure kinase activity and inhibition.[14][15][16] A common method is a luminescence-based assay that measures ATP consumption.

  • Reaction Setup: In a 96- or 384-well plate, set up the kinase reaction by adding the kinase enzyme, a suitable substrate, and ATP in a reaction buffer.

  • Inhibitor Addition: Add the this compound derivatives at a range of concentrations.

  • Incubation: Incubate the plate at room temperature or 30°C to allow the kinase reaction to proceed.

  • ATP Detection: Add a reagent (such as Kinase-Glo®) that contains luciferase and its substrate, luciferin. The amount of light produced is directly proportional to the amount of ATP remaining in the well.

  • Luminescence Measurement: Read the luminescent signal using a plate reader.

  • Data Analysis: A decrease in kinase activity due to inhibition will result in a higher luminescent signal (more ATP remaining). The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Anti-inflammatory Activity: Targeting Lipoxygenase

Chronic inflammation is implicated in a wide range of diseases. 4-Hydroxy-2-oxo-1,2-dihydroquinoline derivatives have shown promise as anti-inflammatory agents through the inhibition of lipoxygenase (LOX) enzymes.

Mechanism of Lipoxygenase Inhibition

Lipoxygenases are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce inflammatory mediators like leukotrienes.[17] By inhibiting LOX, 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives can reduce the production of these pro-inflammatory molecules, thereby exerting an anti-inflammatory effect. The exact binding mode and inhibitory mechanism can vary depending on the specific derivative and the LOX isoform.

The following diagram depicts the role of lipoxygenase in the inflammatory pathway and its inhibition.

LOX_Inhibition cluster_inflammatory_pathway Inflammatory Pathway Arachidonic_Acid Arachidonic Acid Leukotrienes Leukotrienes (Pro-inflammatory) Arachidonic_Acid->Leukotrienes Lipoxygenase (LOX) Inflammation Inflammation Leukotrienes->Inflammation Quinoline 4-Hydroxy-2-oxo-1,2-dihydroquinoline -3-carbonitrile Derivative Quinoline->Leukotrienes Inhibits LOX

Caption: Inhibition of the Lipoxygenase Pathway by Quinoline Derivatives.

Experimental Protocol: Lipoxygenase Inhibition Assay

A common method for assessing LOX inhibition is a spectrophotometric assay.[18][19][20]

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing a buffer (e.g., phosphate buffer), the lipoxygenase enzyme, and the this compound derivative at various concentrations.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, such as linoleic acid or arachidonic acid.

  • Spectrophotometric Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 234 nm for the formation of hydroperoxides from linoleic acid) over time.

  • Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value can then be determined.

Quantitative Data Summary

The following table summarizes representative inhibitory concentrations (IC₅₀) for some 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives against various targets. It is important to note that the specific values can vary significantly depending on the exact chemical structure of the derivative and the assay conditions.

Derivative Class Target Reported IC₅₀ Reference
4-Hydroxy-2-oxo-1,2-dihydroquinolineHIV Integrase (Strand Transfer)16 ± 6 µM[1]
4-Hydroxy-2-oxo-1,2-dihydroquinolineHIV Integrase (3'-Processing)40 ± 3 µM[1]
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamidesDNA Gyrase B (S. aureus)0.28 µM - 1.21 µM[6]
4-(2-fluorophenoxy)quinoline derivativesc-Met Kinase0.59 nM[12]
3,4-dihydro-2H-[21][22]oxazino [2,3-f]quinazoline derivativesEGFR≤ 937.7 nM[13]

Conclusion and Future Perspectives

This compound derivatives represent a highly versatile and promising class of compounds with a diverse range of biological activities. Their ability to interact with multiple key therapeutic targets, including viral enzymes, bacterial topoisomerases, protein kinases, and inflammatory enzymes, underscores their potential for the development of novel therapeutics. The mechanisms of action, primarily involving the inhibition of essential enzymatic processes, provide a solid foundation for further structure-activity relationship (SAR) studies and lead optimization. Future research in this area will likely focus on enhancing the potency and selectivity of these derivatives for their respective targets, as well as exploring their potential in combination therapies to combat drug resistance and improve patient outcomes.

References

  • Bhat, J. A., Kumar, A., & Shah, M. Y. (2021). Lipoxygenase Inhibition by Plant Extracts. Molecules, 26(4), 987.
  • Çelik, H., & Onar, P. (2015). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 963-967.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Glamočlija, J., Stojković, D., Soković, M., & Ćirić, A. (2020). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. Molecules, 25(14), 3244.
  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay.
  • Asadi, M., Zarghi, A., & Dastmalchi, S. (2021). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Research in Pharmaceutical Sciences, 16(5), 469.
  • Malterud, K. E. (n.d.). Procedure for assay of 15-lipoxygenase inhibition.
  • Chen, Y., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. European Journal of Medicinal Chemistry, 238, 114488.
  • Kim, J., et al. (2021). Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. Scientific Reports, 11(1), 1-10.
  • XpressBio. (n.d.). HIV-1 Integrase Assay Kit.
  • Cayman Chemical. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit.
  • Chen, Y., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. European Journal of Medicinal Chemistry, 238, 114488.
  • De Luca, L. (2016). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Pharmaceuticals, 9(2), 26.
  • TopoGEN, Inc. (n.d.). DNA Gyrase Assay Kit USER MANUAL.
  • Zhang, Y., et al. (2013). Discovery of Novel 4-(2-fluorophenoxy)quinoline Derivatives Bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide Moiety as c-Met Kinase Inhibitors. Bioorganic & Medicinal Chemistry, 21(13), 3745-3755.
  • Wiese, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8682.
  • Putri, N. L., Elya, B., & Puspitasari, N. (2017). Antioxidant Activity and Lipoxygenase Inhibition Test with Total Flavonoid Content from Garcinia kydia Roxburgh Leaves Extract. Pharmacognosy Journal, 9(2).
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Chan, P. F., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Infectious Diseases, 8(10), 2056-2067.
  • Rao, A. M., et al. (2023). Exploring the Potential of HIV Integrase Inhibitors as Therapeutic Agents Against Herpes Simplex Virus Infections. Journal of Experimental Pharmacology, 15, 333-349.
  • de la Cruz, J., et al. (2019). 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina. Asian Pacific Journal of Tropical Biomedicine, 9(1), 27.
  • Collin, F., Karkare, S., & Maxwell, A. (2011). DNA Gyrase as a Target for Quinolones. Infection and Drug Resistance, 4, 1-13.
  • Qin, Y., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856.
  • Shen, L. L., et al. (1989). Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. Biochemistry, 28(9), 3886-3894.
  • Kessl, J. J., et al. (2022). Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. ACS Omega, 7(4), 3466-3477.
  • Malet, I., et al. (2013). 4-Substituted 2-Hydroxyisoquinoline-1,3(2H,4H)-diones as a Novel Class of HIV-1 Integrase Inhibitors. ACS Medicinal Chemistry Letters, 4(5), 463-468.
  • Mohammadi-Farani, A., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1046835.
  • Chan, P. F., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Infectious Diseases, 8(10), 2056-2067.
  • Promega Corpor
  • PubChem. (n.d.). This compound.
  • Smith, S. J., & Hughes, S. H. (2022). HIV Reverse Transcriptase and Integrase Inhibitors: Screening. JoVE.
  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits.
  • International Association of Providers of AIDS Care. (n.d.). How Integrase Inhibitors Work.
  • BMG LABTECH. (2020). Kinase assays.
  • International Association of Providers of AIDS Care. (n.d.). How Integrase Inhibitors Work.
  • Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3025.
  • Ostrov, D. A., et al. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(10), 3688-3698.
  • Chen, J., et al. (2018). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. Drug Discovery Today, 23(3), 635-644.

Sources

The Pharmacological Versatility of the Quinoline Scaffold: An In-depth Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically significant therapeutic agents. This in-depth technical guide provides a comprehensive overview of the diverse pharmacological properties of quinoline derivatives, with a focus on their anticancer, antimalarial, antimicrobial, anti-inflammatory, and neuroprotective effects. For each biological activity, we delve into the underlying mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and present key structure-activity relationship (SAR) insights to guide future drug discovery efforts. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the quinoline nucleus in the design of novel therapeutics.

Introduction: The Quinoline Core - A Foundation for Diverse Bioactivity

Quinoline, a heterocyclic aromatic organic compound, serves as a fundamental building block in the synthesis of a wide array of pharmacologically active molecules.[1] The versatility of the quinoline scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. This has led to the discovery of quinoline-based drugs with applications spanning a wide range of diseases.[2][3] This guide will explore the key biological activities of quinoline derivatives, providing both the theoretical framework and the practical methodologies for their investigation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation, survival, and metastasis.[1][4]

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are multifaceted and often involve the targeting of key cellular processes essential for cancer cell survival and growth.[4][5]

  • DNA Damage and Repair Inhibition: A primary mechanism of action for many quinoline-based anticancer agents is their ability to interfere with DNA replication and repair.[6]

    • Topoisomerase Inhibition: Certain quinoline derivatives function as potent inhibitors of topoisomerase I and II, enzymes crucial for relieving torsional stress in DNA during replication and transcription.[4][7] By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.[4][6]

    • DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, distorting the double helix and inhibiting DNA replication and transcription.

  • Kinase Inhibition: Quinoline derivatives have been successfully developed as inhibitors of various protein kinases that are often dysregulated in cancer.[4]

    • PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[8][9] Several quinoline derivatives have been designed to target key components of this pathway, including PI3K and mTOR, thereby suppressing tumor growth.[8][10]

  • Induction of Apoptosis: Many quinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[4] This can be achieved through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of pro- and anti-apoptotic proteins.[4]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of quinoline derivatives against various cancer cell lines are typically quantified by determining their half-maximal inhibitory concentration (IC50) values.

Quinoline DerivativeCancer Cell LineIC50 (µM)Reference
(E)-2-(3,4-dimethoxystyryl)-5,6,7-trimethoxy-N-(3,4,5-trimethoxyphenyl) quinolin-4-amineA-2780 (Ovarian)0.5 - 1.66[4]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60 (Leukemia)19.88 µg/mL[1]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineU937 (Leukemia)43.95 µg/mL[1]
Quinolinyl phosphine oxide derivativeA549 (Lung)0.03 - 0.25[6]
Quinoline-chalcone hybridMCF7 (Breast)4.17[11]
Quinoline-chalcone hybridHeLa (Cervical)3.31[11]
Quinoline-chalcone hybridA549 (Lung)6.61[11]
Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[12]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay determines the ability of a compound to inhibit the activity of topoisomerase enzymes.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, purified human topoisomerase I or II enzyme, and the quinoline derivative at various concentrations in the appropriate reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase activity is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.

Diagram: PI3K/Akt/mTOR Signaling Pathway Inhibition by Quinoline Derivatives

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Quinoline Quinoline Derivative Quinoline->PI3K Inhibition

Caption: Quinoline derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

Antimalarial Activity: Combating a Global Health Threat

Quinoline derivatives, most notably quinine and chloroquine, have a long and storied history in the fight against malaria.[13] Their primary mechanism of action targets a crucial detoxification process in the malaria parasite, Plasmodium falciparum.[12][14]

Mechanism of Antimalarial Action: Heme Detoxification Inhibition

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme.[4][13] To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[15] Quinoline antimalarials interfere with this process.[12][14] They are believed to accumulate in the parasite's acidic food vacuole and bind to free heme, preventing its polymerization into hemozoin.[4][13] The resulting buildup of free heme leads to oxidative stress and parasite death.[4]

Quantitative Analysis of Antimalarial Activity

The in vitro antimalarial activity of quinoline derivatives is assessed by determining their IC50 values against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Quinoline DerivativeP. falciparum StrainIC50 (µM)Reference
Quinolinyl thiourea analogChloroquine-resistant1.2[4]
Diethylamine side chain analogChloroquine-resistant2.2[4]
Dimethylamino group analogChloroquine-resistant1.2[4]
8-bromo-2-chloroisocryptolepine3D7 (sensitive)0.057[16]
8-bromo-2-chloroisocryptolepineW2mef (resistant)0.085[16]
2-ferrocenylquinoline derivativeD10 (sensitive)14.8[16]
2-ferrocenylquinoline derivativeW2 (resistant)13.8[16]
Experimental Protocol for Antimalarial Activity Evaluation

This assay measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.

Protocol:

  • Parasite Culture: Culture synchronized, ring-stage P. falciparum in human erythrocytes.

  • Drug Plating: Prepare serial dilutions of the quinoline derivative in a 96-well plate.

  • Infection: Add the infected erythrocyte suspension to the wells and incubate for 72 hours under appropriate gas conditions (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: Lyse the cells and stain the parasitic DNA with SYBR Green I lysis buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Calculate the percentage of parasite growth inhibition and determine the IC50 value.

Diagram: Heme Polymerization Inhibition by Quinoline Derivatives

Heme_Polymerization Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Quinoline Quinoline Derivative Quinoline->Heme Binding Quinoline->Hemozoin Inhibition of Polymerization

Caption: Quinoline derivatives inhibit the detoxification of heme in malaria parasites.

Antimicrobial Activity: A Broad Spectrum of Action

Quinoline derivatives exhibit significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[17][18]

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of quinoline derivatives are diverse and can include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a major class of quinoline-based antibiotics, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[7]

  • Disruption of Cell Wall Synthesis: Some quinoline derivatives have been shown to interfere with the synthesis of the bacterial cell wall.

  • Inhibition of Key Metabolic Enzymes: Other derivatives can inhibit essential enzymes involved in microbial metabolism.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of quinoline derivatives is typically determined by their minimum inhibitory concentration (MIC) values.

Quinoline DerivativeMicroorganismMIC (µg/mL)Reference
Dihydrotriazine-containing quinolineS. aureus2[18]
Dihydrotriazine-containing quinolineE. coli2[18]
Sulfonamide-based quinolineGram-positive & Gram-negative strains0.125 - 8[18]
Quinolidene-rhodanine conjugateMycobacterium tuberculosis1.66 - 9.57[17]
Novel quinoline derivativeBacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli3.12 - 50[19]
Experimental Protocol for Antimicrobial Activity Evaluation

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Prepare two-fold serial dilutions of the quinoline derivative in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several quinoline derivatives have demonstrated potent anti-inflammatory properties, making them attractive candidates for the treatment of inflammatory disorders.[20][21]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate key inflammatory pathways, including:

  • Inhibition of Pro-inflammatory Mediators: They can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators like nitric oxide (NO).[22][23]

  • Inhibition of Cyclooxygenase (COX) Enzymes: Some derivatives act as inhibitors of COX enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.

  • Modulation of NF-κB Signaling: The NF-κB signaling pathway plays a central role in regulating the inflammatory response. Certain quinoline derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[22]

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Quinoline DerivativeDosePaw Edema Inhibition (%)Reference
Quinoline-chalcone hybrid-63.19[24]
Quinoline-chalcone hybrid-68.28[24]
Experimental Protocol for Anti-inflammatory Activity Evaluation

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

  • Compound Administration: Administer the quinoline derivative or a vehicle control orally or intraperitoneally to different groups of rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Emerging evidence suggests that quinoline derivatives possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[2][25]

Mechanism of Neuroprotective Action

The neuroprotective effects of quinoline derivatives are thought to be mediated through several mechanisms:

  • Antioxidant Activity: Many quinoline derivatives exhibit potent antioxidant properties, scavenging free radicals and reducing oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[2][26]

  • Enzyme Inhibition: Certain derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are therapeutic targets in Alzheimer's and Parkinson's diseases, respectively.[2]

  • Anti-inflammatory Effects: By reducing neuroinflammation, quinoline derivatives can protect neurons from inflammatory damage.[25][27]

In Vitro Evaluation of Neuroprotective Effects

In vitro assays using neuronal cell lines are employed to assess the neuroprotective potential of quinoline derivatives against various insults.

Quinoline DerivativeAssayObservationReference
Two quinolinic derivativesOxidative insult in glial and neuronal cellsProtection observed at < 5 µM[25]
Two quinolinic derivativesNitric oxide production30% reduction[25]
Experimental Protocol for Neuroprotective Activity Evaluation

Protocol:

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

  • Pre-treatment: Treat the cells with various concentrations of the quinoline derivative for a specified period.

  • Induction of Oxidative Stress: Expose the cells to an oxidative agent such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).

  • Cell Viability Assessment: Assess cell viability using the MTT assay or other suitable methods.

  • Data Analysis: Determine the ability of the quinoline derivative to protect the neuronal cells from oxidative stress-induced cell death.

Conclusion and Future Perspectives

The quinoline scaffold continues to be a rich source of inspiration for the design and development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the immense potential of this heterocyclic system in addressing a wide range of human diseases. The structure-activity relationship studies highlighted throughout this guide provide a roadmap for medicinal chemists to rationally design more potent and selective quinoline-based drugs. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in combination therapies. The continued exploration of the chemical space around the quinoline nucleus promises to yield the next generation of innovative medicines.

References

  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahfadi, A. A., Al-Mekhlafi, A. S., Al-Sayari, S. A., & Al-Ameri, M. A. (2024). Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. Future Medicinal Chemistry, 16(5), 323-343. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahfadi, A. A., Al-Mekhlafi, A. S., Al-Sayari, S. A., & Al-Ameri, M. A. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Biological Procedures Online, 26(1), 1-17. [Link]

  • Rojas-Tomé, I. J., & Morales-Bayuelo, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]

  • Egan, T. J., Hempelmann, E., & Mavuso, W. W. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. Journal of Biological Chemistry, 273(47), 31103-31107. [Link]

  • Mitton-Fry, M. J., Brickner, S. J., Hamel, J. C., Brennan, L., Casavant, J. M., Chen, M., ... & Zook, C. (2013). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & medicinal chemistry letters, 23(10), 2955-2961. [Link]

  • Fathy, N. M., El-Sayed, W. A., & El-Moghazy, S. M. (2019). The anticancer IC50 values of synthesized compounds. ResearchGate. [Link]

  • Abdelrahman, A., El-Sayed, W. A., & El-Moghazy, S. M. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 40(18), 8143-8171. [Link]

  • Kumar, S., & Kumar, R. (2025). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate. [Link]

  • Kumar, S., & Kumar, R. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 18(11), 1534-1554. [Link]

  • Helal, M. H., El-Adl, K., & El-Kashef, H. (2019). Discovery of indole-and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC advances, 9(29), 16421-16436. [Link]

  • Kim, J. S., Lee, H. J., & Park, H. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo [4, 3-f] quinoline Derivatives. Molecules, 27(7), 2097. [Link]

  • Kaur, K., & Kumar, V. (2016). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 21(11), 1541. [Link]

  • Rojas-Tomé, I. J., & Morales-Bayuelo, A. (2023). (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. [Link]

  • Egan, T. J. (2008). Quinoline drug–heme interactions and implications for antimalarial cytostatic versus cytocidal activities. Journal of medicinal chemistry, 51(24), 7837-7847. [Link]

  • El-Sayed, W. A., & El-Moghazy, S. M. (2025). (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

  • Kumar, S., & Kumar, R. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6523-6541. [Link]

  • Sullivan, D. J. (2025). A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines. ResearchGate. [Link]

  • Silva, M. L., Zimmer, K., & Saffi, J. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Frontiers in Aging Neuroscience, 13, 735960. [Link]

  • Yadav, M., Lal, K., Kumar, A., Kumar, A., & Kumar, D. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS omega, 7(51), 48113-48126. [Link]

  • El-Sayed, W. A., & El-Moghazy, S. M. (2021). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 26(16), 4945. [Link]

  • Kumar, S., & Kumar, R. (2017). Recent developments of quinoline based antimalarial agents. Afinidad, 74(579), 228-235. [Link]

  • G, A., Shaji, G., C.S, S., & R, A. K. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]

  • Kumar, S., & Kumar, R. (2020). Quinoline-chalcone hybrids as topoisomerase inhibitors. ResearchGate. [Link]

  • S.p.A., S. I. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI. [Link]

  • Singh, P., Singh, R. K., & Singh, P. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6667-6681. [Link]

  • Van der Pijl, F., van den Berg, R. J., & van der Marel, G. A. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. Journal of medicinal chemistry, 59(17), 7967-7983. [Link]

  • El-Sayed, W. A., & El-Moghazy, S. M. (2020). IC50 values of compounds 16 and 17 against four different cancer cell lines. ResearchGate. [Link]

  • Kumar, A., & Kumar, S. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal chemistry (Shariqah (United Arab Emirates)), 12(4), 369-377. [Link]

  • Kumar, V., & Singh, P. (2020). Antiplasmodial activity (IC 50 values) of quinoline-8-acrylates and an acridine-4-acrylate analog against Pf 3D7 (3a-3l). ResearchGate. [Link]

  • Du, Z., Li, X., & Li, J. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic chemistry, 88, 102953. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 28(11), 1673-1680. [Link]

  • Li, G. Y., Li, B. G., & Gao, K. (2015). Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. Organic & Biomolecular Chemistry, 13(2), 460-466. [Link]

  • Kumar, S., & Kumar, R. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(5), 13134-13144. [Link]

  • Kumar, V., & Singh, P. (2014). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy & Bioallied Sciences, 6(2), 75. [Link]

  • Silva, M. L., Zimmer, K., & Saffi, J. (2025). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ResearchGate. [Link]

  • Koutsourea, A., & Demopoulos, V. J. (2021). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 26(23), 7175. [Link]

Sources

A Technical Guide to 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of pharmacologically active agents.[1] This guide focuses on a particularly versatile derivative: 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile . We will dissect the unique structural features, physicochemical properties, and synthetic pathways that establish this molecule as a powerful starting point for developing diverse compound libraries. Furthermore, this paper provides an in-depth exploration of its chemical reactivity, showcasing key derivatization strategies. We will survey the broad spectrum of biological activities exhibited by its analogues—ranging from antibacterial and antifungal to anticancer and antiviral—supported by field data and mechanistic insights.[2][3] This document serves as a technical resource, complete with detailed experimental protocols and visual guides, to empower researchers in leveraging this potent scaffold for next-generation therapeutic development.

Introduction: The Significance of the Quinolone Scaffold

Nitrogen-containing heterocyclic compounds are fundamental building blocks in pharmaceutical science, with the quinoline and quinolone cores holding a place of particular distinction.[4] Their derivatives display an impressive array of pharmacological properties, including anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer activities.[1][2] This broad utility stems from the scaffold's ability to form various non-covalent interactions with biological targets and its amenability to chemical modification at multiple positions.[4]

Within this esteemed class of compounds, the 4-hydroxy-2-oxo-1,2-dihydroquinoline (also known as 4-hydroxy-2-quinolone) framework has emerged as a nucleus for innovation.[2] The addition of a carbonitrile (-C≡N) group at the 3-position introduces unique electronic properties and a key synthetic handle, creating the This compound core. This specific arrangement of functional groups—a hydrogen bond donor/acceptor system, a nucleophilic hydroxyl group, an amide nitrogen, and an electrophilic nitrile—provides a rich chemical playground for generating novel molecular architectures with finely tuned biological functions.

This guide will provide the foundational knowledge and practical methodologies required to fully exploit the potential of this scaffold.

Structural Features & Physicochemical Properties

The versatility of the this compound scaffold is rooted in its distinct electronic and structural characteristics.

Tautomerism

A critical feature of this scaffold is its existence in multiple tautomeric forms. The equilibrium between the 4-hydroxy-2-oxo form and the 2,4-dihydroxy form significantly influences its reactivity and interaction with biological targets.[5] While the diketo form can also exist, the 4-hydroxy-2-oxo tautomer is generally predominant in solution.[5] This dynamic equilibrium is crucial, as different tautomers may bind to a target receptor with varying affinities, and the protonation states of the hydroxyl and amide groups are key to its binding modes.

Caption: Tautomeric forms of the core scaffold.

Key Physicochemical Data

A summary of the core scaffold's computed properties provides a baseline for understanding its drug-like characteristics.

PropertyValueSource
Molecular Formula C₁₀H₆N₂O₂[6]
Molecular Weight 186.17 g/mol [6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 3[6]
LogP (Computed) 1.2[6]

These properties place the core scaffold well within the parameters defined by Lipinski's Rule of Five, suggesting good potential for oral bioavailability in its derivatives.[7]

Synthesis of the Core Scaffold

The construction of the this compound scaffold is most commonly achieved through a thermal cyclization reaction, a variation of the Conrad-Limpach synthesis. The process involves the condensation of an appropriately substituted aniline with an activated malonic acid derivative, typically an ethoxymethylenemalononitrile precursor or ethyl cyanoacetate.

The causality behind this strategy is straightforward:

  • Nucleophilic Attack: The aniline nitrogen acts as a nucleophile, attacking one of the electrophilic carbons of the malonate derivative.

  • Intermediate Formation: This forms an enamine intermediate.

  • Thermal Cyclization: Upon heating to high temperatures (typically >200 °C) in a high-boiling point solvent like diphenyl ether, the molecule undergoes an intramolecular cyclization. The aromatic ring attacks the nitrile or ester group, leading to the formation of the quinolone ring system after tautomerization.

G start Substituted Aniline + Ethyl 2-cyano-3-ethoxyacrylate step1 Condensation (Ethanol, Reflux) start->step1 intermediate Formation of Enamine Intermediate (Ethyl 2-cyano-3-(phenylamino)acrylate) step1->intermediate step2 Thermal Cyclization (High-Boiling Solvent, >200°C) intermediate->step2 product This compound step2->product

Caption: General synthetic workflow for the scaffold.

A detailed, self-validating protocol for this synthesis is provided in Section 6.

Chemical Reactivity & Derivatization Potential

The true power of this scaffold lies in its capacity for selective modification at multiple sites, allowing for the systematic exploration of chemical space to optimize biological activity.

The key reactive centers are:

  • C4-Hydroxyl Group: A strong nucleophile, readily undergoing O-alkylation or O-acylation to introduce a vast array of side chains.[8] This position is critical for modulating solubility and target engagement.

  • N1-Amide Proton: Can be deprotonated with a suitable base and subsequently alkylated, allowing for modification of the quinolone ring's core structure.

  • C3-Carbonitrile Group: Can be hydrolyzed to a carboxamide or carboxylic acid, or can participate in cycloaddition reactions, offering further diversification.

  • Aromatic Ring (Benzene Portion): Susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation), enabling fine-tuning of electronic properties and providing additional vectors for growth.[3]

G core This compound C4-OH N1-H C3-CN Aromatic Ring r1 O-Alkylation O-Acylation core:f1->r1 r2 N-Alkylation core:f2->r2 r3 Hydrolysis Cycloaddition core:f3->r3 r4 Electrophilic Aromatic Substitution (e.g., Halogenation) core:f4->r4

Caption: Key derivatization sites on the scaffold.

The choice of reaction conditions (e.g., base, solvent) is critical for achieving regioselectivity. For instance, in alkylation reactions, careful selection of the base and solvent can favor O-alkylation over N-alkylation.[9]

Survey of Biological Activities

Derivatives of the this compound scaffold have been reported to possess a wide spectrum of biological activities. This multi-target potential underscores its value in drug discovery.

Biological ActivityTarget/Mechanism (if known)Key Structural FeaturesReferences
Antibacterial Inhibition of DNA gyrase; activity against resistant strains.Varies; often involves specific substituents on the N1 and aromatic ring positions.[2][7]
Antifungal Disruption of fungal cell membrane or key metabolic pathways.Long alkyl chains at the C3 position (after modification of the nitrile) and halogenation of the aromatic ring significantly enhance activity.[3][10]
Anti-HIV Inhibition of HIV integrase (IN), preventing viral DNA integration.The 4-hydroxy-2-oxo core acts as a metal-chelating pharmacophore that binds to Mg²⁺ ions in the enzyme's active site.[11]
Anti-inflammatory Inhibition of enzymes like lipoxygenase (LOX).Carboxamide derivatives at the C3 position have shown potent activity.[2]
Anticancer Inhibition of cell proliferation, induction of apoptosis.Targets and mechanisms are diverse and often derivative-specific.[1]

The consistent appearance of this scaffold across such a diverse range of therapeutic areas validates its status as a privileged structure for generating bioactive molecules.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system. Successful synthesis of the intermediate is a prerequisite for the final cyclization step, and characterization data provide the necessary validation checkpoints.

Protocol 6.1: Synthesis of Ethyl 2-cyano-3-(phenylamino)acrylate (Intermediate)
  • Rationale: This step creates the acyclic precursor required for the thermal cyclization. The reaction is a condensation between aniline and an activated alkene, driven by the removal of ethanol.

  • Materials:

    • Aniline (1.0 eq)

    • Ethyl 2-cyano-3-ethoxyacrylate (1.05 eq)

    • Absolute Ethanol

  • Procedure:

    • Dissolve aniline (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add ethyl 2-cyano-3-ethoxyacrylate (1.05 eq) to the solution.

    • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot has been consumed.

    • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting material.

    • Dry the resulting solid (ethyl 2-cyano-3-(phenylamino)acrylate) under vacuum.

  • Validation: The identity and purity of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding.

Protocol 6.2: Synthesis of this compound (Final Product)
  • Rationale: This is a high-temperature intramolecular cyclization. The high-boiling solvent (diphenyl ether) provides the necessary thermal energy to overcome the activation barrier for the ring-closing reaction. The reaction is driven to completion by the formation of the stable, aromatic quinolone system.

  • Materials:

    • Ethyl 2-cyano-3-(phenylamino)acrylate (1.0 eq)

    • Diphenyl ether (solvent)

  • Procedure:

    • In a flask suitable for high-temperature reactions (e.g., a three-neck flask with a thermometer and reflux condenser), add diphenyl ether.

    • Heat the diphenyl ether to approximately 250-260 °C.

    • Slowly add the intermediate from Protocol 6.1 in small portions to the hot diphenyl ether. Vigorous evolution of ethanol vapor will be observed.

    • Maintain the temperature for 15-30 minutes after the addition is complete.

    • Allow the reaction mixture to cool to below 100 °C.

    • Add hexane or petroleum ether to the cooled mixture. This will cause the product to precipitate while the diphenyl ether remains in solution.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with hexane to remove residual diphenyl ether.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to obtain pure this compound.

  • Validation: Confirm the final product structure and purity via melting point, NMR spectroscopy (¹H and ¹³C), IR spectroscopy (to observe the characteristic C≡N and C=O stretches), and mass spectrometry.

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic accessibility, combined with multiple, selectively addressable reactive sites, provides an ideal platform for the rapid generation of diverse and complex molecular libraries. The proven track record of its derivatives across numerous therapeutic areas—from infectious diseases to oncology—confirms its continued relevance.

Future research will likely focus on leveraging this core in novel drug modalities, such as Proteolysis Targeting Chimeras (PROTACs) or covalent inhibitors, where the scaffold's inherent reactivity can be strategically employed. As our understanding of disease biology deepens, the ability to rapidly synthesize and screen focused libraries based on this versatile core will remain an invaluable tool in the quest for new medicines.

References

A consolidated list of all sources cited within this document is provided below for verification and further reading.

  • (No Title).
  • Ukrainets, I. V., Mospanova, E. V., Davidenko, A. A., & Turov, A. V. (2008). 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides. ResearchGate. Retrieved from [Link]

  • Abdou, M. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Pontiki, E., & Hadjipavlou-Litina, D. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Verma, G., Kaur, H., & Singh, P. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Retrieved from [Link]

  • Kulkraisri, K., Juthanama, A., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PMC. Retrieved from [Link]

  • Perillo, I., Blanco, M., Shmidt, M., & Schapira, C. (2006). A Convenient Method for the Preparation of 4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives. Sci-Hub. Retrieved from [Link]

  • Yadav, P., & Kumar, R. (2022). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. ResearchGate. Retrieved from [Link]

  • Turov, A. V., Chernenko, V. N., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Retrieved from [Link]

  • Kumar, A., Sharma, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed. Retrieved from [Link]

  • El-mrabet, A., et al. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. Retrieved from [Link]

  • Gu, H., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC. Retrieved from [Link]

  • Ukrainets, I. V., et al. (2010). 4-Hydroxy-2-quinolones. 191. Synthesis, tautomerism, and biological activity of 1-R-4-hydroxy-2-oxo1,2-dihydroquinoline-3-carboxylic acids benzimidazol-2-ylamides. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2022). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. NIH. Retrieved from [Link]

  • Sławiński, J., & Szafrański, K. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. MDPI. Retrieved from [Link]

  • Kulkraisri, K., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI. Retrieved from [Link]

  • Surrey, A. R., & Hammer, H. F. (1951). Preparation of 4-hydroxyquinoline compounds. Google Patents.
  • Denver, N., et al. (2019). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Sepehri, S., et al. (2021). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Quinoline Scaffold

The 4-hydroxy-2-oxo-1,2-dihydroquinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential.[1] Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, anti-HIV, anticancer, anti-inflammatory, and analgesic properties.[1][2] The introduction of a carbonitrile (-C≡N) group at the C3 position is of particular interest as it acts as a potent hydrogen bond acceptor and a versatile chemical handle for further molecular elaboration, often enhancing the pharmacological profile of the parent molecule.[2]

This guide provides an in-depth analysis of the primary synthetic strategies for constructing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives, focusing on the underlying chemical principles and offering detailed, field-tested protocols.

Section 1: Retrosynthetic Analysis & Core Synthetic Strategies

From a retrosynthetic perspective, the target scaffold can be disconnected in two principal ways, giving rise to two distinct and powerful synthetic strategies:

  • Stepwise Annulation: This approach involves the formation of an acyclic precursor, typically an N-aryl cyanoacetamide, which is subsequently cyclized to form the quinoline ring. This method offers excellent control over substitution patterns.

  • Multicomponent Cascade: This strategy involves the one-pot assembly of three or more simple starting materials. While synthetically elegant and highly efficient, it relies on a complex cascade of reactions occurring in a single vessel.

G cluster_0 Strategy 1: Stepwise Annulation cluster_1 Strategy 2: Multicomponent Cascade Target This compound Precursor N-Aryl-2-cyanoacetamide Target->Precursor C-C bond (Thorpe-Ziegler) Components Aniline + Aldehyde + Malononitrile Target->Components Multiple Bonds Aniline Aniline Derivative Precursor->Aniline C-N bond Cyanoacetyl Cyanoacetylating Agent (e.g., Ethyl Cyanoacetate) Precursor->Cyanoacetyl Amidation

Caption: Retrosynthetic analysis of the target scaffold.

Section 2: Stepwise Synthesis via Thorpe-Ziegler Cyclization

This robust, two-step method provides a high degree of control and is often the preferred route for generating specific, highly-functionalized analogs. The strategy hinges on the base-catalyzed intramolecular cyclization of an N-aryl-2-cyanoacetamide precursor.

Principle and Mechanistic Insight

The key transformation is the Thorpe-Ziegler reaction , an intramolecular condensation of a dinitrile or, in this case, a molecule with a nitrile and an amide group that can be considered its functional equivalent under basic conditions.[3][4]

  • Causality: The reaction is driven by the formation of a stabilized carbanion adjacent to the nitrile group. A strong, non-nucleophilic base is chosen to deprotonate the α-carbon without competing in nucleophilic attacks. The subsequent intramolecular attack on the electrophilic carbon of the aromatic isocyanate (formed in situ or related intermediate) is entropically favored due to the proximity of the reacting centers. The final, irreversible tautomerization to the stable aromatic 4-hydroxy-2-oxo-quinoline system drives the reaction to completion.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization Aniline Aniline Precursor N-Aryl-2-cyanoacetamide Aniline->Precursor ECA Ethyl Cyanoacetate ECA->Precursor Cyclization Thorpe-Ziegler Cyclization Precursor->Cyclization Base Strong Base (e.g., NaH, t-BuOK) Base->Cyclization Product Target Quinoline Cyclization->Product

Caption: Workflow for the two-step synthesis.

Protocol 1: Synthesis of Precursor (2-Cyano-N-phenylacetamide)

This protocol describes the amidation of ethyl cyanoacetate with aniline. The reaction is typically straightforward but requires heat to drive off the ethanol byproduct.

Materials:

  • Aniline (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Toluene or Xylene (as solvent)

  • Dean-Stark apparatus (optional, but recommended)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), add aniline (e.g., 10.0 g, 107.4 mmol) and ethyl cyanoacetate (e.g., 13.4 g, 118.1 mmol).

  • Add a minimal amount of high-boiling solvent like toluene or xylene to facilitate mixing and heat transfer.

  • Heat the mixture to reflux (typically 120-140 °C) for 4-6 hours. The reaction progress can be monitored by observing the collection of ethanol in the Dean-Stark trap or by TLC analysis.

  • After completion, cool the reaction mixture to room temperature. The product often crystallizes upon cooling.

  • Filter the solid product, wash with cold ethanol or hexanes to remove unreacted starting materials, and dry under vacuum.

  • Self-Validation: The product should be a white to off-white solid. Purity can be confirmed by melting point and ¹H NMR (disappearance of ethyl ester signals, appearance of amide NH proton). Typical yields range from 75-90%.[5]

Protocol 2: Thorpe-Ziegler Cyclization

This protocol details the base-mediated intramolecular cyclization to form the final quinoline ring system.

Materials:

  • 2-Cyano-N-phenylacetamide (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) or Potassium tert-butoxide (t-BuOK, 2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Diphenyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Safety First: NaH is highly reactive and pyrophoric upon contact with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Suspend NaH (e.g., 2.5 eq) in anhydrous DMF in a three-neck flask under an inert atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add a solution of 2-cyano-N-phenylacetamide (e.g., 5.0 g, 31.2 mmol) in anhydrous DMF dropwise to the NaH suspension over 30 minutes. Vigorous hydrogen gas evolution will be observed.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80-100 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water, followed by 1 M HCl until the pH is acidic (~2-3).

  • A precipitate will form. Filter the solid, wash thoroughly with water, and then with a small amount of cold diethyl ether or ethyl acetate.

  • Dry the solid product under vacuum.

  • Self-Validation: The product's identity can be confirmed by ¹H and ¹³C NMR, showing characteristic peaks for the quinoline scaffold and the disappearance of the acyclic precursor signals. High-resolution mass spectrometry should confirm the expected molecular weight (C₁₀H₆N₂O₂ = 186.043 g/mol ).[6]

Section 3: One-Pot Three-Component Synthesis

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecules from simple precursors in a single operation. For this scaffold, a common MCR involves an aniline, an aromatic aldehyde, and malononitrile.[7]

Principle and Mechanistic Insight

This synthesis proceeds through a domino or cascade sequence of reactions. The choice of catalyst is critical for promoting the different steps of the cascade efficiently.[7][8]

  • Causality: The reaction is initiated by a Knoevenagel condensation between the aldehyde and malononitrile to form a highly electrophilic arylidene malononitrile intermediate.[9] The aniline then acts as a nucleophile in a conjugate (Michael) addition to this intermediate. The resulting adduct undergoes an intramolecular cyclization, followed by tautomerization and subsequent oxidation (often aerial) or elimination to yield the aromatic quinoline system. Using an L-proline catalyst in water is an excellent example of a green chemistry approach to this synthesis.[7]

G Aldehyde Ar-CHO Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile CH₂(CN)₂ Malononitrile->Knoevenagel Aniline Ph-NH₂ Michael Michael Addition Aniline->Michael Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Tautomerization Tautomerization & Oxidation Cyclization->Tautomerization Product 2-Amino-4-aryl- quinoline-3-carbonitrile Tautomerization->Product Target 4-Hydroxy-2-oxo-quinoline (via hydrolysis/modification) Product->Target Further Steps

Caption: Cascade mechanism for three-component synthesis.

Protocol 3: l-Proline-Catalyzed Three-Component Synthesis in Water

This protocol is adapted from a green chemistry approach for the synthesis of 2-amino-4-arylquinoline-3-carbonitriles, which are closely related precursors that can be converted to the target 4-hydroxy-2-oxo derivatives.[7]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Aniline derivative (1.0 mmol)

  • L-proline (20 mol%)

  • Water (5 mL)

  • Ethanol

Procedure:

  • In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), aniline (1.0 mmol), and L-proline (0.2 mmol).

  • Add 5 mL of water to the flask.

  • Heat the mixture to reflux with vigorous stirring for the time specified in the literature for the chosen substrates (typically 2-5 hours). Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A solid product will typically precipitate.

  • Collect the solid by filtration. Wash the crude product with cold water.

  • Recrystallize the product from ethanol to afford the pure quinoline derivative.

  • Self-Validation: The resulting 2-amino-4-arylquinoline-3-carbonitrile can be confirmed by standard spectroscopic methods. This intermediate can then be further processed (e.g., via hydrolysis of the amino group) to yield the final target scaffold. Yields for the initial product are generally high (85-95%).[7]

Data Summary

The following table summarizes typical reaction conditions for the synthesis of quinoline derivatives, illustrating the versatility of the methodologies.

MethodKey ReagentsCatalystSolventTemp (°C)Time (h)Typical YieldReference
Thorpe-Ziegler 2-Cyano-N-phenylacetamideNaHDMF1002-470-85%[4]
3-Component Aniline, Benzaldehyde, MalononitrileL-prolineWater1002-585-95%[7]
3-Component Aniline, Barbituric Acid, AldehydeL-prolineWater1003-680-92%[7]

Conclusion and Outlook

The synthesis of this compound derivatives can be accomplished through several effective strategies. The stepwise Thorpe-Ziegler cyclization offers unparalleled control for complex targets, while one-pot multicomponent reactions provide a rapid, efficient, and environmentally benign route to these valuable scaffolds. The choice of method ultimately depends on the desired substitution pattern, available starting materials, and the overall goals of the research program. The versatility of the nitrile group allows for extensive post-synthesis modification, making these compounds highly attractive starting points for the development of new therapeutic agents.

References

  • Ukrainets, I. V., et al. (2007). 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides. ResearchGate. Available at: [Link]

  • Ghandi, M., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Ukrainets, I. V., et al. (2010). 4-Hydroxy-2-quinolones. 191. Synthesis, tautomerism, and biological activity of 1-R-4-hydroxy-2-oxo1,2-dihydroquinoline-3-carboxylic acids benzimidazol-2-ylamides. ResearchGate. Available at: [Link]

  • Ahmadi, S., et al. (2017). l-Proline-promoted three-component reaction of anilines, aldehydes and barbituric acids/malononitrile: regioselective synthesis of 5-arylpyrimido[4,5-b]quinoline-diones and 2-amino-4-arylquinoline-3-carbonitriles in water. Green Chemistry. Available at: [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Available at: [Link]

  • Abdou, M. M. (2017). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arabian Journal of Chemistry.
  • Asgari, F., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • L.S.College, Muzaffarpur (2020). Thorpe reaction. L.S.College, Muzaffarpur. Available at: [Link]

  • Ren, R., et al. (2019). Biomimetic 2-Imino-Nazarov Cyclizations via Eneallene Aziridination. PubMed Central. Available at: [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Wang, Y., et al. (2018). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. National Institutes of Health. Available at: [Link]

  • Elderfield, R. C., & Maggiolo, A. D. (1951). Preparation of 4-hydroxyquinoline compounds. U.S. Patent 2,558,211.
  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

  • Wikipedia (n.d.). Combes quinoline synthesis. Wikipedia. Available at: [Link]

  • Scribd (n.d.). Thrope Ziegler Cyclization Search. Scribd. Available at: [Link]

  • Al-Awadi, N. A., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. ResearchGate. Available at: [Link]

  • Al-Najjar, A. A., et al. (2022). Proposed mechanism for the cyclization with malononitrile. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2025). Synthesis of aminoalkyl nitriles through 2-azaallyl-anion-driven cascade radical ring-opening/intermolecular coupling. Organic Chemistry Frontiers. Available at: [Link]

Sources

Application Notes and Protocols: One-Pot Multicomponent Synthesis of Quinoline-3-Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Synthesis of Quinoline-3-Carbonitriles

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Specifically, quinoline-3-carbonitrile derivatives have garnered significant attention in medicinal chemistry and drug development due to their potent pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[4] The carbonitrile group, in particular, is a valuable functional handle for further molecular elaborations, enhancing the potential for creating diverse compound libraries for drug discovery.[5]

Traditionally, the synthesis of quinolines has relied on classical named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[3][6][7][8] While foundational, these methods often suffer from harsh reaction conditions, limited substrate scope, and the generation of significant waste.[7][9] In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy for the efficient construction of complex molecules like quinoline-3-carbonitriles.[1] MCRs offer numerous advantages, including operational simplicity, reduced reaction times, high atom economy, and lower environmental impact, by combining multiple reaction steps in a single vessel without the isolation of intermediates.[3][10]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the one-pot multicomponent synthesis of quinoline-3-carbonitriles. We will delve into the underlying reaction mechanism, present a detailed experimental protocol, offer a comparative analysis of various catalytic systems, and provide a practical troubleshooting guide to ensure successful synthesis.

Reaction Mechanism and Key Parameters: A Stepwise Annulation

The one-pot synthesis of quinoline-3-carbonitriles from anilines, aldehydes, and malononitrile typically proceeds through a domino sequence of reactions, fundamentally a variation of the Friedländer annulation.[6][7][8][11][12] The reaction is catalyzed by either an acid or a base and involves a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization followed by aromatization.

The plausible mechanism is as follows:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile. The catalyst activates the methylene group of malononitrile, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a benzylidenemalononitrile intermediate.

  • Michael Addition: The aniline then acts as a nucleophile in a Michael addition to the electron-deficient alkene of the benzylidenemalononitrile intermediate.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks one of the nitrile groups. This is followed by tautomerization to form a more stable dihydroquinoline intermediate.

  • Aromatization: The final step involves the oxidative aromatization of the dihydroquinoline intermediate to yield the stable quinoline-3-carbonitrile product. This can occur via the elimination of a hydride ion, which is often facilitated by an oxidant or can occur spontaneously under certain conditions.

Quinoline-3-carbonitrile Synthesis Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_end Final Product Aniline Aniline Michael Michael Adduct Aniline->Michael 2. Michael Addition Aldehyde Aldehyde Knoevenagel Benzylidenemalononitrile (Knoevenagel Adduct) Aldehyde->Knoevenagel 1. Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel Knoevenagel->Michael Dihydroquinoline Dihydroquinoline Intermediate Michael->Dihydroquinoline 3. Intramolecular Cyclization Quinoline Quinoline-3-carbonitrile Dihydroquinoline->Quinoline 4. Aromatization Catalyst Catalyst (Acid or Base) Catalyst->Aldehyde Experimental_Workflow A 1. Reactant Preparation (Aniline, Benzaldehyde, Malononitrile, L-proline) B 2. Reaction Setup (Combine reactants in ethanol in a round-bottom flask) A->B C 3. Reflux (Heat the mixture under reflux with stirring) B->C D 4. Reaction Monitoring (Monitor progress using TLC) C->D E 5. Work-up (Cool, pour into ice water, and filter the precipitate) D->E F 6. Purification (Recrystallize from ethanol) E->F G 7. Characterization (Obtain melting point, NMR, IR, and mass spectra) F->G

Sources

Application Notes and Protocols for the Spectroscopic Analysis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the spectroscopic characterization of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (Molecular Formula: C₁₀H₆N₂O₂, Molecular Weight: 186.17 g/mol )[1][2]. As a versatile heterocyclic scaffold, this compound and its derivatives are of significant interest in medicinal chemistry and drug development[3][4]. Accurate structural elucidation and purity assessment are critical for any research and development application. These application notes offer detailed, field-proven protocols for analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific instrumentation and research goals.

Introduction and Molecular Context

This compound belongs to the quinolone class of heterocyclic compounds. The quinolone core is a privileged structure in pharmacology, found in numerous antibacterial, anti-HIV, and anticancer agents[3][5]. The unique arrangement of a hydroxyl group at C4, a carbonyl group at C2, and a nitrile group at C3 creates a molecule with specific electronic properties and the potential for tautomerism, which directly influences its spectroscopic signature.

A critical aspect of this molecule's structure is its existence in different tautomeric forms. The predominant forms are the 4-hydroxy-2-oxo tautomer and the 2,4-dihydroxy tautomer. Spectroscopic evidence, particularly from NMR and IR, generally indicates that in both solution and the solid state, the 4-hydroxy-2-oxo form is the major, more stable contributor, largely due to stabilization from hydrogen bonding[6][7]. Understanding this equilibrium is fundamental to interpreting the resulting spectra correctly.

Figure 1: Tautomeric equilibrium of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this molecule in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

Causality & Rationale: ¹H NMR allows for the direct observation of the hydrogen nuclei (protons). The chemical shift of each proton is determined by its local electronic environment, and spin-spin coupling provides information about neighboring protons. This allows us to confirm the substitution pattern on the aromatic ring and identify the labile N-H and O-H protons. Due to the low solubility in chloroform, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice, as it effectively solubilizes the compound and its polar N-H and O-H protons are often observed as distinct, albeit sometimes broad, signals.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Homogenization: Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief application of heat from a heat gun may be necessary if solubility is poor.

  • Analysis: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

G start Start prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) start->prep Step 1 acq Data Acquisition (400 MHz Spectrometer, 16 Scans) prep->acq Step 2 proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc Step 3 analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->analysis Step 4 end End analysis->end

Figure 2: General workflow for ¹H NMR analysis.

Expected Data & Interpretation The spectrum is expected to show signals corresponding to four aromatic protons and two exchangeable protons (N-H and O-H).

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic (H5-H8)7.2 - 8.2Multiplets (m)The exact shifts and coupling patterns depend on the specific positions on the benzene ring.
N-H11.0 - 12.5Broad Singlet (br s)Labile proton, position can vary with concentration and temperature. Signal may exchange with D₂O.
O-H12.5 - 14.0Broad Singlet (br s)Labile enolic proton, position is variable. Signal will exchange with D₂O.

Note: The chemical shifts are predictions based on the parent compound 4-hydroxy-2(1H)-quinolone and are influenced by the electron-withdrawing nitrile group.[6]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Causality & Rationale: ¹³C NMR provides a signal for each unique carbon atom in the molecule. This is invaluable for confirming the total number of carbons and identifying the key functional groups, including the carbonyl (C=O), nitrile (C≡N), and the carbons of the quinoline ring system. A proton-decoupled experiment is standard, resulting in a spectrum of singlets.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Analysis: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing at the appropriate frequency for carbon (e.g., 100 MHz).

  • Technique: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain good signals for all carbons, especially quaternary ones.

Expected Data & Interpretation The spectrum should display 10 distinct signals, corresponding to the 10 carbon atoms in the structure.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C=O (C2)160 - 165Carbonyl carbon of the lactam ring.
C-OH (C4)160 - 165Enolic carbon, shifted downfield due to oxygen attachment.
Aromatic (C5-C8)115 - 135Four signals for the benzene ring carbons.
Aromatic (C4a, C8a)120 - 140Quaternary carbons at the ring fusion.
C-CN (C3)~90Quaternary carbon attached to the nitrile group.
C≡N115 - 120Nitrile carbon, a key identifier.

Note: Chemical shifts are predictive, based on data for similar quinoline structures.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group (e.g., C=O, O-H, N-H, C≡N) absorbs infrared radiation at a characteristic frequency (wavenumber). The presence of sharp, distinct peaks in the IR spectrum provides direct evidence for these groups, confirming the key structural features of the molecule.

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation: Place a small amount (1-2 mg) of the dry, solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Expected Data & Interpretation The IR spectrum provides a molecular fingerprint. The most important diagnostic peaks are highlighted below.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H / N-H Stretch3400 - 3100Broad
C≡N Stretch (Nitrile)2220 - 2260Sharp, medium intensity
C=O Stretch (Lactam)1650 - 1680Strong, sharp
C=C Stretch (Aromatic)1600 - 1450Multiple sharp bands

Note: These values are consistent with spectroscopic data reported for similar quinolone structures.[6][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality & Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the conjugated π-electron system of the quinoline ring gives rise to characteristic absorption bands. The position (λ_max) and intensity of these bands are sensitive to the solvent and the electronic structure of the molecule, providing confirmatory evidence of the conjugated system.

Experimental Protocol: UV-Vis

  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble (e.g., methanol or ethanol).

  • Sample Preparation: Prepare a dilute stock solution of the compound. From this, prepare a final solution in a 1 cm path length quartz cuvette with an absorbance value between 0.2 and 1.0 at the λ_max for accurate measurement.

  • Analysis: Use the pure solvent as a blank to zero the spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200–400 nm.

Expected Data & Interpretation The UV spectrum of quinolone derivatives typically shows multiple absorption bands corresponding to π→π* transitions.

Transition Type Expected λ_max (nm) Notes
π→π~270Corresponds to electronic transitions within the benzenoid part of the quinoline system.
π→π~315 - 330Corresponds to electronic transitions involving the entire conjugated system.

Note: The ultraviolet spectrum of the parent 4-hydroxy-2(1H)-quinolone shows intense bands in methanol at 269 and 314 nm, which serves as a strong reference.[6]

Mass Spectrometry (MS)

Causality & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ion, MS provides direct confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition.

Experimental Protocol: MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through an LC system.

  • Analysis: Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization method.

  • Data Acquisition: Scan over a mass range that includes the expected molecular weight (e.g., m/z 50–500).

G cluster_workflow Integrated Spectroscopic Confirmation Structure Proposed Structure C10H6N2O2 MW: 186.17 NMR NMR (¹H, ¹³C) Confirms C-H Framework & Connectivity Structure->NMR FTIR FT-IR Confirms Functional Groups (C≡N, C=O, OH/NH) Structure->FTIR MS Mass Spec Confirms Molecular Weight (m/z = 187.05 [M+H]⁺) Structure->MS UV UV-Vis Confirms Conjugated System (λ_max ~270, 320 nm) Structure->UV Confirmed Structurally Confirmed Compound NMR->Confirmed FTIR->Confirmed MS->Confirmed UV->Confirmed

Figure 3: Logic diagram for integrated structural confirmation.

Expected Data & Interpretation

  • Molecular Ion: The molecular weight is 186.17. In positive ion ESI, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 187.05 . In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 185.03 might be seen.

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Common losses could include CO (28 Da) or HCN (27 Da).

Safety Precautions

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. According to GHS classifications, this compound may be harmful if swallowed, harmful in contact with skin, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[1]. All work should be conducted in a well-ventilated fume hood.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Abdou, M. M. (2012). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Hassanzadeh, F., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. Retrieved January 23, 2026, from [Link]

  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved January 23, 2026, from [Link]

  • MDPI. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved January 23, 2026, from [Link]

  • A. V. Cyriac, et al. (2014). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 23, 2026, from [Link]

  • Al-Omary, F. A. M., et al. (2015). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Retrieved January 23, 2026, from [Link]

  • A. V. Cyriac, et al. (2014). Vibrational spectroscopic, 1H NMR and quantum chemical computational study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 23, 2026, from [Link]

  • S. Elgemeie, G. H., et al. (2017). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

Sources

Probing the Vibrational Landscape of Quinolines: An Application Guide to FT-IR and FT-Raman Spectroscopy in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Quinoline Scaffolds and the Power of Vibrational Spectroscopy

The quinoline moiety, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and drug development. Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The therapeutic efficacy and safety of these drugs are intrinsically linked to their precise molecular structure, solid-state form, and stability. Therefore, the rigorous characterization of quinoline-based active pharmaceutical ingredients (APIs) is paramount throughout the drug development lifecycle.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers a powerful, non-destructive, and highly informative approach to elucidate the molecular architecture and solid-state properties of quinoline derivatives.[3][4] These "sister" techniques provide complementary information about the vibrational modes of a molecule, generating a unique spectral fingerprint that is exquisitely sensitive to changes in chemical bonding, functional groups, and the intermolecular interactions that govern crystal packing.[5]

This comprehensive application note serves as a technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the theoretical underpinnings of FT-IR and FT-Raman spectroscopy, step-by-step experimental protocols for the analysis of quinoline derivatives, and in-depth guidance on spectral interpretation. Furthermore, it highlights the critical applications of these techniques in pharmaceutical quality control, stability testing, and the characterization of polymorphic forms, ensuring the development of safe and effective quinoline-based medicines.

Theoretical Background: A Tale of Two Vibrational Spectroscopies

FT-IR and FT-Raman spectroscopy both probe the vibrational energy levels of a molecule, but they do so through different physical phenomena. Understanding their distinct principles is key to leveraging their synergistic capabilities.

FT-IR Spectroscopy: The Dance of Dipole Moments

FT-IR spectroscopy is an absorption technique. When a molecule is irradiated with infrared light, it will absorb energy at specific frequencies that correspond to its natural vibrational modes, provided that the vibration induces a change in the molecule's dipole moment. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), revealing the characteristic functional groups present in the molecule. For instance, the stretching vibration of a carbonyl group (C=O) in a quinoline derivative will produce a strong absorption band in a specific region of the IR spectrum.[6]

FT-Raman Spectroscopy: The Scatter of Polarizability

In contrast, FT-Raman spectroscopy is a scattering technique. A monochromatic laser source is used to irradiate the sample, and the scattered light is collected and analyzed. While most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering). This frequency shift, known as the Raman shift, corresponds to the vibrational energy levels of the molecule. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule's electron cloud. Symmetrical vibrations and non-polar bonds, which are often weak or silent in the IR spectrum, can produce strong signals in the Raman spectrum.[5]

The Power of Complementarity

The selection rules for IR absorption and Raman scattering are different, making them highly complementary. Functional groups with large dipole moment changes (e.g., C=O, O-H, N-H) tend to be strong in the IR spectrum, while those with symmetrical vibrations or easily polarizable bonds (e.g., C=C, C-S, aromatic rings) are often more prominent in the Raman spectrum. By utilizing both techniques, a more complete vibrational profile of a quinoline derivative can be obtained, leading to a more confident and detailed structural characterization.[3]

Experimental Protocols: From Sample to Spectrum

The quality and reproducibility of FT-IR and FT-Raman spectra are highly dependent on proper sample preparation and data acquisition. This section provides detailed, step-by-step protocols for the analysis of quinoline derivatives in solid and liquid forms.

FT-IR Spectroscopy Protocols

The choice of sampling technique for FT-IR analysis depends on the physical state of the sample.

Protocol 1: Attenuated Total Reflectance (ATR) for Solid Powders and Liquids

ATR is a versatile and widely used technique that requires minimal to no sample preparation. It is ideal for rapid screening and analysis of both solid powders and liquids.

  • Principle: An infrared beam is passed through a crystal of high refractive index (e.g., diamond, zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few micrometers into the sample placed in intimate contact with the crystal. The sample absorbs energy from the evanescent wave at its characteristic vibrational frequencies.

  • Step-by-Step Methodology:

    • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • ATR Crystal Cleaning: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

    • Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

    • Sample Application:

      • Solid Powders: Place a small amount of the quinoline derivative powder onto the center of the ATR crystal. Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

      • Liquids: Place a single drop of the liquid quinoline derivative or its solution onto the center of the ATR crystal.

    • Data Acquisition:

      • Spectral Range: Typically 4000 - 400 cm⁻¹.

      • Resolution: 4 cm⁻¹ is sufficient for most applications.

      • Number of Scans: Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

    • Data Processing: The collected interferogram is automatically Fourier transformed to produce the infrared spectrum. Perform baseline correction and normalization as needed.

    • Cleaning: Thoroughly clean the ATR crystal after each measurement.

Protocol 2: KBr Pellet Method for Solid Powders (Transmission)

The KBr pellet technique is a traditional transmission method that often yields high-quality spectra for solid samples.

  • Principle: A small amount of the solid sample is intimately mixed with dry potassium bromide (KBr) powder and pressed under high pressure to form a transparent pellet. The infrared beam passes through the pellet, and the transmitted light is detected.

  • Step-by-Step Methodology:

    • Sample Preparation:

      • Weigh approximately 1-2 mg of the quinoline derivative and 100-200 mg of dry, spectroscopic grade KBr.

      • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. Take precautions to minimize moisture absorption.

    • Pellet Formation:

      • Transfer the powder mixture to a pellet die.

      • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Background Collection: Collect a background spectrum with an empty sample holder.

    • Sample Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum using similar acquisition parameters as for ATR.

    • Data Processing: Perform Fourier transform and any necessary spectral corrections.

FT-Raman Spectroscopy Protocol

FT-Raman spectroscopy is particularly well-suited for the analysis of solid powders and is less susceptible to interference from water.

Protocol 3: Analysis of Solid Powders

  • Principle: The solid sample is irradiated with a near-infrared (NIR) laser (e.g., 1064 nm Nd:YAG laser). The scattered radiation is collected, the intense Rayleigh scattered light is filtered out, and the weaker Raman scattered light is analyzed by an interferometer and a dedicated detector.

  • Step-by-Step Methodology:

    • Instrument Preparation: Power on the FT-Raman spectrometer and allow the laser to stabilize.

    • Sample Loading: Place a small amount of the quinoline derivative powder into a sample vial or a capillary tube.

    • Sample Positioning: Place the sample in the designated sample holder of the spectrometer.

    • Data Acquisition:

      • Laser Power: Use the lowest laser power necessary to obtain a good spectrum to avoid sample heating or degradation.

      • Spectral Range: Typically 3500 - 100 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: Co-add 64 to 256 scans, depending on the Raman scattering efficiency of the sample.

    • Data Processing: The interferogram is Fourier transformed to produce the Raman spectrum. Perform baseline correction, especially to remove any fluorescence background.

Experimental Workflow Visualization

Experimental_Workflow cluster_FTIR FT-IR Analysis cluster_FTRaman FT-Raman Analysis Sample_Prep_IR Sample Preparation ATR ATR (Solid/Liquid) Sample_Prep_IR->ATR KBr KBr Pellet (Solid) Sample_Prep_IR->KBr Background_IR Background Spectrum Collection ATR->Background_IR KBr->Background_IR Sample_Spectrum_IR Sample Spectrum Acquisition Background_IR->Sample_Spectrum_IR Data_Processing_IR Data Processing (FT, Baseline Correction) Sample_Spectrum_IR->Data_Processing_IR End Interpreted Spectra Data_Processing_IR->End Sample_Prep_Raman Sample Preparation (Solid Powder) Sample_Spectrum_Raman Sample Spectrum Acquisition Sample_Prep_Raman->Sample_Spectrum_Raman Data_Processing_Raman Data Processing (FT, Baseline Correction) Sample_Spectrum_Raman->Data_Processing_Raman Data_Processing_Raman->End Start Quinoline Derivative Sample Start->Sample_Prep_IR Start->Sample_Prep_Raman

Caption: Experimental workflow for FT-IR and FT-Raman analysis of quinoline derivatives.

Data Analysis and Interpretation: Deciphering the Vibrational Fingerprint

The analysis of FT-IR and FT-Raman spectra involves the assignment of observed vibrational bands to specific functional groups and vibrational modes within the quinoline derivative. This process is often aided by comparison with literature data and theoretical calculations, such as Density Functional Theory (DFT).[1][7]

Characteristic Vibrational Modes of Quinoline Derivatives

The following table summarizes some of the key vibrational modes for the quinoline ring and common substituents. The exact positions of these bands can vary depending on the substitution pattern and the solid-state environment.

Vibrational ModeTypical Wavenumber Range (cm⁻¹) (FT-IR)Typical Wavenumber Range (cm⁻¹) (FT-Raman)Notes
Quinoline Ring Vibrations
C-H stretching (aromatic)3100 - 30003100 - 3000Often appears as a group of weak to medium intensity bands.
C=C stretching (ring)1625 - 14301625 - 1430A series of sharp bands, often strong in both IR and Raman.[8]
C=N stretching (ring)1630 - 16001630 - 1600Strong absorption in the IR spectrum.[8]
Ring breathing~1010, ~800~1010, ~800Can be a useful marker for the quinoline ring system.
C-H out-of-plane bending900 - 675900 - 675The pattern of these bands can be indicative of the substitution pattern on the benzene ring portion of the quinoline.
Substituent Vibrations
O-H stretching (hydroxyl)3600 - 3200 (broad)Weak or absentThe broadness is due to hydrogen bonding.
N-H stretching (amine/amide)3500 - 33003500 - 3300Can appear as one or two bands for primary amines.
C-H stretching (aliphatic)2980 - 28502980 - 2850Characteristic of alkyl substituents.
C=O stretching (carbonyl)1750 - 16501750 - 1650Very strong in IR. Its position is sensitive to conjugation and hydrogen bonding.[6]
C-O stretching (ether/ester)1300 - 10001300 - 1000
C-Cl stretching800 - 600800 - 600
N-O stretching (nitro)1550 - 1500 (asymmetric), 1360 - 1300 (symmetric)Strong in Raman
Data Analysis Workflow

Data_Analysis_Workflow Raw_Spectra Raw FT-IR and FT-Raman Spectra Processing Spectral Processing (Baseline Correction, Normalization) Raw_Spectra->Processing Peak_Picking Peak Picking and Tabulation Processing->Peak_Picking Assignment Peak Assignment Peak_Picking->Assignment Interpretation Structural Interpretation and Characterization Assignment->Interpretation Literature Literature Data Comparison Literature->Assignment DFT DFT Calculations DFT->Assignment Final_Report Final Report Interpretation->Final_Report

Caption: Logical flow of data analysis for FT-IR and FT-Raman spectra of quinoline derivatives.

Applications in Drug Development: Ensuring Quality, Stability, and Efficacy

FT-IR and FT-Raman spectroscopy are indispensable tools in the pharmaceutical industry for ensuring the quality and consistency of quinoline-based drugs.[9]

Quality Control of APIs and Formulations
  • Identity Confirmation: The unique spectral fingerprint provided by FT-IR and FT-Raman allows for rapid and reliable confirmation of the identity of incoming raw materials and synthesized quinoline APIs. This is a critical first step in the manufacturing process.

  • Purity Assessment: While not a primary technique for quantifying impurities, vibrational spectroscopy can often detect the presence of significant levels of impurities or contaminants that have distinct spectral features from the API.

  • Drug-Excipient Compatibility: FT-IR can be used to study potential interactions between the quinoline API and excipients in a formulation by monitoring shifts in the vibrational bands of key functional groups.[10]

Stability Testing

The stability of a drug substance and product over time is a critical quality attribute. FT-IR and FT-Raman can be employed in stability studies to detect chemical degradation.[11] The appearance of new bands (e.g., from oxidation products) or the disappearance or shifting of existing bands can indicate that the quinoline derivative is degrading.

Polymorphism and Solid-State Characterization

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have a profound impact on the physicochemical properties of a drug, including its solubility, dissolution rate, and bioavailability. FT-IR and FT-Raman are powerful techniques for identifying and differentiating between polymorphs.[12][13] Different polymorphs will exhibit distinct spectra due to differences in their crystal lattice and intermolecular interactions.[14]

Case Study Highlight: Antimalarial Quinolines

Vibrational spectroscopy has been instrumental in studying the mechanism of action of antimalarial quinoline drugs like chloroquine. Studies have used FT-IR and Raman to investigate the interaction of these drugs with their biological target, ferriprotoporphyrin IX, providing evidence for π-π stacking and hydrogen bonding interactions.[15] Furthermore, resonance Raman spectroscopy has been used to study the protonation states of chloroquine under physiological conditions, which is crucial for its accumulation in the parasite's food vacuole.

Conclusion: An Indispensable Analytical Partnership

FT-IR and FT-Raman spectroscopy provide a synergistic and comprehensive approach to the structural and solid-state characterization of quinoline derivatives. Their speed, non-destructive nature, and rich informational content make them invaluable tools throughout the drug development pipeline. From initial structural confirmation and quality control to in-depth studies of polymorphism and drug-target interactions, these vibrational spectroscopy techniques empower researchers and drug development professionals to ensure the quality, safety, and efficacy of this vital class of therapeutic agents. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of FT-IR and FT-Raman in the investigation of quinoline derivatives.

References

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (2018). Asian Journal of Applied Sciences, 11(2), 83-91. Retrieved January 23, 2026, from [Link]

  • FTIR AND FT-RAMAN SPECTRAL ANALYSIS OF PACLITAXEL DRUGS. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 23, 2026, from [Link]

  • Synthesis, spectroscopic characterization, crystal structure, DFT, molecular docking and in vitro antibacterial potential of novel quinoline derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A Review of FTIR and Raman Spectroscopy Methods. (2024, August 27). Contract Laboratory. Retrieved January 23, 2026, from [Link]

  • Vibrational Spectroscopy Study of the Interaction of Quinoline Antimalarials with Ferriprotoporphyrin IX. (2010). AIP Conference Proceedings. Retrieved January 23, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved January 23, 2026, from [Link]

  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control. (n.d.). Journal of Basic and Clinical Pharmacy. Retrieved January 23, 2026, from [Link]

  • Biologically active quinoline and quinazoline alkaloids part I. (2007). Natural Product Reports. Retrieved January 23, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved January 23, 2026, from [Link]

  • Polymorphism by FT-IR and Raman Spectroscopies. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Identifying Synthetic Designer Drugs Using FT-IR, Raman, and GC–IR. (n.d.). Spectroscopy Online. Retrieved January 23, 2026, from [Link]

  • Vibrational spectroscopic study of some quinoline derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Vibrational study of tolazoline hydrochloride by using FTIR-Raman and DFT calculations. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1710-1714. Retrieved January 23, 2026, from [Link]

  • Spectroscopic Analysis of an Antimalarial Drug's (Quinine) Influence on Human Serum Albumin Reduction and Antioxidant Potential. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Peak assignments of FT-IR and FT-Raman spectra. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Quinoline, quinazoline and acridone alkaloids. (2007). Natural Product Reports. Retrieved January 23, 2026, from [Link]

  • A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. (n.d.). Spectroscopy Online. Retrieved January 23, 2026, from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs. Retrieved January 23, 2026, from [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved January 23, 2026, from [Link]

  • Characterization of street drugs using handheld Fourier transform Raman spectroscopy. (n.d.). LJMU Research Online. Retrieved January 23, 2026, from [Link]

  • Peak Fitting Applied to Fourier Transform Infrared and Raman Spectroscopic Analysis of Proteins. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Spectroscopic Advances in Real Time Monitoring of Pharmaceutical Bioprocesses: A Review of Vibrational and Fluorescence Techniques. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • A Review: Pharmacological Activities of Quinoline Alkaloid of Cinchona sp. (2022). Biointerface Research in Applied Chemistry, 13(4), 319. Retrieved January 23, 2026, from [Link]

  • The Analysis of Pharmaceutical Substances and Formulated Products by Vibrational Spectroscopy. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The Significance of FT-IR, FT-Raman spect. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 23, 2026, from [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. (2022, March 24). ICH. Retrieved January 23, 2026, from [Link]

  • Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. (2024). Journal of the American Society for Mass Spectrometry. Retrieved January 23, 2026, from [Link]

  • The Quinoline Alkaloids. (n.d.). University of Bath's research portal. Retrieved January 23, 2026, from [Link]

  • Raman Spectroscopy and Polymorphism. (n.d.). LBT Scientific. Retrieved January 23, 2026, from [Link]

  • Application of Vibrational Spectroscopy and Imaging to Point-of-Care Medicine: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Recent Uses of FT-IR, Raman, and Near Infrared Spectroscopy (NIRS) in Drug Discovery. (2025, April 18). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. (2011, March 1). American Pharmaceutical Review. Retrieved January 23, 2026, from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs. Retrieved January 23, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved January 23, 2026, from [Link]

  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control. (n.d.). Journal of Basic and Clinical Pharmacy. Retrieved January 23, 2026, from [Link]

Sources

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile Derivatives

The 4-hydroxy-2-oxo-1,2-dihydroquinoline (often referred to as 4-hydroxy-2-quinolone) scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds of significant pharmacological interest. These compounds have demonstrated a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The introduction of a carbonitrile group at the C-3 position, along with other substituents on the quinoline ring, allows for the fine-tuning of their physicochemical properties and biological targets, making them attractive candidates in drug discovery and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these complex organic molecules.[1] Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, the electronic environment of individual atoms, and the stereochemical relationships within the molecule. This application note serves as a detailed technical guide for researchers, scientists, and drug development professionals on the effective application of ¹H and ¹³C NMR for the analysis of this compound derivatives. We will delve into the nuances of spectral interpretation, sample preparation, and the critical influence of tautomerism on the NMR spectra of these compounds.

The Foundational Chemistry: Understanding Tautomerism in 4-Hydroxy-2-quinolones

A crucial aspect to grasp when analyzing the NMR spectra of 4-hydroxy-2-quinolone derivatives is the existence of tautomeric equilibria. These compounds can exist in several tautomeric forms, with the most prevalent being the 4-hydroxy-2(1H)-quinolone, 2,4-dihydroxyquinoline, and the zwitterionic forms. The position of this equilibrium is sensitive to the solvent, temperature, and the nature of substituents on the quinoline ring.[2]

The predominant tautomer in solution will dictate the observed chemical shifts and coupling patterns. For instance, the 4-hydroxy-2(1H)-quinolone form will exhibit distinct signals for the N-H and O-H protons, while the 2,4-dihydroxyquinoline tautomer would show two O-H signals and an aromatic N-H. In many common NMR solvents, such as DMSO-d₆, the 4-hydroxy-2(1H)-quinolone tautomer is often the major species observed. Understanding this phenomenon is paramount for accurate spectral assignment and interpretation.

Caption: Tautomeric equilibria in the 4-hydroxy-2-quinolone scaffold.

Deciphering the Signals: Characteristic ¹H and ¹³C NMR Spectral Data

The chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound derivatives are influenced by the electronic effects of the various functional groups and the inherent aromaticity of the quinoline ring system.

¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm) provides key information for identifying the substitution pattern on the benzenoid ring. The protons H-5, H-6, H-7, and H-8 will exhibit multiplicities and coupling constants characteristic of their relative positions. For the parent 4-hydroxy-2-oxo-1,2-dihydroquinoline, the aromatic protons typically appear as complex multiplets.[2]

The N-H proton of the quinolone ring is usually observed as a broad singlet in the downfield region (δ 11.0-12.0 ppm in DMSO-d₆), while the enolic O-H proton is also found at a low field (often >10 ppm) and may be broader due to exchange. The absence of a proton at the C-3 position, due to the carbonitrile substituent, simplifies the spectrum in that region.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. Key characteristic signals include:

  • C=O (C-2): The carbonyl carbon at the 2-position typically resonates in the range of δ 160-165 ppm.

  • C-OH (C-4): The carbon bearing the hydroxyl group is also significantly deshielded, appearing around δ 160-175 ppm, with its exact position influenced by tautomeric form and substituents.

  • CN (C-3): The carbon of the nitrile group is found in the characteristic region of δ 115-120 ppm. The quaternary carbon at C-3 itself will be further downfield.

  • Aromatic Carbons: The carbons of the benzenoid ring (C-5 to C-8) and the bridgehead carbons (C-4a and C-8a) will appear in the aromatic region (δ 110-140 ppm).

The following tables summarize the expected chemical shift ranges for the core this compound structure, based on data from closely related analogs.

Table 1: Expected ¹H NMR Chemical Shifts in DMSO-d₆

ProtonChemical Shift (δ, ppm)Multiplicity
N-H11.0 - 12.0br s
O-H> 10.0br s
H-5~ 8.0d or dd
H-6~ 7.3t or ddd
H-7~ 7.6t or ddd
H-8~ 7.2d or dd

Table 2: Expected ¹³C NMR Chemical Shifts in DMSO-d₆

CarbonChemical Shift (δ, ppm)
C-2160 - 165
C-3~ 90
C-4170 - 175
C-4a115 - 120
C-5~ 125
C-6~ 123
C-7~ 133
C-8~ 116
C-8a~ 140
CN115 - 120

Experimental Protocols: A Self-Validating Approach

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and instrument setup.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR

The choice of solvent is critical due to the potential for tautomerism and the often-limited solubility of these compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it is an excellent solvent for many polar heterocyclic compounds and can help to resolve the N-H and O-H protons.

Materials:

  • This compound derivative (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Vials and micropipettes

  • Filter pipette with cotton or glass wool

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of the compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Dissolution: Gently vortex or sonicate the vial to fully dissolve the sample. If the compound has poor solubility, gentle warming may be necessary. Ensure the solution is clear and free of any particulate matter.

  • Filtration: Filter the solution through a pipette containing a small plug of cotton or glass wool directly into a clean NMR tube. This step is crucial to remove any suspended particles that can degrade spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

Caption: Workflow for NMR sample preparation.

Protocol 2: NMR Data Acquisition

The following are general parameters for a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): 16 ppm (centered around 6 ppm).

  • Acquisition Time (AQ): At least 3 seconds for good resolution.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): 240 ppm (centered around 120 ppm).

Advanced Structural Confirmation: 2D NMR Techniques

For complex derivatives or for unambiguous assignment of all protons and carbons, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the connection of adjacent protons in the aromatic spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is essential for assigning the carbon signals corresponding to each protonated carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

Sources

Application Notes and Protocols for the Purification of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key pharmacophore in a variety of biologically active molecules. The purity of this compound is paramount for accurate biological screening, structure-activity relationship (SAR) studies, and subsequent lead optimization. This document provides detailed application notes and step-by-step protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in the physicochemical properties of the molecule and are designed to be robust and reproducible.

Physicochemical Properties and Tautomerism

Understanding the fundamental properties of this compound is crucial for developing effective purification strategies.

PropertyValue/DescriptionSource
Molecular Formula C₁₀H₆N₂O₂[1]
Molecular Weight 186.17 g/mol [1]
Appearance Off-white to light yellow solid[2]
Solubility Slightly soluble in DMSO and methanol.[2][2]
Acidity (pKa) The 4-hydroxy group imparts acidic character to the molecule. The pKa of the related 4-oxo-1,4-dihydroquinoline-3-carboxylic acid is predicted to be around 0.80.[2][2]

A key feature of the 4-hydroxy-2-oxo-quinoline scaffold is its existence in multiple tautomeric forms.[3] The predominant forms are the 4-hydroxy-2-oxo and the 2,4-dihydroxy tautomers. This equilibrium can influence the compound's reactivity and solubility, which are important considerations during purification.

Purification Strategies: A Method Selection Guide

The choice of purification method depends on the nature and quantity of impurities present in the crude material. Common impurities may include starting materials, by-products from the synthesis, and decomposition products. A multi-step purification approach, combining different techniques, is often the most effective strategy.

Sources

Application Notes and Protocols for In Vitro Antibacterial Assays of Quoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust in vitro antibacterial assays for quinoline derivatives. This document emphasizes the scientific rationale behind the protocols, ensuring data integrity and reproducibility.

Introduction: The Enduring Potential of Quinolone Scaffolds

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of many successful antibacterial agents.[1][2] From the early nalidixic acid to the broad-spectrum fluoroquinolones, these compounds have played a critical role in combating bacterial infections.[2][3] Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[4][5][6] This targeted action disrupts critical cellular processes, leading to bacterial cell death.[5] The continued exploration of novel quinoline derivatives is a vital strategy in the fight against antimicrobial resistance.[1][7]

This guide provides detailed protocols for the essential in vitro assays required to profile the antibacterial activity of new quinoline derivatives, ensuring a thorough and reliable evaluation of their potential as therapeutic agents.

Part 1: Foundational Assays for Antibacterial Activity

A hierarchical approach is recommended to efficiently screen and characterize novel quinoline derivatives. This begins with determining the minimum concentration required to inhibit bacterial growth and progresses to assessing bactericidal activity and the dynamics of bacterial killing.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] This is the fundamental starting point for assessing the potency of a new compound. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[9][10]

This assay is based on challenging a standardized bacterial inoculum with serial dilutions of the test compound. The endpoint is visual, relying on the turbidity of the broth as an indicator of bacterial growth. Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for inter-laboratory comparability of data.[11][12][13]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Incubation & Readout prep_compound Prepare Quinolone Stock (e.g., in DMSO) serial_dilution Perform 2-fold Serial Dilutions of Compound in 96-well Plate prep_compound->serial_dilution Add to plate prep_bacteria Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate Standardized inoculum prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution serial_dilution->inoculate Add bacteria controls Include Growth and Sterility Controls incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

  • Preparation of Quinolone Derivatives: Dissolve the quinoline compounds in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[8] Ensure the final concentration of DMSO in the assay does not exceed 0.5-1%, as higher concentrations can affect bacterial growth.

  • Bacterial Inoculum Preparation:

    • Select appropriate bacterial strains, including reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and clinically relevant isolates.[8]

    • From a fresh agar plate (18-24 hours growth), suspend several colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the quinoline derivative stock solutions in CAMHB.

    • The final volume in each well should be 100 µL after the addition of the bacterial inoculum.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compound.

    • Incubate the plates at 37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth.[8]

ParameterTypical Value/RangeRationale
Bacterial Inoculum 5 x 10⁵ CFU/mLA standardized inoculum is critical for reproducibility.
Solvent (for compound) DMSOQuinolines are often hydrophobic; DMSO is a common solvent.
Final Solvent Conc. < 1%To avoid solvent-induced antimicrobial effects or growth inhibition.
Growth Medium CAMHBStandardized medium for susceptibility testing.
Incubation Time 16-20 hoursAllows for sufficient bacterial growth in the control wells.
Incubation Temp. 37°COptimal growth temperature for most clinically relevant bacteria.
Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

The MBC assay is a direct extension of the MIC assay. Aliquots from the clear wells of the MIC plate are sub-cultured onto agar plates without the antimicrobial agent. The absence of growth on the agar indicates that the bacteria were killed by the compound at that concentration, not just inhibited.

  • Following MIC Determination: Use the results from the completed MIC assay.

  • Sub-culturing: From each well that shows no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot and spread it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the quinoline derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14][15][16]

Part 2: Advanced Assays for Dynamic Antibacterial Effects

Beyond static endpoints like MIC and MBC, it is crucial to understand the rate and dynamics of bacterial killing and the effect of the compounds on complex bacterial communities like biofilms.

Time-Kill Kinetics Assay

This assay provides insight into the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.[17][18] It helps to determine whether a compound exhibits concentration-dependent or time-dependent killing.

A standardized bacterial culture is exposed to a constant concentration of the quinoline derivative (typically at multiples of the MIC). At specified time points, aliquots are removed, serially diluted, and plated to enumerate the surviving bacteria. A plot of log₁₀ CFU/mL versus time illustrates the killing kinetics.[19] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the CFU/mL from the initial inoculum.[17]

TimeKill_Workflow cluster_sampling Time-Point Sampling cluster_quantification Quantification start Start: Standardized Bacterial Culture (log phase, ~10^6 CFU/mL) add_compound Add Quinolone Derivative (e.g., 2x, 4x, 8x MIC) start->add_compound incubate Incubate with Shaking at 37°C add_compound->incubate t0 T=0h incubate->t0 Sample at intervals t2 T=2h incubate->t2 Sample at intervals t4 T=4h incubate->t4 Sample at intervals t8 T=8h incubate->t8 Sample at intervals t24 T=24h incubate->t24 Sample at intervals serial_dilute Serial Dilution t4->serial_dilute plate Plate on Agar serial_dilute->plate count_cfu Incubate & Count CFUs plate->count_cfu plot Plot log10(CFU/mL) vs. Time count_cfu->plot

Caption: Workflow for the Time-Kill Kinetics assay.

  • Inoculum Preparation: Prepare a bacterial suspension in the early to mid-logarithmic phase of growth, adjusted to a starting density of approximately 1 x 10⁶ CFU/mL in CAMHB.

  • Exposure: Add the quinoline derivative at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control without any compound.

  • Time-Point Sampling: Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each culture.

  • Enumeration: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto antibiotic-free agar plates.

  • Data Analysis: After incubation of the plates, count the colonies to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL against time for each concentration of the quinoline derivative.

Anti-Biofilm Assay

Bacterial biofilms are structured communities of cells enclosed in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Assessing a compound's ability to inhibit biofilm formation or eradicate established biofilms is crucial.

This assay typically uses a 96-well plate format where bacteria are induced to form biofilms. The effect of the quinoline derivative can be assessed at two stages: inhibition of biofilm formation (compound is present during bacterial growth) and disruption of pre-formed biofilms (compound is added to established biofilms). Biofilm biomass is commonly quantified using crystal violet staining.

  • Biofilm Formation:

    • Inhibition: Add a standardized bacterial suspension (e.g., 10⁷ CFU/mL in a suitable growth medium like Tryptic Soy Broth) to the wells of a 96-well plate containing serial dilutions of the quinoline derivative.

    • Disruption: First, grow biofilms by incubating a bacterial suspension in the plate for 24-48 hours. Then, gently wash the wells to remove planktonic cells and add fresh media containing the quinoline derivative.

  • Incubation: Incubate the plates for 24-48 hours at 37°C without shaking to allow biofilm formation.

  • Washing: Discard the medium and gently wash the wells with PBS to remove non-adherent, planktonic bacteria.

  • Staining:

    • Add 125 µL of 0.1% (w/v) crystal violet solution to each well and stain for 15 minutes at room temperature.

    • Remove the crystal violet and wash the wells again with PBS.

  • Quantification:

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

    • A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.[20]

Part 3: Selectivity and Safety Assessment

A promising antibacterial agent must be effective against bacteria while exhibiting minimal toxicity to host cells.

Eukaryotic Cell Line Cytotoxicity Assay

This assay evaluates the toxicity of the quinoline derivatives against mammalian cells to determine their therapeutic index.

The MTT assay is a colorimetric assay that measures cellular metabolic activity.[21][22] Viable cells with active mitochondria can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[21][22] The amount of formazan produced is proportional to the number of viable cells.[21]

  • Cell Culture: Seed a suitable eukaryotic cell line (e.g., HEK293, HepG2, or Vero cells) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the quinoline derivative. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a wavelength of 570 nm. The results are typically expressed as the concentration that inhibits 50% of cell viability (IC₅₀).

Conclusion

The systematic application of these in vitro assays provides a robust framework for the initial characterization of novel quinoline derivatives. By understanding the potency (MIC), bactericidal activity (MBC), killing dynamics (time-kill), anti-biofilm effects, and host cell toxicity, researchers can effectively identify promising lead compounds for further preclinical development. Adherence to standardized methodologies and a thorough understanding of the underlying scientific principles are paramount for generating high-quality, reproducible data.

References

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central. Available at: [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. Available at: [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Available at: [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available at: [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • EUCAST: EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central. Available at: [Link]

  • Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening. PubMed Central. Available at: [Link]

  • Investigation of the cytotoxicity of eukaryotic and prokaryotic antimicrobial peptides in intestinal epithelial cells. ResearchGate. Available at: [Link]

  • Evaluation of antimicrobial, cytotoxicity effects and antioxidant potential of Stemodia verticillata (Mill.) Hassl extract. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Development of Quinoline-Based Disruptors of Biofilm Formation Against Vibrio cholerae. ResearchGate. Available at: [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. ResearchGate. Available at: [Link]

  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. PubMed Central. Available at: [Link]

  • Antibiotic sensitivity of common Bacterial Pathogens against selected Quinolones. ResearchGate. Available at: [Link]

  • Quinolone antibiotic. Wikipedia. Available at: [Link]

  • The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]

  • Investigation of the cytotoxicity of eukaryotic and prokaryotic antimicrobial peptides in intestinal epithelial cells in vitro. PubMed. Available at: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Available at: [Link]

  • Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Insights into antibiotic resistance promoted by quinolone exposure. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PubMed Central. Available at: [Link]

  • Mechanism of action of and resistance to quinolones. PubMed Central. Available at: [Link]

  • A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. National Institutes of Health. Available at: [Link]

  • 3.8. Minimum Bactericidal Concentration (MBC) Assays. Bio-protocol. Available at: [Link]

  • Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. Oxford Academic. Available at: [Link]

  • Time-kill kinetics assay examining the time- and... ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. Available at: [Link]

  • Mechanism of action of quinolone antibiotics. YouTube. Available at: [Link]

  • Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. MDPI. Available at: [Link]

  • Mechanism of Quinolone Action and Resistance. ACS Publications. Available at: [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Cell lines used in the cytotoxicity assay. ResearchGate. Available at: [Link]

  • Time-Kill Evaluations. Nelson Labs. Available at: [Link]

  • Antibiofilm assay of various test compounds. ResearchGate. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

  • From CLSI to EUCAST Guidelines in the Interpretation of Antimicrobial Susceptibility: What Is the Effect in Our Setting?. PubMed. Available at: [Link]

  • Mechanism of Action of Quinolones and Fluoroquinolones. PharmaXChange.info. Available at: [Link]

Sources

Application Notes and Protocols for the Evaluation of Quinoline Compounds in Anti-HIV-1 Replication Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The human immunodeficiency virus type 1 (HIV-1) remains a significant global public health challenge. While combination antiretroviral therapy (cART) has transformed HIV-1 infection from a fatal to a manageable chronic condition, the emergence of drug-resistant viral strains and the need for lifelong treatment necessitate the continuous discovery and development of novel antiviral agents. Quinoline and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. Notably, numerous quinoline-based compounds have shown potent inhibitory effects against HIV-1, targeting various stages of the viral life cycle.[1][2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth, field-proven framework for assessing the anti-HIV-1 replication activity of novel quinoline compounds. The protocols herein are designed to be self-validating systems, incorporating essential controls and explaining the scientific causality behind experimental choices to ensure data integrity and reproducibility.

Scientific Foundation: The HIV-1 Replication Cycle and Quinoline Inhibitors

A fundamental understanding of the HIV-1 replication cycle is crucial for contextualizing the mechanism of action of antiviral compounds. The process involves a series of orchestrated steps, each presenting a potential target for therapeutic intervention.

HIV_Lifecycle Virus_In HIV-1 Virion Entry Entry Virus_In->Entry Virus_Out New HIV-1 Virions RT RT Entry->RT Integration Integration RT->Integration Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation Assembly Assembly Translation->Assembly Budding Budding Assembly->Budding Budding->Virus_Out

Caption: Simplified overview of the HIV-1 replication cycle within a host cell.

Quinoline-based compounds have demonstrated remarkable versatility by inhibiting HIV-1 through multiple mechanisms of action. This multi-targeted potential underscores their importance in drug discovery. Key viral enzymes and processes targeted by various quinoline derivatives include:

  • Reverse Transcriptase (RT): Some quinolines act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the RT enzyme and disrupting the conversion of the viral RNA genome into DNA.[1]

  • Integrase (IN): The HIV-1 integrase, which is responsible for inserting the viral DNA into the host cell's genome, is a primary target.[3][4] Quinolines can function as integrase strand transfer inhibitors (INSTIs) or as allosteric integrase inhibitors (ALLINIs) that induce aberrant enzyme multimerization and disrupt both early and late stages of replication.[5][6]

  • RNase H: A distinct catalytic domain of RT, the Ribonuclease H (RNase H) function is essential for cleaving the RNA strand from RNA/DNA hybrids during reverse transcription.[7]

  • Viral Entry: Certain quinoline compounds have been reported to inhibit the chemokine receptor CCR5, a critical co-receptor for HIV-1 entry into host cells.[8]

  • Transcription: Some derivatives can modulate viral replication by inhibiting host transcription factors like NF-κB and Sp1, which are essential for the expression of HIV genes.[9]

MoA QC Quinoline Compounds RT RT QC->RT Inhibition of viral DNA synthesis IN IN QC->IN Blocks integration into host genome Entry Entry QC->Entry Prevents virus from entering cell Transcription Transcription QC->Transcription Reduces viral gene expression RNaseH RNaseH QC->RNaseH Disrupts reverse transcription

Caption: Potential mechanisms of action for quinoline compounds against HIV-1.

Experimental Design: A Two-Pillar Approach

A robust assessment of any potential antiviral agent requires a dual-pronged experimental strategy. First, the compound's inherent toxicity to the host cells must be determined. It is meaningless to observe a reduction in viral replication if the host cells are simply being killed by the compound. Second, the compound's specific antiviral activity is measured at non-toxic concentrations. The ratio between these two metrics provides the selectivity index (SI), a critical parameter for evaluating a compound's therapeutic potential.

Workflow cluster_cytotoxicity Pillar 1: Cytotoxicity Assessment cluster_antiviral Pillar 2: Antiviral Efficacy Cyt_Assay Perform MTT Assay on Uninfected Cells Cyt_Data Calculate CC50 Value Cyt_Assay->Cyt_Data SI_Calc Calculate Selectivity Index (SI) Cyt_Data->SI_Calc CC50 AV_Assay Perform HIV-1 Replication Assay (e.g., p24 ELISA) AV_Data Calculate EC50 Value AV_Assay->AV_Data AV_Data->SI_Calc EC50

Caption: Overall workflow for evaluating anti-HIV-1 activity.

Part I Protocol: Cytotoxicity Assessment using MTT Assay

The MTT assay is a standard colorimetric method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Materials and Reagents
  • Cell Line: A human T-cell line susceptible to HIV-1 infection (e.g., MT-2, CEM-SS, PM1).[11]

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • MTT Solution: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at -20°C.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 20% sodium dodecyl sulfate (SDS) in 50% N,N-dimethylformamide (DMF).

  • Test Compounds: Quinoline compounds dissolved in DMSO to create high-concentration stock solutions.

  • 96-well flat-bottom cell culture plates.

  • Multichannel pipette, CO2 incubator, microplate reader.

Step-by-Step Methodology
  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[12] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: Prepare serial dilutions of the quinoline compounds in culture medium. The final DMSO concentration should be kept constant and non-toxic (typically ≤0.5%).

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing the diluted compounds to the appropriate wells. Include "cells only" wells (no compound) as a 100% viability control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2, corresponding to the duration of the planned antiviral assay.[12]

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm (or 492 nm) using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Viability (%) = [(Absorbance of Treated Cells) / (Absorbance of Untreated Cells)] x 100

  • Determine CC50: The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting the percent viability against the log of the compound concentration and using non-linear regression analysis.

CompoundConcentration (µM)Absorbance (OD 570nm)% Cell ViabilityCC50 (µM)
Control (Cells Only)01.250100%
Quinoline-X1000.13010.4%\multirow{4}{*}{15.2}
300.59547.6%
101.05084.0%
11.23598.8%

Table 1: Example data format for determining the CC50 of a test compound.

Part II Protocol: Anti-HIV-1 Replication Assay (p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein released into the cell culture supernatant, which serves as a direct marker of viral replication. Commercial ELISA kits provide a sensitive and reproducible method for this measurement.[14]

Materials and Reagents
  • Cell Line and Culture Medium: As described in the cytotoxicity assay.

  • HIV-1 Virus Stock: A well-characterized laboratory strain (e.g., HIV-1 NL4-3 or IIIB) with a known titer.[15]

  • Test Compounds: Quinoline compounds at concentrations below their determined CC50 values.

  • Positive Control Drug: A known anti-HIV drug (e.g., Azidothymidine (AZT) or Nevirapine).[8]

  • HIV-1 p24 Antigen Capture ELISA Kit: Follow the manufacturer’s instructions.[16][17]

  • 96-well cell culture plates.

Step-by-Step Methodology
  • Assay Setup: Seed cells (e.g., PM1 or MT-2) in a 96-well plate at 1 x 10^4 cells/well.

  • Compound Addition: Immediately add the serially diluted quinoline compounds to the wells. Ensure final concentrations are at least 5-10 fold below the CC50 value to avoid confounding cytotoxic effects.

  • Infection: Add the HIV-1 virus stock at a pre-determined multiplicity of infection (MOI) to all wells except the "Cell Control" wells.[15]

  • Establish Controls: A self-validating protocol requires proper controls on the same plate:

    • Cell Control (CC): Cells + Medium (no virus, no compound).

    • Virus Control (VC): Cells + Virus + Medium (no compound). This represents 0% inhibition.

    • Positive Drug Control: Cells + Virus + Known Antiviral Drug (e.g., AZT). This validates assay sensitivity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere to allow for multiple rounds of viral replication.[15]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant for p24 analysis. The supernatant can be stored at -80°C if necessary.

  • p24 Quantification: Perform the p24 ELISA on the collected supernatants according to the kit manufacturer’s protocol. This typically involves incubating the supernatant in antibody-coated wells, followed by detection with a conjugated secondary antibody and a colorimetric substrate.

Data Analysis and Presentation
  • Calculate Percent Inhibition:

    • Inhibition (%) = [1 - (p24 in Treated Sample / p24 in Virus Control)] x 100

  • Determine EC50: The 50% effective concentration (EC50) is the concentration of the compound that inhibits HIV-1 replication by 50%. This value is calculated by plotting the percent inhibition against the log of the compound concentration.

  • Calculate Selectivity Index (SI):

    • SI = CC50 / EC50

    • A higher SI value (ideally >10) indicates a more promising therapeutic window, where the compound is effective against the virus at concentrations far below those that are toxic to the host cell.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
Quinoline-X0.8515.217.9
Quinoline-Y2.10>100>47.6
AZT (Control)0.05>100>2000

Table 2: Example summary of antiviral activity, cytotoxicity, and selectivity index.

Quality Assurance and Control

Ensuring the integrity of results is paramount. A robust quality system should be implemented for all anti-HIV assays.[18][19] Key considerations include:

  • Reagent Qualification: Use reagents from reputable sources and follow storage instructions precisely.[16]

  • Assay Validation: Regularly validate the assay using known positive and negative controls to ensure sensitivity and specificity.[20]

  • Consistency: Maintain consistent cell passage numbers, virus stock titers, and incubation times to minimize variability.

  • Environmental Monitoring: Record and maintain stable incubator temperatures and CO2 levels.[18]

Conclusion

This application note provides a detailed and scientifically grounded framework for the initial assessment of quinoline compounds as potential anti-HIV-1 agents. By systematically evaluating both cytotoxicity (CC50) and antiviral efficacy (EC50), researchers can reliably calculate a selectivity index, which is a critical first step in the drug discovery pipeline. This two-pillar approach, supported by rigorous protocols and appropriate controls, ensures the generation of high-quality, reproducible data, paving the way for further mechanistic studies and preclinical development of promising new therapies to combat HIV-1.

References

  • Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. (Source: National Center for Biotechnology Information).

  • Quinoline-based compounds as modulators of HIV transcription through NF-kappaB and Sp1 inhibition. (Source: PubMed).

  • Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. (Source: PubMed Central).

  • MTT assay protocol. (Source: Abcam).

  • High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target. (Source: National Institutes of Health).

  • HIV 1 Reverse Transcriptase Assay Kit. (Source: XpressBio).

  • In-house ELISA protocols for capsid p24 detection of diverse HIV isolates. (Source: PubMed Central).

  • QUALITY ASSURANCE OF HIV TESTING. (Source: National Center for Biotechnology Information).

  • Mechanism of HIV-1 integrase inhibition by styrylquinoline derivatives in vitro. (Source: PubMed).

  • HIV1 p24 ELISA Kit- Intracellular, 90-min ELISA (ab320057). (Source: Abcam).

  • MTT (Assay protocol). (Source: Protocols.io).

  • Application Notes and Protocols for the Synthesis of Benzenesulfonamide Quinoline Derivatives with Anti-HIV-1 Activity. (Source: Benchchem).

  • Quinolinonyl Derivatives as Dual Inhibitors of the HIV-1 Integrase Catalytic Site and Integrase–RNA interactions. (Source: ACS Publications).

  • Establishment of novel cell lines latently infected with human immunodeficiency virus 1. (Source: Frontiers Publishing Partnerships).

  • HIV-1 Reverse Transcriptase Assay Kit(KA6285). (Source: Abnova Corporation).

  • Guidelines for Appropriate Evaluations of HIV Testing Technologies in Africa. (Source: World Health Organization).

  • Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. (Source: MDPI).

  • Cell Viability Assays - Assay Guidance Manual. (Source: NCBI Bookshelf).

  • HIV-1 Reverse Transcriptase assay kit. (Source: MyBioSource).

  • In-house ELISA protocols for capsid p24 detection of diverse HIV isolates. (Source: ResearchGate).

  • A dominant block to HIV-1 replication at reverse transcription in simian cells. (Source: PNAS).

  • Establishing Quality Assurance for HIV-1 Rapid Test for Recent Infection in Thailand through the Utilization of Dried Tube Specimens. (Source: MDPI).

  • Sensitive reverse transcriptase assay to detect and quantitate human immunodeficiency virus. (Source: PubMed).

  • T-cell Line for HIV Drug Screening Using EGFP as a Quantitative Marker of HIV-1 Replication. (Source: Taylor & Francis Online).

  • Quinolinonyl Non-Diketo Acid Derivatives as Inhibitors of HIV-1 Ribonuclease H and Polymerase Functions of Reverse Transcriptase. (Source: National Institutes of Health).

  • HIV-1 p24 ELISA Kit (DEIA10155). (Source: Creative Diagnostics).

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (Source: PubMed Central).

  • Guidelines for assuring the accuracy and reliability of HIV rapid testing: Applying a quality system approach. (Source: Knowledge Hub).

  • Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. (Source: ScienceDirect).

  • Cytotoxicity MTT Assay Protocols and Methods. (Source: Springer Nature Experiments).

  • HIV-1 p24 ANTIGEN CAPTURE ASSAY. (Source: ABL, Inc.).

  • Quality assurance for HIV point-of-care testing and treatment monitoring assays. (Source: African Journal of Laboratory Medicine).

  • HIV-1 Luc/GFP Reporter Cell Line - A3. (Source: Creative Biogene).

  • In Silico Design, Synthesis and Anti-HIV Activity of Quinoline Derivatives as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). (Source: ResearchGate).

  • Cell Viability and Cytotoxicity determination using MTT assay. (Source: YouTube).

  • Quinolinonyl Derivatives as Dual Inhibitors of the HIV-1 Integrase Catalytic Site and Integrase–RNA interactions. (Source: National Institutes of Health).

  • HIV Reverse Transcriptase Assay Kit Plus (enzyme included). (Source: MoBiTec).

  • Journal of Medicinal Chemistry. (Source: ACS Publications).

Sources

Determining Antimicrobial Potency: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assays of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of Quinolones and Antimicrobial Susceptibility Testing

Quinolones represent a critical class of synthetic broad-spectrum antimicrobial agents, indispensable in the treatment of a wide array of bacterial infections.[1][2] Their mechanism of action, the inhibition of essential bacterial enzymes DNA gyrase and topoisomerase IV, leads to the fragmentation of the bacterial chromosome and subsequent cell death.[1][2][3] However, the escalating threat of antimicrobial resistance, driven by mechanisms such as target-mediated resistance, plasmid-mediated resistance, and altered drug influx/efflux, necessitates robust methods for evaluating the efficacy of novel quinolone derivatives.[1][4]

The Minimum Inhibitory Concentration (MIC) assay remains the gold standard for quantifying the in vitro activity of an antimicrobial agent against a specific bacterium.[5][6] It is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[6][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and critical considerations for performing MIC assays of quinolone derivatives, ensuring data integrity and reproducibility.

Scientific Principles Underpinning the MIC Assay

The MIC assay is fundamentally a quantitative method of antimicrobial susceptibility testing. The most common and recommended technique is the broth microdilution method, which offers convenience, scalability, and consistent results.[9][10] This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[6][7] Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are visually inspected for turbidity, indicating bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[7][8]

Causality Behind Experimental Choices:
  • Choice of Method: Broth microdilution is preferred over agar-based methods like disk diffusion for determining the precise MIC of novel compounds. While disk diffusion is a useful qualitative screening tool, it is less suitable for high molecular weight or poorly soluble compounds, and it does not provide a direct MIC value.[10]

  • Standardized Inoculum: The density of the bacterial inoculum is a critical variable that can significantly impact the MIC value. A lower inoculum may lead to falsely low MICs, while a higher inoculum can result in falsely high MICs.[10] Therefore, standardization to a 0.5 McFarland turbidity standard is essential for reproducibility.[11]

  • Growth Medium: The choice of growth medium can influence the activity of the antimicrobial agent. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the internationally recommended medium for routine susceptibility testing of non-fastidious aerobic and facultatively anaerobic bacteria.[12] The cation adjustment (calcium and magnesium) is crucial for the accurate testing of certain antimicrobial classes.

  • Serial Dilutions: A two-fold serial dilution series provides a logarithmic concentration gradient, allowing for a precise determination of the MIC value within the tested range.[6]

Core Protocol: Broth Microdilution MIC Assay for Quinolone Derivatives

This protocol is aligned with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][13]

Materials and Reagents:
  • Quinolone derivative(s) of interest

  • Appropriate solvent for the quinolone derivative (e.g., Dimethyl sulfoxide (DMSO), water, or a buffer)[5]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strain(s) of interest (e.g., Escherichia coli, Staphylococcus aureus)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35 ± 2°C)

Step-by-Step Methodology:

Part 1: Preparation of the Quinolone Derivative Stock Solution

  • Dissolution: Accurately weigh the quinoline derivative and dissolve it in a minimal amount of a suitable solvent to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Insight: Many quinoline derivatives exhibit poor water solubility.[14][15] The choice of solvent is critical. DMSO is a common choice; however, its final concentration in the assay should not exceed a level that affects bacterial growth (typically ≤1%).[10] A preliminary solvent toxicity test is recommended.

  • Sterilization: If the solvent is not inherently sterile, filter-sterilize the stock solution through a 0.22 µm syringe filter.

Part 2: Preparation of the Bacterial Inoculum

  • Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

  • Suspension: Suspend the colonies in sterile saline or PBS.

  • Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for more precise standardization (absorbance at 625 nm).

  • Working Inoculum: Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Insight: The final inoculum concentration is critical for the accuracy of the MIC. This dilution step must be performed with precision.

Part 3: Preparation of the Microtiter Plate

  • Plate Layout: Design the plate layout to include a sterility control (medium only), a growth control (medium + inoculum), and a dilution series for each quinolone derivative being tested.

  • Medium Dispensing: Add 50 µL of CAMHB to all wells of the 96-well plate, except for the first column of each test series.

  • Compound Dilution: a. Add 100 µL of the highest concentration of the quinolone derivative (prepared in CAMHB) to the first well of the corresponding row. b. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing well, and continuing this process across the row. Discard the final 50 µL from the last well of the dilution series.

    • Insight: This serial dilution creates a logarithmic concentration gradient of the test compound.

Part 4: Inoculation and Incubation

  • Inoculation: Using a multichannel pipette, add 50 µL of the working bacterial inoculum to each well (except the sterility control wells). This will bring the final volume in each well to 100 µL and achieve the target inoculum density of 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Part 5: Reading and Interpreting the Results

  • Visual Inspection: After incubation, visually inspect the plate for turbidity. The growth control well should be turbid, and the sterility control well should be clear.

  • MIC Determination: The MIC is the lowest concentration of the quinolone derivative that completely inhibits visible bacterial growth.[6][7]

Self-Validating System: Quality Control Measures

To ensure the trustworthiness of the results, the following quality control (QC) measures are essential:

  • Reference Strains: Include a reference bacterial strain with a known MIC for a standard quinolone (e.g., ciprofloxacin) in each assay run. The resulting MIC should fall within the acceptable range defined by CLSI or EUCAST.[16][17]

  • Sterility Control: The sterility control well should remain clear. Any turbidity indicates contamination of the medium or reagents.[7]

  • Growth Control: The growth control well must show distinct turbidity, confirming the viability of the inoculum and the suitability of the growth medium.[7]

  • Solvent Control: If a solvent like DMSO is used, a control well containing the highest concentration of the solvent used in the assay should be included to ensure it does not inhibit bacterial growth.

Data Presentation and Interpretation

The results of an MIC assay are typically presented in a tabular format, allowing for easy comparison of the activity of different quinolone derivatives against various bacterial strains.

Table 1: Example MIC Data for Novel Quinolone Derivatives

CompoundE. coli ATCC 25922 MIC (µg/mL)S. aureus ATCC 29213 MIC (µg/mL)P. aeruginosa ATCC 27853 MIC (µg/mL)
Quinolone A20.58
Quinolone B8132
Quinolone C0.50.1252
Ciprofloxacin (Control)0.0150.250.5

Interpreting MIC Values:

It is crucial to understand that a lower MIC value indicates greater potency of the antimicrobial agent.[7] However, the absolute MIC value alone does not define whether a bacterium is susceptible or resistant. The MIC must be compared to established clinical breakpoints published by organizations like CLSI and EUCAST.[5][6][18]

  • Susceptible (S): The infection is likely to respond to treatment with the standard dosage of the antimicrobial agent.[8][19]

  • Intermediate (I): The antimicrobial agent may be effective in body sites where the drug is physiologically concentrated or when a higher dosage can be used.[8][19]

  • Resistant (R): The concentration of the antimicrobial agent required to inhibit the bacterium is not achievable with normal dosage schedules, and/or the bacterium possesses resistance mechanisms.[8][19]

It is important to note that you cannot directly compare the MIC values of different drugs to determine which is "better".[8][19] The interpretation is always relative to the specific drug's breakpoint for the particular organism.

Visualizing the Workflow and Mechanisms

Diagrams can effectively illustrate complex processes and relationships.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Solution Prepare Quinolone Stock Solution Plate_Setup Prepare 96-Well Plate (Medium & Dilutions) Stock_Solution->Plate_Setup Serial Dilution Inoculum_Prep Prepare & Standardize Bacterial Inoculum Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubate Plate (35°C, 16-20h) Inoculation->Incubation Read_Results Visually Read MIC Value Incubation->Read_Results Interpretation Interpret Results vs. Clinical Breakpoints Read_Results->Interpretation

Caption: Workflow of the Broth Microdilution MIC Assay.

Quinolone_Mechanism Quinolone Quinolone Derivative Topoisomerase DNA Gyrase & Topoisomerase IV Quinolone->Topoisomerase DNA_Complex Stabilized Enzyme-DNA Cleavage Complex Topoisomerase->DNA_Complex binding Replication_Block Inhibition of DNA Replication & Repair DNA_Complex->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Mechanism of Action of Quinolone Antibiotics.

Troubleshooting and Advanced Considerations

  • Poorly Soluble Compounds: For quinoline derivatives with very low aqueous solubility, the addition of a small percentage of a surfactant like Tween 80 to the growth medium may be necessary.[14][15] However, the effect of the surfactant on bacterial growth and compound activity must be evaluated.

  • "Skipped" Wells: Occasionally, growth may be observed in a well with a higher concentration of the compound, while wells with lower concentrations are clear. This "Eagle effect" can occur with some bactericidal agents, including fluoroquinolones, and may require re-testing.[5]

  • Minimum Bactericidal Concentration (MBC): To determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), an MBC assay can be performed. This involves subculturing the contents of the clear wells from the MIC plate onto agar plates to determine the lowest concentration that results in a significant reduction in bacterial viability.

Conclusion

The MIC assay is a cornerstone of antimicrobial drug discovery and development. By adhering to standardized protocols, implementing rigorous quality control measures, and understanding the principles behind the methodology, researchers can generate reliable and reproducible data on the potency of novel quinolone derivatives. This information is critical for advancing the development of new therapeutic agents to combat the growing challenge of antimicrobial resistance.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]

  • Chatterji, D. (2021, July 13). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. tl;dr pharmacy. [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • American Chemical Society Publications. (2025, October 9). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical Breakpoint Tables. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • National Institutes of Health. (2022, October 5). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]

  • Hooper, D. C. (2001). Mechanisms of drug resistance: quinolone resistance. The Journal of antimicrobial chemotherapy, 47(suppl_1), 3-8. [Link]

  • MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

  • Silver, L. L. (2011). Challenges of antibacterial discovery. Clinical microbiology reviews, 24(1), 71-109. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of clinical microbiology, 43(8), 3959-3964. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. [Link]

  • Brieflands. (n.d.). Antibiotic Resistance Mechanisms Focusing on Quinolones Resistance in Vibrio CHOLERAE. [Link]

  • The British Society for Antimicrobial Chemotherapy. (n.d.). Establishing MIC breakpoints and the interpretation of in vitro susceptibility tests. [Link]

  • Bush, N. G., et al. (2020). Quinolones: Mechanism, lethality and their contributions to antibiotic resistance. Molecules, 25(23), 5648. [Link]

  • National Institutes of Health. (n.d.). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. [Link]

  • Singh, S. K., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-34. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • National Institutes of Health. (n.d.). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • Dr Matt & Dr Mike. (2018, February 11). Quinolone - Machanism of Action [Video]. YouTube. [Link]

  • CORE. (2019, October 13). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. [Link]

  • American Society for Microbiology. (2024, November 26). Insights into antibiotic resistance promoted by quinolone exposure. Antimicrobial Agents and Chemotherapy. [Link]

  • Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • National Institutes of Health. (n.d.). Mechanism of action of and resistance to quinolones. [Link]

  • ResearchGate. (2025, August 9). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]

  • PubMed. (n.d.). Bacterial resistance to quinolones: mechanisms and clinical importance. [Link]

Sources

Application Notes & Protocols: Molecular Docking of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile Analogues as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] Many of its derivatives have been identified as potent kinase inhibitors, making this scaffold a focal point for the development of targeted cancer therapies.[4][5] Molecular docking is a powerful computational technique that predicts the interaction between a small molecule (ligand) and a protein target at the atomic level.[6][7] It is an indispensable tool in modern drug discovery for virtual screening and lead optimization. This guide provides a comprehensive, field-proven protocol for conducting molecular docking studies on 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile analogues, using the Epidermal Growth Factor Receptor (EGFR) kinase domain as an exemplary target.

Introduction: The Scientific Rationale

The quinoline core is a foundational element in a variety of approved kinase inhibitors.[5][8] Its rigid structure and capacity for diverse functionalization allow it to form specific, high-affinity interactions within the ATP-binding pocket of kinases. The this compound series, in particular, presents functional groups (a hydroxyl, a carbonyl, and a nitrile) that are prime candidates for forming critical hydrogen bonds and other non-covalent interactions with receptor active sites.

Mutations leading to the overexpression or constitutive activation of EGFR are hallmarks of various cancers, including non-small-cell lung cancer.[9] Therefore, inhibiting the EGFR kinase domain is a clinically validated strategy for cancer treatment.[10] Molecular docking allows us to computationally model how analogues of our lead scaffold might bind to the EGFR active site. This process enables us to:

  • Predict Binding Affinity: Estimate the strength of the interaction, typically as a negative score in kcal/mol.[11]

  • Analyze Binding Pose: Visualize the precise orientation and conformation of the ligand within the binding pocket.

  • Elucidate Structure-Activity Relationships (SAR): Understand which chemical modifications on the quinoline scaffold enhance or diminish binding, thereby guiding the synthesis of more potent analogues.

This protocol will utilize AutoDock Vina, a widely adopted and validated open-source docking engine, for its accuracy and computational efficiency.

Overall Experimental Workflow

The entire process, from obtaining molecular structures to final analysis, follows a systematic and logical progression. Each step is designed to prepare the molecular data correctly, ensuring the biophysical relevance of the final simulation.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB Fetch Receptor Structure (e.g., EGFR from RCSB PDB) Clean_PDB Clean_PDB PDB->Clean_PDB Remove water, co-factors Ligand_2D Design/Draw 2D Ligand Analogue Ligand_3D Ligand_3D Ligand_2D->Ligand_3D Generate 3D conformation Prep_Receptor Prep_Receptor Clean_PDB->Prep_Receptor Add polar H, assign charges Receptor_PDBQT Receptor_PDBQT Prep_Receptor->Receptor_PDBQT Save as .pdbqt Grid Define Docking Grid Box (Active Site) Receptor_PDBQT->Grid Prep_Ligand Prep_Ligand Ligand_3D->Prep_Ligand Define rotatable bonds Ligand_PDBQT Ligand_PDBQT Prep_Ligand->Ligand_PDBQT Save as .pdbqt Config Create Vina Configuration File Ligand_PDBQT->Config Grid->Config Run Execute AutoDock Vina Config->Run Results Analyze Binding Affinity Scores Run->Results Visualize Visualize Binding Poses (PyMOL, Chimera) Results->Visualize Interactions Identify Key Interactions (H-bonds, Hydrophobic) Visualize->Interactions Validation Protocol Validation (Re-docking & RMSD) Interactions->Validation

Caption: Molecular Docking Workflow from Preparation to Analysis.

Detailed Protocols

This section provides a step-by-step methodology. The causality behind each critical step is explained to provide a deeper understanding of the process.

Part A: Required Software
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): Essential for preparing receptor and ligand files in the required PDBQT format. ([Link])

  • AutoDock Vina: The docking engine. ([Link])

  • Chemical Sketcher: MarvinSketch or ChemDraw to draw 2D ligand structures.

Part B: Receptor Preparation (Target: EGFR Kinase Domain)

Causality: The raw crystal structure from the Protein Data Bank (PDB) contains non-essential components (water, ions, co-crystallized ligands) that can interfere with the docking algorithm. The protein must be "cleaned," and its chemistry (hydrogens, charges) must be correctly defined for the scoring function to work accurately.

Protocol:

  • Obtain Receptor Structure: Download the crystal structure of the EGFR kinase domain from the RCSB PDB. For this protocol, we will use PDB ID: 2GS6 , which represents the active kinase domain.[12]

  • Clean the PDB File:

    • Open 2GS6.pdb in UCSF Chimera or PyMOL.

    • Remove all water molecules. In Chimera: Select -> Structure -> solvent. Then Actions -> Atoms/Bonds -> delete.

    • Delete any co-crystallized ligands and ions to clear the active site for docking.

    • Isolate the protein chain of interest (Chain A in 2GS6).

    • Save the cleaned protein as egfr_cleaned.pdb.

  • Prepare Receptor in AutoDockTools (ADT):

    • Launch ADT.

    • Go to File -> Read Molecule and open egfr_cleaned.pdb.

    • Add Hydrogens: Navigate to Edit -> Hydrogens -> Add. Select "Polar Only" and click OK. This step is critical for defining hydrogen bond donors and acceptors.

    • Compute Charges: Go to Edit -> Charges -> Compute Gasteiger. This assigns partial atomic charges necessary for calculating electrostatic interactions.[13]

    • Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the EGFR molecule. ADT will automatically prepare it and prompt you to save it. Save the file as egfr.pdbqt. This format includes charge and atom type information required by AutoDock Vina.

Part C: Ligand Preparation

Causality: The ligand must be represented as a flexible 3D structure with defined rotatable bonds. This allows the docking program to explore different conformations of the ligand within the receptor's active site, mimicking its natural dynamic behavior.

Protocol:

  • Create 2D Structure: Using a chemical sketcher, draw a representative analogue, for example, 4-Hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carbonitrile.

  • Generate 3D Structure: Convert the 2D drawing to a 3D structure and perform an initial energy minimization using the software's built-in tools (e.g., MMFF94 force field). Save the structure as a .mol2 or .pdb file.

  • Prepare Ligand in ADT:

    • In ADT, go to Ligand -> Input -> Open and select your saved ligand file.

    • ADT will automatically compute Gasteiger charges and detect the torsional root.

    • Define Rotatable Bonds: Ligand -> Torsion Tree -> Choose Torsions. Verify that ADT has correctly identified the rotatable bonds. The number of active torsions will be displayed. Fewer rotatable bonds lead to faster docking but less conformational sampling.

    • Save as PDBQT: Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt.

Part D: Grid Box Generation

Causality: The grid box defines the 3D search space for the docking simulation.[14][15] A well-placed grid box, centered on the biological active site, increases the efficiency and accuracy of the docking run by focusing the computational effort on the relevant area.

Protocol:

  • Load Receptor in ADT: Ensure egfr.pdbqt is loaded.

  • Open Grid Box Tool: Go to Grid -> Grid Box.

  • Position the Grid Box: A box will appear around the protein. The ATP-binding site of EGFR is a well-defined cleft. Key residues include Met793, Leu718, and Gly719. Adjust the center_x, center_y, center_z coordinates and the size_x, size_y, size_z dimensions to encompass this entire pocket.[6] A good starting size is 25 x 25 x 25 Ångströms.

  • Record Coordinates: Note down the final center and size coordinates. These are required for the Vina configuration file. For PDB 2GS6, approximate center coordinates are: x=21.5, y=5.0, z=53.0.

Part E: Running the AutoDock Vina Simulation

Causality: AutoDock Vina uses a command-line interface and requires a configuration file that specifies all input parameters, ensuring reproducibility and enabling batch processing for multiple ligands.

Protocol:

  • Create a Configuration File: In a plain text editor, create a file named conf.txt. Populate it with the paths to your files and the grid coordinates recorded in the previous step.

  • Execute Vina: Open a terminal or command prompt, navigate to the directory containing your files (egfr.pdbqt, ligand.pdbqt, conf.txt), and run the following command:

    The simulation will run, and upon completion, you will have an output file (docking_results.pdbqt) containing the predicted binding poses and their scores, and a log file (docking_log.txt) with the binding affinity scores.[16][17]

Analysis and Interpretation of Results

Causality: The raw output of a docking run is a set of poses and scores. The scientific value is derived from interpreting these results in a biochemical context—identifying the most stable pose and understanding the specific molecular interactions that stabilize it.[18]

  • Binding Affinity Scores: Open the docking_log.txt file. Vina provides a table of binding affinities for the top poses (typically 9). The score is in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[11]

  • Pose Visualization:

    • Open your visualization software (e.g., PyMOL).

    • Load the receptor: load egfr.pdbqt.

    • Load the docking results: load docking_results.pdbqt. The output file contains multiple models, each corresponding to a different binding pose. You can cycle through them.

  • Interaction Analysis: Focus on the top-scoring pose (Mode 1).

    • Identify and measure hydrogen bonds between the ligand's functional groups (e.g., the 4-hydroxyl, 2-carbonyl) and backbone or side-chain atoms of the EGFR active site residues. The hinge region residue Met793 is a critical hydrogen bonding partner for many EGFR inhibitors.

    • Look for hydrophobic interactions between the quinoline ring system and nonpolar residues.

    • Analyze potential π-π stacking interactions between the aromatic rings of the ligand and residues like Phe723.

Data Presentation

Summarize the results for multiple analogues in a table for clear comparison.

Compound IDBinding Affinity (kcal/mol)Key Interacting Residues (H-Bonds)Other Key Interactions
Analogue 1-9.5Met793 (backbone NH)Hydrophobic pocket (Leu718, Val726)
Analogue 2-8.2Thr790, Asp855π-π stacking with Phe723
Analogue 3-9.8Met793, Cys797Salt bridge with Asp855

Self-Validation: Ensuring Protocol Trustworthiness

A crucial step in any docking study is to validate the protocol to ensure it can reliably reproduce known binding modes.[19]

Protocol: Re-docking

  • Use a Co-crystallized Ligand: Select an EGFR structure from the PDB that contains a bound inhibitor (e.g., PDB ID: 1M17 with Erlotinib).[10]

  • Prepare System: Prepare the protein (1M17.pdb) and the extracted Erlotinib ligand using the same protocols described above.

  • Dock: Run the docking simulation using a grid box centered on the original position of Erlotinib.

  • Calculate RMSD: Superimpose the top-scoring docked pose of Erlotinib onto its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.

  • Criterion for Success: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is accurate and reliable for this target.[11][20]

Biological Context: EGFR Signaling Pathway

Inhibiting the EGFR kinase domain prevents its autophosphorylation, thereby blocking the downstream signaling cascades that lead to cell proliferation, survival, and metastasis.

G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Kinase Domain EGF->EGFR Binds & Dimerizes RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR:p1->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR:p1->PI3K_AKT Activates Quinoline Quinoline Analogue Quinoline->EGFR:p1 Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR Signaling and Point of Inhibition.

Conclusion

This application note provides a robust and validated protocol for performing molecular docking studies on this compound analogues against the EGFR kinase domain. By following these detailed steps, researchers can effectively screen virtual libraries, gain insights into structure-activity relationships, and prioritize compounds for chemical synthesis and biological evaluation. This computational approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates.

References

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020-07-07). YouTube. Available at: [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. (2022-05-04). Available at: [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Brieflands. Available at: [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021-05-11). YouTube. Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025-08-06). YouTube. Available at: [Link]

  • Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. (2016). PubMed. Available at: [Link]

  • 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides. (2025-08-05). ResearchGate. Available at: [Link]

  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. (2022-06-07). National Institutes of Health. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2011). National Institutes of Health. Available at: [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2020). National Institutes of Health. Available at: [Link]

  • How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]

  • 5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}. (2017-03-22). RCSB PDB. Available at: [Link]

  • Design, Synthesis, and Molecular Docking Studies of New Quinoline-Thiazole Hybrids, Potential Leads in the Development of Novel Antileukemic Agents. (2024-02-05). SciELO. Available at: [Link]

  • How to generate Autodock Grid Box? ResearchGate. Available at: [Link]

  • Discovery of 4-hydroxy-2-oxo-1,2-dihydroquinolines as potential inhibitors of Streptococcus pneumoniae, including drug-resistant strains. (2020-05-01). PubMed. Available at: [Link]

  • AutoDock and AutoDockTools for Protein-Ligand Docking. Available at: [Link]

  • 4-Hydroxy-2-quinolones. 191. Synthesis, tautomerism, and biological activity of 1-R-4-hydroxy-2-oxo1,2-dihydroquinoline-3-carboxylic acids benzimidazol-2-ylamides. (2025-08-05). ResearchGate. Available at: [Link]

  • Selected quinoline based EGFR tyrosine kinase inhibitors. ResearchGate. Available at: [Link]

  • 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. (2006-06-20). RCSB PDB. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025-04-29). ChemCopilot. Available at: [Link]

  • Lessons from Docking Validation. Michigan State University. Available at: [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025-04-08). Medium. Available at: [Link]

  • Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. (2021-10-22). ResearchGate. Available at: [Link]

  • Generating grid box for Docking using Vina. (2024-05-09). YouTube. Available at: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025-07-18). Available at: [Link]

  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021-10-19). YouTube. Available at: [Link]

  • How I can analyze and present docking results? (2020-05-18). Matter Modeling Stack Exchange. Available at: [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022-11-21). YouTube. Available at: [Link]

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. (2021-04-11). MDPI. Available at: [Link]

  • LaBOX: A Grid Box Calculation Tool for Molecular Docking. GitHub. Available at: [Link]

  • AutoDock Version 4.2. Center for Computational Structural Biology. Available at: [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2021). MDPI. Available at: [Link]

  • Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. (2022-03-03). MDPI. Available at: [Link]

  • 7SI1: Crystal structure of apo EGFR kinase domain. (2022-10-26). RCSB PDB. Available at: [Link]

  • “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. AWS. Available at: [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020-10-23). YouTube. Available at: [Link]

  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry. Available at: [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available at: [Link]

  • (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in... ResearchGate. Available at: [Link]

  • #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. (2020-05-06). YouTube. Available at: [Link]

  • 5CAV: EGFR kinase domain with compound 41a. (2015-10-28). RCSB PDB. Available at: [Link]org/structure/5CAV]([Link])

Sources

Application Notes & Protocols: Leveraging 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the fragment, 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile, in fragment-based drug design (FBDD) campaigns. This document outlines the rationale for its selection, detailed protocols for screening and validation, and a roadmap for hit-to-lead optimization.

Introduction: The Strategic Advantage of the Quinolinone Core in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2][3] The core principle of FBDD is to screen low molecular weight compounds, or "fragments," for weak but high-quality interactions with a biological target.[1][4] These initial fragment hits serve as highly valuable starting points for the rational, structure-guided evolution into potent and selective lead compounds.[5]

The quinoline and quinolinone scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a multitude of approved drugs and biologically active compounds with activities ranging from antibacterial to anticancer.[6][7][8][9] This prevalence suggests that the quinolinone core is adept at forming favorable interactions with a variety of biological targets.

This guide focuses on a specific, well-suited fragment: This compound . The rationale for its selection is rooted in its physicochemical properties, which align well with the principles of FBDD, often referred to as the "Rule of Three."

Physicochemical Properties of this compound
PropertyValue"Rule of Three" GuidelineSource
Molecular Weight186.17 g/mol < 300 Da[10]
LogP (calculated)1.2≤ 3[10]
Hydrogen Bond Donors2≤ 3[10]
Hydrogen Bond Acceptors3≤ 3[10]
Rotatable Bonds0≤ 3[10]

The low molecular weight and complexity of this fragment increase the probability of identifying a binding event within the often-constrained binding sites of protein targets.[4] Its defined hydrogen bonding capabilities and rigid structure provide a solid anchor point for structure-guided optimization.

Primary Fragment Screening: Identifying Initial Hits

The initial step in an FBDD campaign is the screening of a fragment library to identify compounds that bind to the target of interest. Due to the typically weak affinities of fragments, highly sensitive biophysical techniques are required.[4][11]

Protocol: Thermal Shift Assay (TSA) for High-Throughput Primary Screening

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for identifying fragments that stabilize a target protein, indicated by an increase in its melting temperature (Tm).[12]

Principle: Ligand binding generally increases the thermal stability of a protein. This change in Tm is monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.

Materials:

  • Target protein (≥95% purity)

  • This compound and other library fragments (dissolved in DMSO)

  • SYPRO Orange dye (or equivalent)

  • Screening buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • Quantitative PCR (qPCR) instrument

Procedure:

  • Protein Preparation: Dilute the target protein to a final concentration of 2 µM in the screening buffer.

  • Fragment Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working plate with this and other fragments diluted to 1 mM in screening buffer.

  • Assay Plate Setup (384-well format):

    • Add 10 µL of the 2 µM protein solution to each well.

    • Add 100 nL of the 1 mM fragment solution (final fragment concentration: 100 µM; final DMSO concentration: 1%). Include DMSO-only controls.

    • Add 10 µL of SYPRO Orange dye (diluted 1:1000 in screening buffer).

  • Data Acquisition:

    • Centrifuge the plate briefly to mix.

    • Place the plate in a qPCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the Tm for each well by fitting the data to a Boltzmann equation.

    • A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control is considered a preliminary hit.

Hit Validation: A Multi-Biophysical Approach

A key principle of FBDD is the rigorous validation of primary hits to eliminate false positives and confirm direct binding.[13] A cascade of orthogonal biophysical methods is essential.

Workflow for Hit Validation

Hit_Validation_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Characterization cluster_2 Structural Validation Primary_Screen Thermal Shift Assay (TSA) SPR Surface Plasmon Resonance (SPR) Affinity & Kinetics Primary_Screen->SPR Orthogonal Check 1 NMR NMR Spectroscopy Binding Site & Stoichiometry SPR->NMR Orthogonal Check 2 XRay X-ray Crystallography Binding Pose NMR->XRay Structural Insight Validated_Hit Validated Hit for Optimization XRay->Validated_Hit

Caption: A multi-step workflow for validating fragment hits.

Protocol: Surface Plasmon Resonance (SPR) for Affinity Determination

SPR is a label-free technique that measures binding events in real-time, providing kinetic data (kon, koff) and the dissociation constant (KD).[11][12]

Principle: The target protein is immobilized on a sensor chip. The binding of an analyte (the fragment) to the protein causes a change in the refractive index at the sensor surface, which is detected.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Target protein

  • Validated fragment hits from TSA

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol.

  • Fragment Injection: Prepare a serial dilution of this compound (e.g., 100 µM down to 1 µM) in running buffer.

  • Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference flow cell.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 steady-state affinity) to determine the KD.

    • A confirmed hit will show a concentration-dependent binding response.

Hit-to-Lead Optimization: Growing the Fragment

Once a fragment like this compound is validated and its binding mode is determined by X-ray crystallography, the hit-to-lead optimization phase begins.[5][14] The goal is to elaborate the fragment by adding chemical functionalities that form additional favorable interactions with the target, thereby increasing potency and selectivity.[15]

Structure-Activity Relationship (SAR) Exploration

The structure of this compound offers several vectors for chemical modification. Structure-activity relationships (SAR) for quinoline derivatives often show that substitutions at various positions can significantly impact biological activity.[16][17][18]

Caption: Potential vectors for chemical modification of the fragment core.

Strategies for Optimization:

  • Fragment Growing: This is a common strategy where chemical groups are added to the core fragment to extend into adjacent pockets of the binding site.[15][19]

    • Vector 1 (N1-position): Alkylation or arylation at the N1 position can be used to probe for nearby hydrophobic pockets.

    • Vector 2 (Aromatic Ring): Substituents (e.g., halogens, methoxy groups) can be introduced on the benzene ring to improve binding affinity through additional interactions or by modulating the electronics of the system.

  • Bioisosteric Replacement:

    • Vector 3 (Cyano Group): The nitrile group can be hydrolyzed to a carboxamide or converted to other functional groups (e.g., tetrazole) to seek new hydrogen bonding partners within the active site.

Each new synthesized analog must be tested in the established biophysical and biochemical assays to systematically build a structure-activity relationship and guide the next round of chemical synthesis.

Conclusion

This compound represents an exemplary starting fragment for FBDD campaigns. Its favorable physicochemical properties, coupled with the proven biological relevance of the quinolinone scaffold, make it a high-value tool for hit discovery. The systematic application of high-sensitivity biophysical screening techniques, followed by rigorous orthogonal validation and structure-guided chemical evolution, provides a robust pathway from a weakly binding fragment to a potent, optimized lead compound.

References

  • Al-Wahaibi, L.H., Mahmoud, M.A., Mostafa, Y.A., Raslan, A.E., & Youssif, B.G. (2023). Novel piperine-carboximidamide hybrids: Design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 376–386. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 54694513, this compound. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2019). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 24(23), 4349. [Link]

  • de Kloe, G. E., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Pharmaceuticals, 12(4), 143. [Link]

  • Ferreira, R. S., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 99. [Link]

  • Ciulli, A., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 10), 931–942. [Link]

  • Ukrainets, I. V., et al. (2007). 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides. Chemistry of Heterocyclic Compounds, 43(5), 603-611. [Link]

  • Kocan, M., et al. (2006). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Journal of Medicinal Chemistry, 49(18), 5423-5431. [Link]

  • ResearchGate. (n.d.). Thermal-shift assay for fragment library screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies. Retrieved from [Link]

  • Peng, J., et al. (2023). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 66(5), 3139–3154. [Link]

  • ResearchGate. (n.d.). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Retrieved from [Link]

  • StudySmarter. (n.d.). Fragment-Based Drug Design: Techniques & Examples. Retrieved from [Link]

  • SlideShare. (n.d.). SAR of Quinolines.pptx. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Biophysical Assays. Retrieved from [Link]

  • Huddara, S., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(11), 3187. [Link]

  • Taylor & Francis Online. (2023). Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones... Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Retrieved from [Link]

  • Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. Retrieved from [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]

  • Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • National Institutes of Health. (n.d.). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Retrieved from [Link]

  • Approaches to Fragment-Based Drug Design. (2022). Retrieved from [Link]

  • ResearchGate. (n.d.). Hit to lead progression of an initial fragment (1) to a compound (2) with improved affinity. Retrieved from [Link]

  • Huddara, S., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(11), 3187. [Link]

  • A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. (2012). The AAPS Journal, 14(3), 546-554. [Link]

  • Al-Wahaibi, L.H., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6314. [Link]

  • YouTube. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. Retrieved from [Link]

  • YouTube. (2022). Target to Hit Finding: New Methods in Fragment-Based Drug Discovery. Retrieved from [Link]

Sources

Application Notes & Protocols: Streamlined Synthesis of (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Quinolones and Triazoles

In the landscape of medicinal chemistry and drug discovery, the hybridization of distinct pharmacophores into a single molecular entity is a powerful strategy for developing novel therapeutic agents.[1] This approach can lead to compounds with enhanced biological activity, novel mechanisms of action, or improved pharmacokinetic profiles.[1] The 2-oxo-1,2-dihydroquinoline core is a privileged scaffold, present in several FDA-approved drugs and numerous compounds under investigation for various diseases.[2] Similarly, the 1,2,3-triazole moiety, readily accessible through "click chemistry," is a key component in a range of clinically used drugs, valued for its metabolic stability and ability to engage in hydrogen bonding.[1][3]

The conjugation of the 2-oxoquinoline scaffold with a 1,2,3-triazole ring has yielded promising compounds with significant potential, particularly as antiproliferative and antibacterial agents.[4][5][6] The premier method for forging this linkage is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[7][8][9] This reaction is celebrated for its high yields, mild reaction conditions, stereospecificity, and broad functional group tolerance, making it an ideal tool for the efficient assembly of complex molecules from modular building blocks.[10][11][12]

These application notes provide a comprehensive guide for the synthesis of (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives. We will delve into the mechanistic underpinnings of the CuAAC reaction, offer detailed, step-by-step protocols for the preparation of key precursors and the final click reaction, and provide insights into reaction optimization and troubleshooting.

Reaction Principle: The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, which typically requires harsh thermal conditions and often yields a mixture of regioisomers.[10][13] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 107 to 108 and exclusively furnishes the 1,4-disubstituted 1,2,3-triazole isomer.[10]

The catalytic cycle, as elucidated by extensive experimental and computational studies, is believed to proceed through the following key steps[10][13]:

  • Formation of Copper(I) Acetylide: The catalytically active Cu(I) species, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate), coordinates with the terminal alkyne.[10][13] This coordination increases the acidity of the terminal proton, facilitating its removal by a base (if present) or through equilibrium, to form a copper(I) acetylide intermediate.[13]

  • Coordination of the Azide: The organic azide then coordinates to the copper center of the acetylide intermediate.[13] Mechanistic studies suggest a transition state involving two copper atoms, where one is bound to the acetylide and the other activates the azide.[13]

  • Cyclization: A concerted, yet asynchronous, cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate (a cupratecin).[10]

  • Rearrangement and Protonolysis: This intermediate rapidly rearranges to a more stable triazolyl-copper derivative. Subsequent protonolysis cleaves the copper-triazole bond, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst for the next cycle.[10][13]

CuAAC_Mechanism Alkyne R1-C≡CH (Terminal Alkyne) Acetylide Cu(I)-Acetylide Intermediate Alkyne->Acetylide Coordination & Deprotonation Azide R2-N3 (Organic Azide) Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Coordination Cu_I Cu(I) Cu_I->Acetylide Triazole 1,4-Disubstituted 1,2,3-Triazole Acetylide->Metallacycle Triazolyl_Cu Triazolyl-Copper Derivative Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_I Catalyst Regeneration Triazolyl_Cu->Triazole Protonolysis

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

Important Safety Considerations:

  • Sodium Azide (NaN₃): Sodium azide is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[14] It can also form highly explosive heavy metal azides when in contact with metals like lead, copper, and zinc.[14][15] Always handle sodium azide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[14][16][17] Use only plastic or ceramic spatulas for handling solid sodium azide.[14][15] All waste containing sodium azide must be disposed of as hazardous waste according to institutional guidelines.[16]

  • Copper Salts: Copper salts can be toxic. Avoid inhalation of dust and contact with skin and eyes.[18]

  • Organic Solvents: Many organic solvents (e.g., DMF, DMSO) are flammable and can have associated health risks. Handle them in a fume hood and away from ignition sources.

Protocol 1: Synthesis of the Precursor 4-Azido-2-oxo-1,2-dihydroquinoline

This protocol outlines the synthesis of the key azide-functionalized quinolone starting material.

Materials:

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxy-2-oxo-1,2-dihydroquinoline (1.0 eq) in anhydrous DMF in a round-bottom flask, add triethylamine (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diphenylphosphoryl azide (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 4-azido-2-oxo-1,2-dihydroquinoline.

Protocol 2: General Procedure for the Click Reaction Synthesis of (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole Derivatives

This protocol describes the copper-catalyzed cycloaddition between the synthesized 4-azido-2-quinolone and various terminal alkynes.

Materials:

  • 4-Azido-2-oxo-1,2-dihydroquinoline derivative (from Protocol 1)

  • Appropriate terminal alkyne (e.g., phenylacetylene, propargyl alcohol, etc.)[19]

  • Copper(I) iodide (CuI) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (if using CuSO₄)

  • N,N-Dimethylformamide (DMF) or a mixture of solvents like tBuOH/H₂O or DMSO.

  • Deionized water

Procedure:

  • In a reaction vessel, dissolve the terminal alkyne (1.1 mmol) in DMF (20 mL).[4]

  • Add CuI (10 mol%) to the solution and stir for 10 minutes at room temperature.[4]

  • Add the 4-azido-2-oxo-1,2-dihydroquinoline derivative (1.0 mmol) to the mixture.[4]

    • Alternative Catalyst System: If using a Cu(II) source, dissolve the azide and alkyne in a suitable solvent system (e.g., tBuOH/H₂O 1:1). Add CuSO₄·5H₂O (1-5 mol%) followed by sodium ascorbate (5-10 mol%). The solution will typically turn a yellow-green color upon addition of the ascorbate.

  • Stir the reaction mixture at a temperature ranging from room temperature to 50 °C for 12-24 hours.[4] The optimal temperature and time will depend on the specific substrates.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Once the reaction is complete, dilute the mixture with water (50 mL).[4]

  • A precipitate of the triazole product will often form. Collect the solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold diethyl ether or ethanol to remove any residual starting materials.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_click Click Reaction cluster_analysis Characterization Start_Quin 4-Hydroxy-2-quinolone Azidation Azidation Reaction (DPPA, TEA, DMF) Start_Quin->Azidation Purify_Azide Purification (Column Chromatography) Azidation->Purify_Azide Azido_Quin 4-Azido-2-quinolone Purify_Azide->Azido_Quin Click_Rxn CuAAC Reaction (CuI, DMF) Azido_Quin->Click_Rxn Alkyne Terminal Alkyne Alkyne->Click_Rxn Workup Workup & Isolation (Precipitation, Filtration) Click_Rxn->Workup Final_Product (2-oxo-1,2-dihydroquinolin-4-yl) -1,2,3-triazole Derivative Workup->Final_Product NMR NMR (1H, 13C) Final_Product->NMR MS Mass Spectrometry Final_Product->MS IR FT-IR Spectroscopy Final_Product->IR

Caption: A generalized workflow for the synthesis and characterization of the target compounds.

Characterization of Products

The successful synthesis of the (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives should be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[5] Key signals to identify include the characteristic singlet for the triazole proton (typically δ 7.5-8.5 ppm in ¹H NMR) and the two distinct carbons of the triazole ring in the ¹³C NMR spectrum.[20]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate molecular weight.[5][21]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can confirm the presence of key functional groups. The disappearance of the strong azide stretch (around 2100 cm⁻¹) and the alkyne C-H stretch (around 3300 cm⁻¹) from the starting materials is a strong indicator of a successful reaction.

Troubleshooting and Optimization

While the CuAAC reaction is generally robust, certain issues can arise. The following table provides guidance on common problems and their potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Poor quality of reagents (e.g., wet solvent, impure starting materials).3. Steric hindrance in substrates.4. Alkyne homocoupling (Glaser coupling) as a side reaction.[18][22]1. If using a Cu(II) source, ensure a sufficient excess of the reducing agent (sodium ascorbate) is present.[10] Degas solvents to remove dissolved oxygen. Consider using a Cu(I)-stabilizing ligand like TBTA or THPTA.[13][23]2. Use anhydrous solvents and purified starting materials.3. Increase reaction temperature and/or time. Consider using a more active catalyst system or a ligand to accelerate the reaction.4. Add a slight excess of sodium ascorbate.[10] Run the reaction under an inert atmosphere (N₂ or Ar).
Reaction Stalls / Incomplete Conversion 1. Insufficient catalyst loading.2. Catalyst deactivation over time.1. Increase the catalyst loading to 5-10 mol%.2. Add a second portion of the catalyst and reducing agent to the reaction mixture.[24]
Difficulty in Product Isolation/Purification 1. Product is soluble in the reaction mixture/water.2. Residual copper catalyst contamination.1. If the product does not precipitate upon water addition, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate, DCM).2. Wash the crude product with a dilute aqueous solution of ammonia or EDTA to chelate and remove copper salts.
Formation of Multiple Products 1. Uncatalyzed thermal cycloaddition leading to regioisomers (unlikely at low temperatures).2. Side reactions of functional groups on the substrates.1. Ensure the reaction temperature is kept low (room temperature to 50 °C) to favor the copper-catalyzed pathway.[25]2. The CuAAC reaction is generally tolerant of many functional groups, but highly reactive groups may need to be protected.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition is an exceptionally powerful and reliable method for the synthesis of (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives. Its operational simplicity, high yields, and substrate compatibility make it a cornerstone technique in modern drug discovery and development.[9][12] By following the detailed protocols and considering the troubleshooting advice provided in these notes, researchers can efficiently generate libraries of these promising hybrid molecules for biological evaluation, accelerating the discovery of new therapeutic leads.[12]

References

  • Organic Syntheses. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • El-Sheref, E. M., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules. [Link]

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]

  • Díez-González, S., & Nolan, S. P. (2014). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. [Link]

  • Soriano, E., & Marco-Contelles, J. (2012). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

  • Al-Warhi, T., et al. (2023). Hybrid 2-Quinolone–1,2,3-triazole Compounds: Rational Design, In Silico Optimization, Synthesis, Characterization, and Antibacterial Evaluation. Molecules. [Link]

  • Chemical Society Reviews. (2022). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. [Link]

  • Environment, Health & Safety, University of California, Berkeley. Safe Handling of Sodium Azide (SAZ). [Link]

  • Iraqi Journal of Science. (2022). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. [Link]

  • ResearchGate. (2021). Quinolone–Triazole Hybrids and their Biological Activities. [Link]

  • ResearchGate. (2023). Review on Click chemistry. [Link]

  • ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't? [Link]

  • Arkat USA. N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. [Link]

  • National Institutes of Health. (2013). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [Link]

  • Chemical Communications. (2017). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. [Link]

  • University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide. [Link]

  • ResearchGate. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. [Link]

  • National Institutes of Health. (2022). In Silico Evaluation of Quinolone–Triazole and Conazole–Triazole Hybrids as Promising Antimicrobial and Anticancer Agents. [Link]

  • ACS Omega. (2022). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. [Link]

  • Der Pharma Chemica. (2016). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. [Link]

  • New Jersey Department of Health. Sodium azide - Hazardous Substance Fact Sheet. [Link]

  • National Institutes of Health. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. [Link]

  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. [Link]

  • Reddit. (2023). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). [Link]

  • Semantic Scholar. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. [Link]

  • Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. [Link]

  • Progress in Chemical and Biochemical Research. (2024). A Recent Concept of Importance: Click Chemistry. [Link]

  • Preprints.org. (2024). In-silico design of triazole-quinolone hybrids as antimicrobials. [Link]

  • ResearchGate. (2012). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. [Link]

  • Jena Bioscience. (2010). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • Wikipedia. Click chemistry. [Link]

  • Wisdom Library. (2024). A review on click chemistry. [Link]

  • MDPI. (2022). Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. [Link]

  • PubMed Central. (2023). Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. [Link]

  • Environment, Health & Safety, University of Washington. Sodium Azide. [Link]

  • PubMed. (2007). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Coppercatalyzed Azide-alkyne Cycloadditions. [Link]

  • MDPI. (2021). Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. [Link]

  • Frontiers in Chemistry. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Chemical Reviews. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. [Link]

  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • PubMed. (2003). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. [Link]

  • PubMed. (2018). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. We will explore the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative scientific literature.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis, mechanism, and chemical properties of this compound.

Q1: What are the principal synthetic strategies for preparing this compound?

A1: The synthesis of the 4-hydroxy-2-quinolone core is well-established, and adaptation for the 3-carbonitrile derivative typically follows two main pathways:

  • Cyclocondensation of an Anthranilic Acid Derivative with an Active Methylene Nitrile: This is a highly convergent approach. A common method involves the reaction of an isatoic anhydride (derived from anthranilic acid) with a carbanion of a cyanoacetate derivative. The isatoic anhydride acts as a reactive electrophile that, upon reaction with the nucleophilic carbon, initiates a cascade of condensation and cyclization.[1][2]

  • Friedländer-type Annulation: This classic method involves the condensation of a 2-aminoaryl ketone (e.g., 2-aminoacetophenone) with a compound containing an α-methylene group activated by a nitrile, such as ethyl cyanoacetate.[3][4] The reaction is typically catalyzed by either an acid or a base and proceeds through an initial condensation followed by an intramolecular cyclodehydration to form the quinoline ring.[5][6] This route offers flexibility in substituting the aromatic ring based on the choice of the starting 2-aminoaryl ketone.

Below is a diagram illustrating the general Friedländer-type approach, which is often favored for its operational simplicity.

G cluster_start Starting Materials A 2-Aminoaryl Ketone C Condensation (Imine/Enamine Formation) A->C Base or Acid Catalyst B Active Methylene Nitrile (e.g., Ethyl Cyanoacetate) B->C D Intramolecular Cyclization (Annulation) C->D Heat E Dehydration & Tautomerization D->E F Final Product: 4-Hydroxy-2-oxo-1,2-dihydro- quinoline-3-carbonitrile E->F

Caption: General workflow for Friedländer-type synthesis.

Q2: How does tautomerism impact the structure and characterization of the final product?

A2: 4-Hydroxy-2-oxo-1,2-dihydroquinoline derivatives, including the 3-carbonitrile target, exhibit significant keto-enol tautomerism. The molecule can theoretically exist in several forms, but it predominantly exists in the 4-hydroxy-2-oxo form and the 2,4-dihydroxy form.[7] In solution and solid state, the 4-hydroxy-2-oxo tautomer is generally favored due to stabilization from intramolecular hydrogen bonding and crystal packing forces.[7]

This is critical during characterization:

  • NMR Spectroscopy: In ¹H NMR, you should expect to see distinct signals for both the N-H and O-H protons, often appearing as broad singlets at low field (downfield of 10 ppm). The presence of the C3-H signal is typically absent as it is substituted with the nitrile group.

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1650-1670 cm⁻¹, a hydroxyl (O-H) stretch around 3300-3400 cm⁻¹, and a nitrile (C≡N) stretch around 2200-2230 cm⁻¹.

  • Reactivity: The nucleophilicity of the molecule is affected by its tautomeric state. While alkylation can occur at the oxygen, the electron-rich carbon at position 3 is also activated, though in this case, it is blocked by the nitrile substituent.[7]

Q3: What is the typical role of the catalyst in these cyclization reactions?

A3: The catalyst's role is to facilitate one of the two key steps: the initial condensation or the final cyclodehydration.

  • Base Catalysis (e.g., Piperidine, NaOH, Choline Hydroxide): A base is used to deprotonate the active methylene compound (e.g., ethyl cyanoacetate), forming a highly nucleophilic enolate. This enolate then readily attacks the carbonyl carbon of the 2-aminoaryl ketone. The base also facilitates the final dehydration step of the cyclized intermediate.[5][8]

  • Acid Catalysis (e.g., p-TsOH, H₂SO₄, Lewis Acids like BiCl₃): An acid catalyst protonates the carbonyl oxygen of the 2-aminoaryl ketone, making the carbonyl carbon more electrophilic and susceptible to attack by the enol form of the active methylene compound. The acid also promotes the cyclodehydration step by protonating the hydroxyl group of the intermediate, turning it into a good leaving group (water).[3][9]

The choice of catalyst can significantly impact reaction time, temperature requirements, and yield. Modern methods often employ milder catalysts to prevent side reactions.[5][10]

Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Problem Area: Reaction Yield & Purity

Q1: My reaction yield is consistently low or non-existent. What are the likely causes and how can I address this?

A1: Low yield is a common frustration that can stem from several factors. Systematically investigating the following points is the best approach.

Potential Cause Explanation & Validation Recommended Solution
1. Reagent Quality Starting materials, particularly the 2-aminoaryl ketone, may have degraded. Amines are prone to oxidation (often indicated by a color change to dark brown or purple).Verify the purity of starting materials via TLC or NMR. If necessary, purify the 2-aminoaryl ketone by recrystallization or column chromatography before use.
2. Incomplete Condensation The initial condensation step to form the enamine/imine intermediate is reversible and may not proceed efficiently under your current conditions.Monitor the reaction by TLC. If starting materials are still present after a prolonged time, consider a more effective catalyst. For base-catalyzed reactions, ensure a sufficiently strong, non-nucleophilic base is used. For acid-catalyzed reactions, ensure water is removed, for instance with a Dean-Stark apparatus.
3. Failed Cyclization The thermal cyclization step often requires high temperatures (e.g., >200°C in a high-boiling solvent like diphenyl ether). Insufficient temperature will stall the reaction.Ensure your reaction reaches the required temperature for cyclization. If using a high-boiling solvent, use a sand bath or heating mantle with a thermocouple for accurate temperature control. Alternatively, consider using a cyclizing agent like polyphosphoric acid (PPA) or Eaton's reagent, which can promote cyclization at lower temperatures.[7]
4. Side Reactions At high temperatures, undesired side reactions, such as self-condensation of the ketone or thermal decomposition of reactants or product, can significantly lower the yield.[5]Optimize the reaction temperature; sometimes a slightly lower temperature for a longer duration gives a better yield. If using a strong acid or base, consider a milder catalyst which can allow for lower reaction temperatures.[9]

Q2: My final product is impure with multiple spots on TLC. What are the likely side products and how can I minimize them?

A2: Impurities often arise from competing reaction pathways or incomplete reactions.

  • Common Impurities:

    • Unreacted Starting Materials: The most common "impurity."

    • Aldol Self-Condensation Product: The active methylene compound can react with itself.

    • Decarboxylated Product: If the synthesis starts from a malonic ester, premature hydrolysis and decarboxylation of the intermediate can occur, especially under harsh acidic or basic conditions.[11]

  • Minimization & Purification Strategy:

    • Reaction Monitoring: Use TLC to track the consumption of starting materials and the formation of the product. Stop the reaction once the main starting material is consumed to prevent the formation of degradation products.

    • Controlled Addition: Add the active methylene compound slowly to the reaction mixture containing the 2-aminoaryl ketone. This maintains a low concentration of the methylene compound, disfavoring self-condensation.

    • Purification Protocol:

      • Precipitation/Washing: The crude product often precipitates upon cooling or pouring the reaction mixture into water.[12] Filter the solid and wash thoroughly with a solvent that dissolves impurities but not the product (e.g., cold ethanol, diethyl ether).

      • Recrystallization: This is the most effective method for purifying the final product. Solvents like DMF, DMSO, or acetic acid are often required due to the low solubility of quinolones. A common technique is to dissolve the crude product in hot DMF and then add methanol or ethanol to induce crystallization upon cooling.[12]

Q3: The intramolecular cyclization step seems to be the bottleneck. How can I drive this reaction to completion?

A3: The cyclization (annulation) is an endergonic process that requires significant energy input or a strong dehydrating agent.

  • Thermal Cyclization: This is the traditional method. The reaction is heated in a high-boiling point solvent such as diphenyl ether or Dowtherm A to temperatures of 250-280°C. The high temperature provides the activation energy needed for the 6-electron cyclization and subsequent elimination of water or alcohol.[13]

  • Chemical Dehydrating Agents: If high temperatures lead to decomposition, using a cyclizing/dehydrating agent is a superior strategy.

    • Polyphosphoric Acid (PPA): PPA acts as both an acid catalyst and a powerful dehydrating agent, often enabling cyclization at much lower temperatures (e.g., 100-150°C).[7]

    • Eaton's Reagent (P₂O₅ in MeSO₃H): This is another highly effective cyclizing agent that works under relatively mild conditions.[7]

The following workflow can help troubleshoot cyclization issues:

G A Cyclization Incomplete? (Verified by TLC/LC-MS) B Increase Reaction Temperature (e.g., to 250°C in Diphenyl Ether) A->B Yes H Re-evaluate Synthetic Route A->H No (No Intermediate Formed) C Increase Reaction Time B->C D Problem Solved? C->D E Switch to Chemical Cyclizing Agent (PPA or Eaton's Reagent) D->E No G Success D->G Yes F Optimize Agent Stoichiometry and Temperature (e.g., 100-140°C) E->F F->G

Sources

Technical Support Center: Troubleshooting Side Reactions in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions encountered during the synthesis of this critical heterocyclic scaffold. The following troubleshooting guides and FAQs are structured to provide not only solutions but also the underlying mechanistic reasoning to empower you to optimize your experimental outcomes.

General Troubleshooting Workflow

Before diving into specific issues for each named reaction, it's often helpful to follow a logical troubleshooting sequence. The workflow below outlines a systematic approach to diagnosing and solving problems in your quinoline synthesis.

G cluster_0 cluster_1 Diagnostic & Optimization Loop A Problem Encountered (e.g., Low Yield, Tar, Isomers) B Identify Synthesis Method (Skraup, Friedländer, etc.) A->B C Consult Specific Troubleshooting Guide (See Sections Below) B->C D Analyze Symptoms: - TLC/LC-MS for byproducts - NMR for structural confirmation - Visual (e.g., polymerization) C->D E Formulate Hypothesis (e.g., 'Polymerization of acrolein due to excess heat') D->E F Implement ONE Targeted Change: - Adjust temperature - Change catalyst - Modify reagent addition rate E->F G Run Small-Scale Test Reaction F->G H Analyze Outcome G->H I Problem Resolved? H->I I->G No, iterate with new change J Scale-Up Optimized Protocol I->J Yes G cluster_0 Reaction Pathways Glycerol Glycerol Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein H₂SO₄ (Dehydration) Quinoline Desired Quinoline Product Acrolein->Quinoline + Aniline (Desired Pathway) Tar Tar / Polymer (Side Product) Acrolein->Tar H⁺ / Heat (Undesired Polymerization) Aniline Aniline G cluster_0 Kinetic Control cluster_1 Thermodynamic Control Start 2-Aminobenzaldehyde + 2-Butanone Kinetic Less Substituted Enamine/Enolate Start->Kinetic Favored by: - Amine Catalysts (e.g., Pyrrolidine) - Low Temp Thermo More Substituted Enamine/Enolate Start->Thermo Favored by: - Strong Base/Acid - High Temp Product_K 2-Ethylquinoline Kinetic->Product_K Cyclization Product_T 2,3-Dimethylquinoline Thermo->Product_T Cyclization

Navigating the Exotherm: A Technical Guide to Controlling the Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Skraup synthesis of quinolines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful, yet notoriously vigorous, chemical reaction. The Skraup synthesis, while a cornerstone for creating the quinoline scaffold, is infamous for its highly exothermic nature, which can lead to runaway reactions if not properly managed.[1][2][3][4][5][6][7]

This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to ensure your syntheses are not only successful but also safe and reproducible.

Frequently Asked Questions (FAQs)

Q1: What makes the Skraup synthesis so exothermic?

A1: The primary driver of the potent exotherm in the Skraup synthesis is the initial dehydration of glycerol by concentrated sulfuric acid to form acrolein.[6][8][9][10] This step is highly energetic and can proceed with explosive violence if not controlled. The subsequent Michael addition of the aniline to acrolein and the final oxidation and cyclization steps also contribute to the overall heat generation. The use of strong oxidizing agents like nitrobenzene further intensifies the reaction's vigor.[4][11]

Q2: My Skraup synthesis is incredibly vigorous and challenging to manage. How can I moderate it?

A2: Taming the Skraup synthesis is crucial for safety and yield. Here are several effective strategies:

  • Incorporate a Moderator: The most common and highly recommended approach is the addition of a moderating agent. Ferrous sulfate (FeSO₄) is widely used to make the reaction less violent by extending the reaction time.[1][2][4][6][7] Boric acid and acetic acid have also been employed to temper the reaction's intensity.[1][7]

  • Controlled Reagent Addition: The order and rate of reagent addition are critical. Concentrated sulfuric acid should always be added slowly and incrementally to the mixture of aniline, glycerol, and the moderator, with efficient cooling.[7] It is also important to ensure that the ferrous sulfate is well-distributed throughout the solution before adding the acid to prevent a sudden onset of the reaction.[1]

  • Ensure Efficient Agitation: Vigorous and constant stirring is essential to dissipate heat effectively and prevent the formation of localized hotspots, which can trigger a runaway reaction.[7]

Q3: I'm experiencing significant tar formation in my reaction. What causes this, and how can I minimize it?

A3: Tar formation is a frequent side effect of the Skraup synthesis, arising from the harsh acidic and oxidizing conditions that promote polymerization of reactants and intermediates.[11] To mitigate tarring:

  • Utilize a Moderator: As with controlling the exotherm, ferrous sulfate can help regulate the reaction rate and thereby reduce charring.[7]

  • Optimize Temperature Control: Avoid aggressive heating. The reaction should be initiated gently, and the temperature during the exothermic phase must be carefully managed.[2]

  • Purification Strategy: Expect a tarry crude product. A common and effective purification method involves steam distillation, which separates the volatile quinoline product from the non-volatile tar.[12]

Troubleshooting Guide: From Runaway Reactions to Low Yields

Issue 1: The reaction is proceeding with uncontrollable violence.

Causality: A runaway reaction is the most significant hazard in the Skraup synthesis. It is typically caused by an overly rapid rate of heat generation that outpaces the system's ability to dissipate it. This can be due to rapid addition of sulfuric acid, inadequate cooling, poor stirring, or the absence of a moderating agent.

Troubleshooting Protocol:

  • Immediate Action: If the reaction begins to accelerate uncontrollably, immediately remove the heat source and apply external cooling with an ice bath.

  • Re-evaluate Your Setup:

    • Moderator: Confirm the presence and adequate dispersal of a moderator like ferrous sulfate.

    • Acid Addition: In subsequent attempts, add the sulfuric acid much more slowly, potentially using a dropping funnel, and monitor the internal temperature closely.

    • Cooling Capacity: Ensure your cooling bath is sufficiently large and cold to handle the exotherm.

    • Stirring: Check that your stirring is vigorous enough to ensure homogeneity.

Issue 2: The yield of my quinoline product is consistently low.

Causality: Low yields can stem from several factors, including incomplete reaction, excessive tar formation, or product loss during workup. The water content of the glycerol can also significantly impact the yield.[1]

Troubleshooting Protocol:

  • Glycerol Quality: Use "dynamite" glycerol, which contains less than 0.5% water. Glycerol with a higher water content (like U.S.P. grade at 5%) can lead to lower yields.[1]

  • Reaction Completion: Ensure the reaction goes to completion. A simple spot test on wet filter paper can indicate the presence of unreacted aniline. If the starting material is still present after the initial heating period, a cautious increase in temperature may be necessary.[3]

  • Oxidizing Agent: The choice and amount of oxidizing agent are crucial. While nitrobenzene is common, other options like arsenic acid may offer a less violent reaction and potentially better yields for certain substrates.[1][4]

  • Workup Procedure: The workup can be a source of product loss. Steam distillation is an effective but potentially lengthy process. Ensure all the volatile product is collected. Subsequent extractions should be performed diligently.

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters for a Moderated Skraup Synthesis
ParameterRecommended Range/ValueRationale
Temperature 100-150°CTo initiate and sustain the reaction without excessive decomposition.[9]
Aniline to Glycerol Molar Ratio 1 : 2.5 to 1 : 4An excess of glycerol ensures complete reaction of the aniline.
Sulfuric Acid to Aniline Molar Ratio 2 : 1 to 8 : 1Sufficient acid is needed for dehydration and catalysis.[9]
Moderator (FeSO₄) to Aniline Molar Ratio ~0.1 : 1A catalytic amount is sufficient to control the reaction rate.
Oxidizing Agent (Nitrobenzene) to Aniline Molar Ratio ~1 : 1 to 1.2 : 1A slight excess ensures complete oxidation of the dihydroquinoline intermediate.
Step-by-Step Protocol for a Controlled Skraup Synthesis of Quinoline

This protocol is a generalized procedure and should be adapted based on the specific substrate and scale.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add the aniline, glycerol, and ferrous sulfate.

  • Initial Mixing: Begin vigorous stirring to create a homogeneous slurry. It is important that the ferrous sulfate is well-dispersed.[1]

  • Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid through the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise uncontrollably.

  • Heating: Once the acid addition is complete, slowly heat the mixture to initiate the reaction. An oil bath is recommended for uniform heating.

  • Reaction Monitoring: The reaction will become exothermic. Maintain careful control of the temperature, using external cooling if necessary. The reaction is typically heated for several hours.

  • Work-up: After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide) with external cooling. The quinoline product is then isolated, commonly by steam distillation, followed by extraction and final purification.[12]

Visualizing the Process

Diagram 1: The Skraup Synthesis Reaction Mechanism

Skraup_Mechanism cluster_step1 Step 1: Dehydration of Glycerol (Exothermic) cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein + H₂SO₄ - 2H₂O Aniline Aniline Intermediate1 β-Anilinopropionaldehyde Aniline->Intermediate1 + Acrolein Dihydroquinoline Dihydroquinoline Intermediate1->Dihydroquinoline + H⁺ (Acid-catalyzed) Quinoline Quinoline Dihydroquinoline->Quinoline + Oxidizing Agent (e.g., Nitrobenzene)

Caption: Key stages of the Skraup synthesis, highlighting the initial exothermic dehydration.

Diagram 2: Troubleshooting Workflow for a Runaway Reaction

Troubleshooting_Workflow start Runaway Reaction Detected action1 Immediate Action Remove Heat Source Apply External Cooling (Ice Bath) start->action1 decision1 Is the reaction under control? action1->decision1 action2 Continue with extreme caution Monitor temperature closely decision1->action2 Yes stop Emergency Stop| Quench reaction if necessary decision1->stop No analysis Post-Mortem Analysis for Next Attempt action2->analysis stop->analysis check1 Was a moderator used? analysis->check1 check2 Was acid addition too fast? analysis->check2 check3 Was stirring efficient? analysis->check3 check4 Was cooling adequate? analysis->check4 solution1 Incorporate FeSO₄ or Boric Acid check1->solution1 solution2 Use a dropping funnel for slow addition check2->solution2 solution3 Increase stirrer speed Use a mechanical stirrer check3->solution3 solution4 Use a larger cooling bath check4->solution4

Caption: A logical workflow for responding to and analyzing a runaway Skraup synthesis.

References

  • Organic Syntheses Procedure. [Online]. Available: [Link].

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Online]. Available: [Link].

  • US Patent for Skraup reaction process for synthesizing quinolones. [Online]. Available: .
  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 80–99. [Online]. Available: [Link].

  • Al-Zoubi, R. M., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1799. [Online]. Available: [Link].

  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. [Online]. Available: [Link].

  • Synthesis of quinolines - Organic Chemistry Portal. [Online]. Available: [Link].

  • Skraup reaction - Wikipedia. [Online]. Available: [Link].

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Online]. Available: [Link].

  • Preparation and Properties of Quinoline. [Online]. Available: [Link].

  • Skraup Reaction- Preferred Workup? - Sciencemadness.org. [Online]. Available: [Link].

  • Degradation of glycerol using hydrothermal process - PubMed. [Online]. Available: [Link].

  • Skraup Quinoline Synthesis: Mechanism, Reagents, and Examples - YouTube. [Online]. Available: [Link].

  • Investigation of the thermal decomposition mechanism of glycerol - RSC Publishing. [Online]. Available: [Link].

  • Thermal stability and water content determination of glycerol by thermogravimetry. [Online]. Available: [Link].

  • How does the thermal decomposition of Glycerine take place at high temperature?. [Online]. Available: [Link].

Sources

minimizing tar formation in Skraup quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the Skraup quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful, yet often challenging, reaction. Here, we address the most common and critical issue encountered during the synthesis: the formation of tar. Our goal is to provide not just solutions, but a deeper understanding of the reaction's mechanics to empower you to troubleshoot and optimize your experiments effectively.

A Primer on the Skraup Synthesis and the Tar Conundrum

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a cornerstone reaction for creating the quinoline scaffold, a privileged structure in medicinal chemistry and materials science.[1][2] The classic reaction involves heating an aromatic amine (like aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[2][3]

The reaction's primary challenge is its notoriously violent and exothermic nature, which often leads to the formation of a thick, black, intractable tar that significantly complicates product isolation and reduces yields.[1][3][4] This guide will dissect the causes of this issue and provide actionable, field-proven strategies to achieve cleaner, more controllable, and higher-yielding reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical cause of the thick, black tar in my Skraup synthesis?

The primary culprit behind tar formation is the polymerization of acrolein.[5] The Skraup reaction initiates with the dehydration of glycerol by hot, concentrated sulfuric acid to produce acrolein, an α,β-unsaturated aldehyde.[6][7] Under the intensely acidic and high-temperature conditions of the reaction, this highly reactive acrolein intermediate readily polymerizes, creating the characteristic tarry byproduct.[1][5] The highly exothermic nature of the subsequent steps further accelerates this unwanted side reaction.[3][5]

Tar_Formation_Pathway Glycerol Glycerol H2SO4 Conc. H₂SO₄ (High Temp) Glycerol->H2SO4 Acrolein Acrolein (Reactive Intermediate) H2SO4->Acrolein -2H₂O Desired_Product Quinoline (Desired Pathway) Acrolein->Desired_Product Michael Addition, Cyclization, Oxidation (Slower) Tar Polyacrolein Tar (Side Reaction) Acrolein->Tar Polymerization (Fast, Exothermic) Aniline Aniline Aniline->Desired_Product Michael Addition, Cyclization, Oxidation (Slower)

Caption: The competing pathways of the reactive acrolein intermediate.

Q2: My reaction is dangerously vigorous. What additives can I use to moderate it?

Controlling the reaction's exotherm is critical to minimizing tar formation. Several additives can be employed to "tame" the reaction:

  • Ferrous Sulfate (FeSO₄): This is the most common and effective moderator.[2][4] Ferrous sulfate is believed to function as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, thus preventing a sudden, violent release of heat.[8]

  • Boric Acid: Boric acid can also be used to moderate the reaction's violence, leading to a smoother process, although sometimes with slightly lower yields compared to optimized ferrous sulfate methods.[3][8]

The key is to slow down the rate-determining steps to prevent the temperature from spiking, which would otherwise favor acrolein polymerization.

Q3: How does my choice of oxidizing agent affect the reaction and tar formation?

The oxidizing agent is required for the final step: the aromatization of the 1,2-dihydroquinoline intermediate to quinoline.[5][7] The choice significantly impacts reaction control.

Oxidizing AgentRole / CharacteristicsImpact on Tar & Vigor
Nitrobenzene Traditional choice; can also act as a solvent.Can contribute significantly to the reaction's violence.[5][8]
Arsenic Pentoxide / Acid An alternative to nitrobenzene.Generally results in a less violent reaction than nitrobenzene.[2][5] However, it is highly toxic.
Iodine A milder oxidizing agent.Generated in situ from KI and H₂SO₄, it helps control the exotherm, leading to a less vigorous reaction and reduced tar.[5]
m-Nitrobenzenesulfonic acid A modern alternative.Its water-soluble byproducts are easily removed during basic workup, simplifying purification.[9]

For laboratory-scale synthesis where control and safety are paramount, iodine or m-nitrobenzenesulfonic acid are often superior choices to the classic, more hazardous options.

Q4: My reaction is complete, but the product is trapped in a solid black mass. What is the best workup procedure?

Extracting the desired quinoline from the tarry reaction mass is a common challenge. A robust workup is essential.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Very carefully and slowly, pour the viscous mixture over a large amount of crushed ice. This dilutes the sulfuric acid and helps to dissipate heat from the subsequent neutralization.

  • Basification: Slowly neutralize the acidic slurry with a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) while cooling in an ice bath. The goal is to make the solution strongly basic (pH > 12). This step is crucial as it liberates the quinoline free base and helps precipitate many of the tarry byproducts.[5]

  • Isolation:

    • Steam Distillation: This is a highly effective, classic method for separating the volatile quinoline product from the non-volatile tar.[8][10] The crude product is then extracted from the distillate.

    • Solvent Extraction: If steam distillation is not feasible, the basified mixture can be thoroughly extracted with an organic solvent like toluene or dichloromethane. However, emulsions can be a problem, and multiple extractions are necessary.[10][11]

Troubleshooting Guide

SymptomProbable Cause(s)Recommended Solution(s)
Uncontrollable, Violent Exotherm Rapid, uncontrolled dehydration of glycerol and subsequent reactions.Add ferrous sulfate (FeSO₄) as a moderator before heating.[4] Ensure slow, dropwise addition of sulfuric acid with efficient cooling and vigorous stirring.
Excessive Tar Formation / Solidification Polymerization of the acrolein intermediate due to high localized temperatures and acidity.In addition to using a moderator, consider a milder oxidizing agent like iodine to reduce the overall exotherm.[5] Ensure the quality of glycerol; excess water can lower yields.[8]
Low or No Product Yield Product is trapped within the solidified tar; incomplete reaction; poor quality reagents.Follow a meticulous workup procedure, prioritizing steam distillation for isolation.[10] Confirm reaction completion via TLC before workup. Ensure the use of anhydrous or "dynamite" glycerol.[8]
Reaction Fails to Initiate Insufficient heating; incorrect order of addition.Ensure the reaction mixture is heated sufficiently to start the dehydration of glycerol. Reagents should be added in the correct order (e.g., add sulfuric acid after the ferrous sulfate).[8]

Optimized Protocol: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderation

This protocol is adapted from established procedures designed for enhanced control and safety.[8]

Materials:

  • Aniline

  • Glycerol (anhydrous, <0.5% water)[8]

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Reagent Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine aniline, glycerol, and nitrobenzene.

  • Moderator Addition: Add ferrous sulfate heptahydrate to the mixture. It is crucial to distribute the ferrous sulfate evenly throughout the solution with stirring.

  • Acidification: While stirring vigorously, slowly and carefully add concentrated sulfuric acid to the mixture. Ensure the aniline sulfate dissolves almost completely. Crucially, the sulfuric acid must be added after the ferrous sulfate to prevent premature initiation of the reaction. [8]

  • Controlled Heating: Gently heat the mixture. The reaction will become exothermic. Be prepared to remove the heat source to maintain control. Once the initial exotherm subsides, continue heating to maintain a steady reflux for the prescribed time (typically several hours).

  • Workup - Steam Distillation:

    • Allow the reaction mixture to cool. Dilute cautiously with water.

    • Make the solution strongly basic with a 40% NaOH solution.

    • Perform a steam distillation to isolate the crude quinoline and unreacted nitrobenzene from the tar.

  • Purification: The distillate is further purified by separating the organic layer, removing any unreacted aniline (e.g., via diazotization), and finally, fractional distillation under reduced pressure to obtain pure quinoline.[8]

Caption: Workflow for a controlled Skraup quinoline synthesis.

References

  • Clarke, H. T.; Davis, A. W. Quinoline. Organic Syntheses1922 , 2, 79. DOI: 10.15227/orgsyn.002.0079. [Link]

  • Making quinoline - the Skraup synthesis. YouTube, 24 Aug. 2024. [Link]

  • McNamara, L. S.; McCabe, T.; Cadwell, G. Recent Advances in Metal-Free Quinoline Synthesis. Molecules2016 , 21(8), 1017. DOI: 10.3390/molecules21081017. [Link]

  • Thakur, G. S.; Gupta, A. K.; Jain, S. K. Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology2024 . [Link]

  • UnintentionalChaos, et al. Skraup Reaction- Preferred Workup? Sciencemadness.org, 10 Dec. 2010. [Link]

  • Preparation and Properties of Quinoline. SlideShare, 22 Jan. 2018. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline, 2023. [Link]

  • Naima, K., et al. Reaction mechanism of the Skraup quinoline synthesis. ResearchGate, 2021. [Link]

  • Skraup reaction. Wikipedia, 2023. [Link]

  • Skraup Synthesis of Quinoline - tips/pointers. Reddit, 18 Jul. 2017. [Link]

  • The Skraup Reaction - How to Make a Quinoline. Curly Arrow, 13 Jan. 2009. [Link]

Sources

Friedländer Synthesis of Quinolines: A Technical Support Guide for Overcoming Low Yields

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low yields in the Friedländer synthesis of quinolines.

The Friedländer synthesis, a classic and versatile method for constructing the quinoline scaffold, is a cornerstone of heterocyclic chemistry.[1] This reaction, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is prized for its atom economy and the diversity of substituted quinolines it can produce.[1][2] However, like any powerful synthetic tool, its successful implementation can be fraught with challenges, often leading to frustratingly low yields.

This technical support center is designed to address the most common issues encountered during the Friedländer synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles governing this reaction, providing you with the expert insights needed to diagnose problems and implement effective solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific problems in a question-and-answer format, providing not just solutions, but the scientific reasoning behind them.

Q1: My reaction is sluggish and gives a low yield, with a significant amount of starting material remaining. What are the likely causes and how can I improve conversion?

A1: Incomplete or slow reactions are a common hurdle. The root cause often lies in suboptimal reaction conditions, particularly the choice of catalyst and temperature.

The Friedländer synthesis can be catalyzed by both acids and bases, and the choice is critical.[1] Traditional methods often employ harsh conditions like high temperatures and strong acids or bases, which can lead to side reactions and decreased yields, especially during scale-up.[1]

Troubleshooting Workflow for Incomplete Reactions:

  • Catalyst Screening: The catalyst is the engine of your reaction. A systematic screening of different catalysts can dramatically improve your yield.

    • Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids such as trifluoroacetic acid and iodine have proven effective.[3] For instance, microwave-assisted synthesis using neat acetic acid as both solvent and catalyst can achieve excellent yields in minutes.[4]

    • Base Catalysts: Strong bases like potassium tert-butoxide (KOtBu) can be effective, but care must be taken to avoid base-catalyzed side reactions.[1]

    • Modern Catalysts: Consider exploring more modern and milder catalytic systems. Gold catalysts, for example, can facilitate the reaction under gentler conditions.[1] Ionic liquids have also emerged as efficient catalysts, often enabling solvent-free reactions.[5][6]

  • Temperature Optimization: While heat is often necessary, excessive temperatures can lead to product decomposition.

    • If you are using conventional heating, ensure a consistent and appropriate temperature. A moderate temperature of around 70°C has been shown to be effective in some catalyst-free systems using water as a solvent.[7]

    • Microwave irradiation can be a powerful tool for accelerating the reaction and improving yields, often allowing for shorter reaction times and lower overall heat exposure.[4] A typical starting point for microwave-assisted synthesis is 160°C for 5 minutes in acetic acid.[4]

  • Solvent Selection: The solvent plays a crucial role in reactant solubility and reaction kinetics.

    • For acid-catalyzed reactions, polar aprotic solvents like dichloromethane (DCM) are often suitable.[1]

    • Base-mediated reactions may proceed more efficiently in non-polar solvents such as toluene.[1]

    • Environmentally friendly options like water should not be overlooked, as they can be surprisingly effective, even in the absence of a catalyst.[7]

Experimental Protocol: Catalyst Screening for Improved Yield

  • Objective: To identify the optimal catalyst for the reaction between a 2-aminoaryl ketone and a methylene-containing carbonyl compound.

  • Procedure:

    • Set up a parallel array of small-scale reactions (e.g., in microwave vials).

    • To each vial, add the 2-aminoaryl ketone (1 mmol) and the active methylene compound (1.2 mmol).

    • To each vial, add a different catalyst (e.g., p-TsOH, iodine, KOtBu, a gold catalyst, or an ionic liquid) at a standard loading (e.g., 10 mol%).

    • Add the chosen solvent to each vial.

    • Run the reactions under identical conditions (e.g., temperature, time).

    • Monitor the progress of each reaction by Thin-Layer Chromatography (TLC).[8]

    • Upon completion, work up each reaction and analyze the crude product by a quantitative method (e.g., NMR with an internal standard or LC-MS) to determine the yield.

Q2: My reaction produces a complex mixture of products, making purification difficult and lowering the yield of my desired quinoline. What are the common side reactions and how can I suppress them?

A2: The formation of byproducts is a frequent cause of low yields. The most common side reaction is the self-condensation of the active methylene compound, particularly under basic conditions. [1]

Understanding and Preventing Side Reactions:

  • Aldol Condensation: Ketones with α-hydrogens can undergo self-aldol condensation in the presence of a base, leading to undesired oligomeric byproducts.[1]

    • Mitigation Strategy 1: Use an Acid Catalyst. Switching to an acid-catalyzed system will prevent the base-mediated enolate formation required for aldol condensation.

    • Mitigation Strategy 2: Modify the Starting Material. Using an imine analog of the 2-aminoaryl aldehyde or ketone can circumvent the conditions that favor aldol condensation.[1]

  • Regioselectivity Issues with Unsymmetrical Ketones: When using an unsymmetrical ketone, the initial condensation can occur on either side of the carbonyl group, leading to a mixture of regioisomers.

    • Mitigation Strategy 1: Use a Directing Group. Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the cyclization to a specific position.[1]

    • Mitigation Strategy 2: Catalyst Control. The choice of catalyst can influence regioselectivity. Certain amine catalysts or ionic liquids have been shown to favor the formation of a single regioisomer.[1]

Visualizing the Reaction Pathways:

Friedlander_Side_Reactions 2-Aminoaryl Ketone 2-Aminoaryl Ketone Desired Quinoline Desired Quinoline 2-Aminoaryl Ketone->Desired Quinoline Friedländer Synthesis Regioisomeric Quinolines Regioisomeric Quinolines 2-Aminoaryl Ketone->Regioisomeric Quinolines With Unsymmetrical Ketone Active Methylene Compound Active Methylene Compound Active Methylene Compound->Desired Quinoline Aldol Byproducts Aldol Byproducts Active Methylene Compound->Aldol Byproducts Self-Condensation (Base-Catalyzed) Active Methylene Compound->Regioisomeric Quinolines

Caption: Competing reaction pathways in the Friedländer synthesis.

Q3: I am struggling with the purification of my quinoline product from the crude reaction mixture. What are the best practices for purification?

A3: Effective purification is crucial for obtaining a high-purity product and an accurate yield determination. The choice of purification method will depend on the physical properties of your quinoline derivative and the nature of the impurities. [9]

Recommended Purification Strategies:

Purification MethodBest ForKey Considerations
Recrystallization Crystalline solid products.Solvent selection is critical. A good solvent system will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.
Column Chromatography Non-crystalline solids or oils; separation of closely related compounds.Silica gel is the most common stationary phase. The eluent system must be optimized to achieve good separation between the product and impurities.[9]
Distillation Liquid products with a boiling point distinct from impurities.Vacuum distillation is often necessary for high-boiling quinolines to prevent thermal decomposition.

Experimental Protocol: Purification of a Substituted Quinoline by Column Chromatography

  • Objective: To purify a crude quinoline product from unreacted starting materials and byproducts.

  • Procedure:

    • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

    • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

    • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the specific compounds being separated.

    • Fraction Collection: Collect fractions and monitor their composition by TLC.

    • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Monitoring Reaction Progress with TLC:

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your Friedländer synthesis.[8][10][11]

TLC_Monitoring cluster_TLC TLC Plate Lane 1 (SM) Starting Material SM_Spot1 Lane 2 (Co-spot) Co-spot (SM + Rxn) SM_Spot2 Lane 3 (Rxn) Reaction Mixture Rxn_Spot1 Product_Spot

Caption: A representative TLC plate for monitoring a Friedländer synthesis.

By spotting the starting material, the reaction mixture, and a co-spot of both, you can visually track the consumption of the starting material and the formation of the product.[11] The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[11]

Conclusion

Low yields in the Friedländer synthesis are a common but surmountable challenge. By systematically evaluating your reaction parameters, understanding the potential for side reactions, and employing appropriate purification techniques, you can significantly improve the outcome of your experiments. This guide, grounded in the principles of organic chemistry and supported by peer-reviewed literature, is intended to empower you to troubleshoot effectively and achieve your synthetic goals.

References

  • Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. ACS Omega, 2020.

  • Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate, 2021.

  • Friedlaender Synthesis. Organic Chemistry Portal.

  • Friedländer Quinoline Synthesis. Alfa Chemistry.

  • Experimental Protocol for Friedländer Condensation: A Versatile Approach to Quinoline Synthesis. Benchchem.

  • The Aldol Condensation. Magritek.

  • Troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.

  • Regioselective Reactions for Programmable Resveratrol Oligomer Synthesis. ResearchGate, 2018.

  • Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.

  • Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... ResearchGate.

  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed, 2025.

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI, 2021.

  • A catalytic and green procedure for Friedlander quinoline synthesis in aqueous media. ResearchGate, 2013.

  • Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. The Journal of Organic Chemistry, 2022.

  • Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines. ResearchGate, 2023.

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 2022.

  • Aldol Addition and Condensation Reactions. Master Organic Chemistry.

  • Overcoming challenges in the synthesis of substituted quinolines. Benchchem.

  • Aldol Condensation Reaction Shortcut by Leah4sci. YouTube, 2016.

  • Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. Journal of Combinatorial Chemistry, 2010.

  • Advances in polymer based Friedlander quinoline synthesis. PMC, 2021.

  • Substrate Treatment Evaluation and Their Impact on Printing Results for Wearable Electronics. Frontiers in Materials, 2021.

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 2005.

  • Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Dalton Transactions, 2014.

  • Synthesis of Quinolines via Pd/C‐Catalyzed Cyclization of 2‐Aminobenzyl Alcohol with Ketones. Sci-Hub.

  • Synthesis of Nucleic Acids - Implications for Molecular Biology. Microsynth.

  • Aldol Condensation. Chemistry Steps.

  • Friedländer Quinoline Synthesis. ResearchGate.

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry.

  • Latest Advances in Substrates for Flexible Electronics. ResearchGate, 2006.

  • The Friedländer Synthesis of Quinolines. Organic Reactions.

  • Synthesizer common question and troubleshooting. LGC, Biosearch Technologies.

  • Preparation of Contiguous Bisaziridines for Regioselective Ring-Opening Reactions. The Journal of Organic Chemistry, 2022.

  • Synthesis of quinolines. Organic Chemistry Portal.

  • Troubleshooting Guides. Bionano.

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 2012.

  • How To: Monitor by TLC. University of Rochester Department of Chemistry.

  • Monitoring Reactions by TLC. Washington State University.

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 2020.

  • 5.3: TLC Uses. Chemistry LibreTexts.

  • Indirect Friedländer synthesis of quinolines from 2‐aminobenzyl alcohol. ResearchGate, 2023.

Sources

optimizing reaction conditions for 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common experimental hurdles.

Overview of the Synthesis

The synthesis of this compound is a crucial step in the development of various biologically active compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, and the 3-carbonitrile derivative serves as a versatile intermediate for further functionalization. While several synthetic routes to the 4-hydroxy-2-oxo-quinoline core exist, a common and effective method involves the condensation of an aniline derivative with a malonic acid derivative. For the synthesis of the 3-carbonitrile, a plausible and efficient route is the reaction of isatoic anhydride with malononitrile.

This reaction proceeds via the nucleophilic attack of the malononitrile carbanion on the carbonyl group of isatoic anhydride, followed by intramolecular cyclization and decarboxylation to yield the desired product. The choice of base, solvent, and reaction temperature are critical parameters that significantly influence the reaction yield and purity.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of this compound from isatoic anhydride and malononitrile.

Experimental Workflow reagents 1. Reagent Preparation - Isatoic Anhydride - Malononitrile - Base (e.g., NaH, K2CO3) - Anhydrous Solvent (e.g., DMF, Dioxane) reaction 2. Reaction Setup - Add base to solvent - Add malononitrile dropwise - Add isatoic anhydride portion-wise reagents->reaction Combine heating 3. Reaction - Heat the mixture (e.g., 80-120 °C) - Monitor by TLC reaction->heating Initiate workup 4. Work-up - Cool to RT - Quench with water/acid - Precipitate formation heating->workup Completion purification 5. Purification - Filtration - Washing with solvent - Recrystallization workup->purification Isolate analysis 6. Analysis - NMR, IR, MS - Purity assessment purification->analysis Characterize

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format.

Question 1: The reaction is not proceeding to completion, as indicated by TLC analysis showing significant amounts of starting material.

Answer:

This is a common issue that can stem from several factors related to the reaction conditions.

  • Insufficient Base: The formation of the malononitrile carbanion is essential for the initial nucleophilic attack. If the base is not strong enough or used in insufficient quantity, the reaction will be sluggish or may not proceed at all.

    • Solution: Consider using a stronger base like sodium hydride (NaH) instead of weaker bases like triethylamine or potassium carbonate. Ensure that the base is fresh and has not been deactivated by moisture. Use at least one equivalent of the base relative to malononitrile.

  • Low Reaction Temperature: The intramolecular cyclization step often requires thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature in 10 °C increments, while carefully monitoring the reaction by TLC for the formation of byproducts. A temperature range of 80-120 °C is typically effective for this type of condensation.

  • Poor Solvent Quality: The presence of water in the solvent can quench the base and inhibit the reaction.

    • Solution: Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent before use.

Question 2: The reaction yields a complex mixture of products that is difficult to purify.

Answer:

The formation of multiple products is often a result of side reactions.

  • Side Reactions of Isatoic Anhydride: Isatoic anhydride can react with nucleophiles in various ways.[1] For instance, it can undergo self-condensation or react with the solvent if the conditions are too harsh.

    • Solution: Add the isatoic anhydride to the reaction mixture portion-wise at a controlled temperature. This helps to maintain a low concentration of the anhydride at any given time, minimizing side reactions.

  • Decomposition of the Product: The 4-hydroxy-2-oxo-quinoline ring system can be susceptible to degradation under strongly basic or acidic conditions, especially at high temperatures.

    • Solution: Optimize the reaction time to avoid prolonged heating after the reaction has reached completion. During the work-up, neutralize the reaction mixture carefully and avoid strongly acidic or basic pH values for extended periods.

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to generate amines, which can then react with isatoic anhydride.

    • Solution: If side reactions involving the solvent are suspected, consider using a more inert solvent such as dioxane or toluene.

Question 3: The isolated product is off-white or colored, indicating the presence of impurities.

Answer:

Colored impurities are often high molecular weight byproducts or degradation products.

  • Incomplete Reaction or Side Reactions: As mentioned previously, incomplete reactions or the formation of side products can lead to a colored final product.

  • Purification Method: The chosen purification method may not be effective in removing all impurities.

    • Solution:

      • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for recrystallization of quinoline derivatives include ethanol, methanol, and acetic acid.

      • Washing: Thoroughly wash the crude product with appropriate solvents to remove unreacted starting materials and soluble impurities before recrystallization. Water and cold ethanol are often used.

      • Activated Carbon: If the product remains colored after recrystallization, treatment with a small amount of activated carbon during the recrystallization process can help to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base plays a crucial role in deprotonating the active methylene group of malononitrile to form a nucleophilic carbanion. This carbanion then initiates the reaction by attacking the electrophilic carbonyl carbon of isatoic anhydride. The strength and amount of the base directly impact the rate and efficiency of the reaction.

Q2: Can I use other aniline derivatives instead of isatoic anhydride?

A2: Yes, other aniline derivatives such as 2-aminobenzonitrile can be used as starting materials. The reaction of 2-aminobenzonitrile with a malonic ester followed by cyclization is a known method for quinoline synthesis.[2] However, the reaction conditions will need to be optimized for the specific starting material.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation of the starting materials, product, and any potential byproducts. The spots can be visualized under UV light.

Q4: What are the expected spectral characteristics of the final product?

A4: The structure of this compound can be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see signals in the aromatic region corresponding to the protons on the benzene ring, as well as a characteristic singlet for the proton at the 3-position. The NH and OH protons will likely appear as broad singlets.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon, the nitrile carbon, and the carbons of the quinoline ring system.

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H and O-H stretching, the C=O stretching of the amide, and the C≡N stretching of the nitrile group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₆N₂O₂).

Data Summary Table

ParameterRecommended Range/ValueRationale
Starting Materials Isatoic Anhydride, MalononitrileReadily available and reactive starting materials for the desired product.
Base Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃)NaH is a strong, non-nucleophilic base ideal for forming the malononitrile carbanion. K₂CO₃ is a milder, easier-to-handle alternative.
Solvent Anhydrous DMF, Dioxane, ToluenePolar aprotic solvents that can dissolve the reactants and withstand the reaction temperatures. Anhydrous conditions are crucial.
Temperature 80 - 120 °CProvides sufficient energy for the cyclization step without causing significant degradation of reactants or products.
Reaction Time 2 - 8 hoursTypically sufficient for the reaction to go to completion. Monitor by TLC.
Work-up Quenching with water or dilute acidNeutralizes the base and precipitates the product.
Purification Recrystallization (e.g., from Ethanol or Acetic Acid)Effective for obtaining a high-purity final product.

Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the synthesis of this compound from isatoic anhydride and malononitrile.

Reaction Mechanism cluster_1 Step 1: Carbanion Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Ring Opening cluster_4 Step 4: Intramolecular Cyclization cluster_5 Step 5: Decarboxylation & Tautomerization Malononitrile Malononitrile Malononitrile Carbanion Malononitrile Carbanion Malononitrile->Malononitrile Carbanion + Base - H+ Isatoic Anhydride Isatoic Anhydride Intermediate A Intermediate A Isatoic Anhydride->Intermediate A + Malononitrile Carbanion Intermediate B Intermediate B Intermediate A->Intermediate B Intermediate C Intermediate C Intermediate B->Intermediate C Final Product Final Product Intermediate C->Final Product - CO2

Caption: Proposed mechanism for the synthesis of the target compound.

References

  • Ukrainets, I. V., et al. (2007). 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides. Chemistry of Heterocyclic Compounds, 43(12), 1532-1545. [Link]

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
  • Agh-Atabay, N. Z., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 21(1), e124853. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdou, M. M. (2011). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 48(4), S33-S48. [Link]

  • Molvi, K. I., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23723-23743. [Link]

  • Ukrainets, I. V., et al. (2005). 4-Hydroxy-2-quinolones. 110. Bromination of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides. Chemistry of Heterocyclic Compounds, 41(8), 1023-1028. [Link]

  • Bogdanov, A. V., & Mironov, V. F. (2016). Synthesis of isatoic anhydride derivatives. Chemistry of Heterocyclic Compounds, 52(2), 90-92. [Link]

  • Ukrainets, I. V., et al. (2007). 4-Hydroxy-2-quinolones. 203*. Reaction of 1-hexyl-4-hydroxy-2-oxo-1, 2-dihydroquinoline-3-carboxylic acid 4-pyridylmethylidene hydrazide with bromine. Chemistry of Heterocyclic Compounds, 43(12), 1532-1545. [Link]

  • Othman, L. A., Mohammed, S. R., & Khalid, M. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry, 32(4), 487-492. [Link]

  • Kappe, C. O. (1993). Malonates in Cyclocondensation Reactions. Molecules, 1(1), 1-13. [Link]

  • Patel, J. A., & Patel, M. P. (2014). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Beilstein Journal of Organic Chemistry, 10, 2759-2789. [Link]

Sources

Technical Support Center: Synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental challenges. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure you have a validated system for your synthesis.

Frequently Asked Questions (FAQs)

Here are some of the most common questions and issues encountered during the synthesis of this compound.

Q1: My yield of this compound is consistently low. What are the most likely causes?

Low yields can stem from several factors. The most common culprits include incomplete reaction, side reactions, and suboptimal reaction conditions. One of the primary synthetic routes involves the reaction of isatoic anhydride with an active methylene compound like ethyl cyanoacetate or malononitrile. In a related synthesis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate from isatoic anhydride and diethyl malonate, a yield of 40% was reported, suggesting that moderate yields can be expected.[1][2] To troubleshoot low yields, consider the following:

  • Purity of Reagents: Ensure your isatoic anhydride and the active methylene compound are pure and dry. Impurities can interfere with the reaction.

  • Reaction Temperature: The reaction temperature is critical. A temperature of around 85°C has been used in similar syntheses.[1][2] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion.[1][2]

  • Base Catalyst: The choice and amount of base can significantly impact the reaction. A weak base is often required to deprotonate the active methylene compound without hydrolyzing the isatoic anhydride.

Q2: I am observing the formation of a significant amount of a byproduct. What could it be and how can I minimize it?

A common side reaction is the self-condensation of the active methylene compound or the hydrolysis of isatoic anhydride to anthranilic acid, which can then undergo other reactions. The formation of 2,4-dihydroxyquinoline derivatives is also a possibility due to the tautomeric nature of the product.[3] To minimize byproducts:

  • Control Stoichiometry: Use a slight excess of the active methylene compound to ensure the complete consumption of isatoic anhydride.

  • Anhydrous Conditions: Ensure your solvent and reagents are dry to prevent the hydrolysis of isatoic anhydride.

  • Temperature Control: Maintain a stable and optimized reaction temperature to disfavor side reactions.

Q3: What is the best work-up procedure to isolate and purify the product?

The product is typically a solid. A common work-up procedure involves pouring the reaction mixture into ice-water to precipitate the product.[1][2] The crude product can then be collected by filtration and washed with water and a suitable organic solvent like ethanol to remove unreacted starting materials and soluble impurities.[1][2] For further purification, recrystallization from a suitable solvent system (e.g., DMF/water or ethanol) is often effective.[4] Column chromatography can also be employed for high-purity samples.[4]

Q4: Can I use a different starting material instead of isatoic anhydride?

Yes, other synthetic routes exist. For instance, the cyclocondensation of substituted anilines with diethyl malonate is a known method for preparing 4-hydroxyquinolinone derivatives.[5] Another approach involves the intramolecular cyclization of malonic acid monophenyl amide.[3] The choice of starting material will depend on availability, cost, and the specific substitution pattern desired on the quinoline ring.

Troubleshooting Guide

This section provides a more detailed breakdown of potential problems and their solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Formation 1. Inactive reagents. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Inappropriate base or solvent.1. Verify Reagent Quality: Use freshly opened or properly stored isatoic anhydride and active methylene compound. Consider purifying the reagents if their quality is questionable. 2. Optimize Temperature: Start with a reported temperature for a similar reaction (e.g., 85°C) and then systematically vary it in small increments (± 5-10°C) to find the optimal condition. 3. Monitor Reaction Progress: Use TLC to track the consumption of starting materials and the formation of the product. Continue the reaction until no further change is observed. 4. Screen Solvents and Bases: High-boiling polar aprotic solvents like DMF are often used.[1][2] Experiment with other solvents like DMSO or Diphenyl ether. The choice of base is critical; weak organic bases like triethylamine or piperidine are often preferred to stronger inorganic bases that can cause hydrolysis.
Formation of Multiple Spots on TLC 1. Side reactions. 2. Decomposition of product or starting materials.1. Identify Side Products: If possible, isolate and characterize the major byproducts to understand the side reactions. This will help in devising a strategy to minimize them. Common side products can arise from self-condensation of the starting materials or alternative cyclization pathways. 2. Lower Reaction Temperature: High temperatures can lead to decomposition. Running the reaction at a slightly lower temperature for a longer duration might improve the product profile.
Product is Difficult to Purify 1. Presence of closely related impurities. 2. Product is sparingly soluble.1. Optimize Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent often gives the best results. 2. Consider Column Chromatography: If recrystallization is ineffective, column chromatography with a suitable stationary phase (e.g., silica gel) and eluent system can be used for purification.[4]
Inconsistent Yields Between Batches 1. Variability in reagent quality. 2. Inconsistent reaction conditions. 3. Moisture contamination.1. Standardize Reagent Source and Quality: Use reagents from the same supplier and lot number for consistency. 2. Maintain Strict Control Over Parameters: Ensure that reaction temperature, stirring speed, and addition rates are consistent for each batch. 3. Ensure Anhydrous Conditions: Use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Experimental Protocols

Protocol 1: Synthesis of this compound from Isatoic Anhydride and Ethyl Cyanoacetate

This protocol is a representative procedure based on similar documented syntheses of related compounds.

Materials:

  • Isatoic anhydride

  • Ethyl cyanoacetate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine

  • Deionized water

  • Ice

Procedure:

  • To a stirred solution of isatoic anhydride (1 equivalent) in anhydrous DMF, add ethyl cyanoacetate (1.2 equivalents) followed by triethylamine (1.5 equivalents).

  • Heat the reaction mixture to 85-90°C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the reaction is complete (disappearance of the starting material spot), cool the mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing ice-cold water with constant stirring.

  • A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the crude this compound.

  • For further purification, recrystallize the crude product from a suitable solvent such as a DMF/water mixture.

Visualizing the Reaction and Troubleshooting

Reaction Pathway

Reaction_Pathway Isatoic_Anhydride Isatoic Anhydride Intermediate Acyclic Intermediate Isatoic_Anhydride->Intermediate + Base Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Intermediate + Base Product This compound Intermediate->Product + Heat (Cyclization) Base Base (e.g., Triethylamine) Heat Heat (85-90°C)

Caption: General reaction scheme for the synthesis.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield or No Product Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Reagents->Start Issue Found & Corrected Check_Conditions Verify Reaction Temperature & Time Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Issue Found & Corrected Check_Base_Solvent Evaluate Base & Solvent Choice Check_Conditions->Check_Base_Solvent Conditions OK Check_Base_Solvent->Start Issue Found & Corrected TLC_Analysis Analyze TLC for Byproducts Check_Base_Solvent->TLC_Analysis Base/Solvent OK Optimize_Temp Optimize Temperature TLC_Analysis->Optimize_Temp Byproducts Observed Optimize_Purification Optimize Purification Method TLC_Analysis->Optimize_Purification Impure Product Success Improved Yield Optimize_Temp->Success Optimize_Purification->Success

Caption: A logical workflow for troubleshooting low yields.

References

Sources

Technical Support Center: Catalyst Selection for Improving Friedländer Synthesis Yield

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their reaction yields through strategic catalyst selection. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions: First Principles of Catalysis in Friedländer Synthesis

This section covers foundational concepts to guide your experimental design.

Q1: What is the fundamental principle of the Friedländer synthesis and the role of a catalyst?

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active α-methylene group (like another ketone) to form a substituted quinoline.[1][2] The reaction proceeds through an initial condensation followed by a cyclodehydration step.[2]

A catalyst's primary role is to accelerate this process, which can otherwise require harsh conditions like very high temperatures.[3][4] Catalysts, typically acids or bases, facilitate one of two primary mechanistic pathways, increasing reaction rates and often allowing for milder, more selective transformations.[1][2]

Q2: What are the main classes of catalysts used, and when should I consider each?

Catalyst choice is critical and depends on your substrate's nature, desired reaction conditions, and scalability. The main categories are:

  • Traditional Acid/Base Catalysts: Strong acids (H₂SO₄, HCl) and bases (NaOH, KOtBu) were used in the classical version of this reaction.[1][3] They are inexpensive but often require high temperatures and can lead to side reactions and degradation, making them less suitable for complex or sensitive substrates.[1][5]

  • Lewis Acids: Catalysts like FeCl₃·6H₂O, Nd(NO₃)₃·6H₂O, and others are effective and often milder than strong Brønsted acids.[6][7] They are a good starting point for many standard syntheses.

  • Solid Acids & Heterogeneous Catalysts: This modern class includes zeolites, Nafion, and various functionalized polymers or nanoparticles.[1][3][8] Their key advantage is ease of separation from the reaction mixture, simplifying purification and allowing for catalyst recycling.[3] This is highly beneficial for process development and green chemistry initiatives.

  • Organocatalysts: Chiral phosphoric acids, for example, have been used to achieve atroposelective Friedländer synthesis, preparing enantioenriched chiral quinolines.[9][10] These are specialized catalysts for asymmetric synthesis.

  • Ionic Liquids (ILs): ILs can function as both the solvent and the catalyst.[8][11] Brønsted-acidic ionic liquids, in particular, have shown high efficiency, often under solvent-free conditions, which simplifies workup and improves the environmental profile of the reaction.[11][12]

Q3: How does the reaction mechanism differ between acid and base catalysis?

Understanding the mechanism helps in troubleshooting. There are two plausible pathways, and the catalyst influences which one predominates.[6]

  • Aldol-First Pathway (Common in Base Catalysis): The base deprotonates the α-methylene ketone, which then attacks the 2-aminoaryl carbonyl in an aldol condensation. The resulting intermediate then undergoes intramolecular cyclization (imine formation) and dehydration to form the quinoline.

  • Schiff Base-First Pathway (Common in Acid Catalysis): The acid activates the 2-aminoaryl carbonyl, promoting the formation of a Schiff base (imine) with the amine. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final product.[6][13]

Knowing which step is likely rate-limiting for your system (e.g., aldol addition vs. Schiff base formation) is key to optimizing conditions.[6]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a problem/cause/solution format.

Problem 1: My reaction yield is very low or fails completely.

► Probable Cause A: Inappropriate or Inactive Catalyst

The catalyst's activity is mismatched with the substrate's reactivity. Electron-withdrawing groups on the 2-aminoaryl ketone, for example, can deactivate the substrate, requiring a more potent catalyst.

💡 Suggested Solution:

  • Consult a Catalyst Selection Table: Start by comparing the general strengths and weaknesses of different catalyst classes.

  • Increase Catalyst Loading: If using a heterogeneous or mild catalyst, consider increasing the loading from a catalytic amount (e.g., 5 mol%) to a higher concentration (e.g., 10-15 mol%).[5]

  • Switch Catalyst Class: If a mild Lewis acid fails, a stronger Brønsted acid like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) may be necessary.[6] For green chemistry applications, consider a reusable solid acid catalyst or an acidic ionic liquid.[3][8][11]

Table 1: Comparison of Common Catalyst Types for Friedländer Synthesis

Catalyst TypeExamplesAdvantagesDisadvantagesBest For...
Brønsted Acids p-TSA, H₂SO₄, TFA[6]Inexpensive, highly activeHarsh conditions, potential for side reactions/tarring[5][14]Robust, simple substrates.
Lewis Acids FeCl₃, Nd(NO₃)₃, Bi(OTf)₃Generally milder than Brønsted acidsCan be moisture-sensitive, metal contaminationGeneral purpose synthesis.
Bases KOtBu, DBU, NaOH[1]Effective for specific substratesPromotes aldol self-condensation side reactions[1][14]Substrates prone to acid degradation.
Solid Acids Zeolites, Sulfated Polyborate[1]Recyclable, easy separation, greenMay have lower activity, potential for pore size limitationsScalable reactions, green chemistry.
Ionic Liquids [Hbim]BF₄, [bmim]HSO₄[11][12]Acts as both solvent and catalyst, often reusable, high yield[11]Higher cost, viscosity can be an issueSolvent-free conditions.
Nanocatalysts Gold, Nickel Nanoparticles[1][15]High surface area, high activity under mild conditions[1]Cost, potential for leaching, catalyst preparationHigh-efficiency, low-temperature reactions.

► Probable Cause B: Suboptimal Reaction Conditions

The temperature, time, or solvent may not be suitable for your specific catalyst-substrate combination.

💡 Suggested Solution:

  • Optimize Temperature: The reaction is highly temperature-sensitive.[5] Start at a moderate temperature (e.g., 50-80 °C) and incrementally increase it, monitoring by TLC.[5] Some modern catalysts work efficiently at room temperature or slightly above, while traditional methods require reflux.[5][11]

  • Solvent Selection: The solvent plays a critical role. While traditional solvents like toluene or DCM are used, greener options like water or ethanol can be highly effective, especially with compatible catalysts.[5] For microwave-assisted reactions, a polar solvent that absorbs microwave energy efficiently (e.g., DMF, ethanol) can dramatically reduce reaction times.[16]

Table 2: Influence of Solvents on Friedländer Synthesis

SolventTypeDielectric Constant (ε)Typical Use CaseConsiderations
Toluene Non-polar2.4Base-mediated reactions; allows for azeotropic water removal.[1]High boiling point, environmental concerns.
Ethanol Polar Protic25General purpose, good for many acid catalysts, greener option.[17]Can sometimes participate in side reactions.
Water Polar Protic80Excellent green solvent, can achieve catalyst-free synthesis at elevated temperatures.[18]Reactant solubility can be a major issue.
Dichloromethane (DCM) Polar Aprotic9.1Acidic conditions, low boiling point for easy removal.[1]Environmental and health concerns.
None (Solvent-Free) N/AN/AUsed with ionic liquids or by heating neat reactants.[1][12]Highly efficient, green, but can be limited by reactant melting points/viscosity.
Problem 2: I'm getting significant side products, mainly from ketone self-condensation.

► Probable Cause: Aldol Condensation Outcompetes Friedländer Reaction

This is a very common side reaction, especially under basic conditions or with highly enolizable ketones (e.g., acetone, cyclohexanone).[1][14] The ketone reacts with itself faster than it reacts with the 2-aminoaryl carbonyl.

💡 Suggested Solution:

  • Switch to Acid Catalysis: Acidic conditions typically favor the Schiff base-first pathway, which can minimize ketone self-condensation.[6]

  • Use a Pre-formed Imine: To circumvent aldol side reactions under basic conditions, you can use the imine analogue of the 2-aminoaryl ketone as a starting material.[1]

  • Modify Reactant Addition: Add the methylene ketone slowly to the reaction mixture containing the 2-aminoaryl ketone and catalyst. This keeps the instantaneous concentration of the enolizable ketone low, disfavoring the second-order self-condensation reaction.[14]

  • Employ Milder Conditions: High temperatures can accelerate side reactions. Using a more active catalyst that allows for lower reaction temperatures (e.g., gold catalysts) can significantly improve selectivity.[1][5]

Problem 3: The reaction with my unsymmetrical ketone gives a mixture of regioisomers.

► Probable Cause: Lack of Regiocontrol in Cyclization

When an unsymmetrical ketone (e.g., 2-pentanone) is used, condensation can occur on either side of the carbonyl group, leading to a mixture of quinoline isomers.

💡 Suggested Solution:

  • Use a Directing Group: Introducing a phosphoryl group on one α-carbon of the ketone can direct the reaction regioselectively.[1]

  • Catalyst Choice: Certain amine catalysts or ionic liquids have been shown to provide higher regioselectivity.[1] This often requires screening a variety of catalysts to find the optimal one for your specific substrate pair.

  • Use a β-keto ester: Using a β-keto ester instead of a simple ketone often provides excellent regioselectivity, as the more acidic methylene group between the two carbonyls will be the exclusive site of reaction.

Experimental Protocols & Workflows
Catalyst Selection and Screening Workflow

This workflow provides a systematic approach to identifying the optimal catalyst for your specific Friedländer synthesis.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Catalyst Shortlisting cluster_2 Phase 3: Experimental Screening cluster_3 Phase 4: Optimization A Define Substrates (2-aminoaryl ketone + methylene compound) B Assess Substrate Properties (Sterics, Electronics, Sensitivity) A->B C Define Reaction Goals (Yield, Green Chemistry, Scalability) B->C D Consult Literature & Databases (e.g., Reaxys, SciFinder) C->D E Select 3-5 Candidate Catalysts (e.g., 1 Lewis Acid, 1 Solid Acid, 1 IL) D->E F Run Small-Scale Parallel Reactions (Same temp, time, solvent) E->F G Monitor by TLC/LC-MS (Conversion, Byproducts) F->G H Identify Best Performing Catalyst G->H I Optimize Conditions for Best Catalyst (Temperature, Solvent, Loading) H->I J Scale-Up Reaction I->J

Caption: A systematic workflow for catalyst selection in Friedländer synthesis.

Protocol 1: General Procedure for Catalyst Screening

This protocol uses the reaction of 2-aminoacetophenone and acetylacetone as a model system.

  • Preparation: To five separate, dry reaction vials equipped with stir bars, add 2-aminoacetophenone (1 mmol, 135 mg).

  • Catalyst Addition: To each vial, add one of the selected catalysts (0.1 mmol, 10 mol%):

    • Vial 1: p-Toluenesulfonic acid (p-TSA)

    • Vial 2: FeCl₃

    • Vial 3: [Hbim]BF₄ (Ionic Liquid)

    • Vial 4: Amberlyst-15 (Solid Acid)

    • Vial 5: No catalyst (Control)

  • Solvent and Reagent Addition: To each vial, add ethanol (2 mL) followed by acetylacetone (1.1 mmol, 110 mg).

  • Reaction: Seal the vials and place them in a pre-heated reaction block at 80 °C. Stir for 4 hours.

  • Monitoring: After 4 hours, cool the vials to room temperature. Take a small aliquot from each, dilute with ethyl acetate, and spot on a TLC plate to compare conversion and byproduct formation.

  • Analysis: Based on the TLC results, identify the catalyst that gives the highest conversion to the desired product with the fewest side products. This catalyst becomes the lead candidate for further optimization.

Protocol 2: Example Synthesis using an Ionic Liquid Catalyst under Solvent-Free Conditions

This protocol demonstrates an efficient, environmentally friendly approach.[11]

  • Reactant & Catalyst Loading: In a 10 mL round-bottom flask, combine 2-aminobenzophenone (1 mmol, 197 mg), ethyl acetoacetate (1.2 mmol, 156 mg), and the Brønsted-acidic ionic liquid [Hbim]BF₄ (0.2 mmol).

  • Reaction Setup: Equip the flask with a magnetic stir bar and a condenser.

  • Heating: Place the flask in a pre-heated oil bath at 100 °C.

  • Reaction Execution: Stir the mixture vigorously. The solid reactants will melt and dissolve in the ionic liquid, forming a homogeneous solution. Continue heating for the recommended time (typically 3-6 hours).[11]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water to the flask. The product often precipitates as a solid.

    • Isolate the solid product by vacuum filtration and wash with cold water.

    • The aqueous filtrate contains the ionic liquid, which can often be recovered by removing the water under reduced pressure and reused.[11]

    • Dry the solid product under vacuum. If necessary, further purify by recrystallization from ethanol.

Reaction Mechanism Visualizations

The following diagrams illustrate the two primary mechanistic routes in Friedländer synthesis.

G Acid-Catalyzed Friedländer Synthesis (Schiff Base First) Reactants 2-Aminoaryl Ketone + Methylene Ketone Protonation Protonation of Carbonyl (Activation by H+) Reactants->Protonation + H+ SchiffBase Schiff Base Intermediate Protonation->SchiffBase + Methylene Ketone - H₂O Tautomerization Enolization/ Tautomerization SchiffBase->Tautomerization Aldol Intramolecular Aldol Reaction Tautomerization->Aldol Adduct Cyclized Adduct Aldol->Adduct Dehydration Dehydration (-H₂O) Adduct->Dehydration Product Substituted Quinoline Dehydration->Product - H+

Caption: Simplified acid-catalyzed mechanism via a Schiff base intermediate.

G Base-Catalyzed Friedländer Synthesis (Aldol First) Reactants 2-Aminoaryl Ketone + Methylene Ketone Deprotonation Deprotonation of α-Methylene (Enolate Formation) Reactants->Deprotonation + Base Aldol Aldol Addition Deprotonation->Aldol Adduct Aldol Adduct Aldol->Adduct Dehydration1 Dehydration (-H₂O) Adduct->Dehydration1 Unsaturated α,β-Unsaturated Intermediate Dehydration1->Unsaturated Cyclization Intramolecular Cyclization (Imine Formation) Unsaturated->Cyclization Dehydration2 Dehydration (-H₂O) Cyclization->Dehydration2 Product Substituted Quinoline Dehydration2->Product

Caption: Simplified base-catalyzed mechanism via an aldol intermediate.

References
  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Available at: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2). PMID: 39906801; PMCID: PMC11791293. Available at: [Link]

  • Siddiqui, Z. N. (2021). Advances in polymer based Friedlander quinoline synthesis. TURKISH JOURNAL OF CHEMISTRY, 45(4), 1146-1166. Available at: [Link]

  • Cheng, C. C., & Yan, S. J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 1-379. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Retrieved from [Link]

  • Fehnel, E. A., & Cohn, D. E. (1950). Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. The Journal of Organic Chemistry, 15(3), 599-608. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis. ResearchGate. Retrieved from [Link]

  • Bailey, H. V., Mahon, M. F., Vicker, N., & Potter, B. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1134-1138. Available at: [Link]

  • Shao, Y. D., Dong, M. M., Wang, Y. A., Cheng, P. M., Wang, T., & Cheng, D. J. (2019). Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation. Organic Letters, 21(12), 4831-4836. Available at: [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • Shao, Y. D., Dong, M. M., Wang, Y. A., Cheng, P. M., Wang, T., & Cheng, D. J. (2019). Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation. Organic Letters, 21(12), 4831–4836. Available at: [Link]

  • Dole, M. N., & Rogers, M. M. (2015). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 20(9), 16459-16494. Available at: [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Available at: [Link]

  • TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals. Retrieved from [Link]

  • Indian Academy of Sciences. (2018). A review on transition-metal mediated synthesis of quinolines. Indian Academy of Sciences. Retrieved from [Link]

  • Kumar, R. S., et al. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Scientific Reports, 14(1), 24108. Available at: [Link]

  • YouTube. (2021). Uncover the Exciting Secrets of Friedlander Quinoline Synthesis!. YouTube. Retrieved from [Link]

  • Bailey, H. V., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1134-1138. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of superbase mediated indirect Friedländer quinoline synthesis. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Quinoline Synthesis Efficiency Through Precise Temperature Control

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to unraveling the critical role of temperature in quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and purity of their quinoline synthesis reactions. Here, we will delve into the mechanistic underpinnings of how temperature influences these reactions and provide practical, field-tested troubleshooting advice to overcome common experimental hurdles.

The Energetic Landscape of Quinoline Synthesis: A Primer

Temperature is a paramount parameter in quinoline synthesis, acting as a double-edged sword. On one hand, it provides the necessary activation energy for the desired bond formations and cyclization events. On the other, excessive thermal energy can trigger a cascade of undesirable side reactions, leading to the formation of tars, polymers, and other impurities that can significantly complicate purification and reduce overall yield.[1][2] Understanding and controlling the thermal profile of your reaction is therefore not just a matter of optimization, but a cornerstone of a successful synthesis.

This guide will focus on the most prevalent methods for quinoline synthesis: the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, each with its unique thermal sensitivities.

Troubleshooting Guide: Navigating the Thermal Challenges of Quinoline Synthesis

The Skraup Synthesis: Taming a Vigorously Exothermic Reaction

The Skraup synthesis, which utilizes aniline, glycerol, an oxidizing agent, and sulfuric acid, is notoriously exothermic and can become violent if not properly controlled.[1][3][4]

Q1: My Skraup synthesis is proceeding too vigorously, with rapid temperature spikes and signs of charring. How can I moderate the reaction?

A1: This is a classic issue with the Skraup synthesis. The initial dehydration of glycerol to acrolein is highly exothermic, and the subsequent reactions can quickly run out of control.

  • Causality: The concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, generating a significant amount of heat. This initial exotherm can trigger a runaway reaction, leading to polymerization and decomposition of the reactants and intermediates, resulting in tar formation.[1]

  • Troubleshooting Steps:

    • Introduce a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) or boric acid is a well-established method to tame the reaction's vigor.[1][3] These compounds help to control the reaction rate and dissipate heat more effectively.

    • Controlled Reagent Addition: Instead of adding all the sulfuric acid at once, add it slowly and portion-wise to the cooled reaction mixture. This allows for better heat management.

    • Efficient Heat Dissipation: Ensure your reaction vessel is in an ice bath, especially during the addition of sulfuric acid. Vigorous stirring is also crucial to prevent localized hotspots.

    • Gradual Heating: After the initial combination of reactants, heat the mixture gently to initiate the reaction. Once the exothermic phase begins, be prepared to remove the heat source to maintain control.[1]

Q2: I am observing significant tar formation in my Skraup synthesis, making product isolation nearly impossible. What is the cause and how can I minimize it?

A2: Tar formation is a common consequence of the harsh acidic and oxidizing conditions inherent to the Skraup synthesis, especially at elevated temperatures.

  • Causality: High temperatures promote the polymerization of acrolein and other reactive intermediates, leading to complex, high-molecular-weight tars.[5]

  • Troubleshooting Steps:

    • Optimize Temperature: Avoid excessively high temperatures. The key is to find the "sweet spot" where the reaction proceeds at a reasonable rate without excessive charring. Careful monitoring and control of the exothermic phase are critical.[1]

    • Use a Moderator: As mentioned previously, ferrous sulfate can help to reduce charring.

    • Purification Strategy: The crude product of a Skraup synthesis is often a dark, tarry residue. A common and effective purification method is steam distillation, followed by extraction of the distillate to isolate the quinoline derivative from the non-volatile tar.[1]

The Doebner-von Miller Synthesis: Preventing Polymerization

This synthesis involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone. Like the Skraup synthesis, it can be highly exothermic and prone to polymerization.[4]

Q1: My Doebner-von Miller reaction is producing a low yield of the desired quinoline and a large amount of polymeric material. How can I prevent this?

A1: The polymerization of the α,β-unsaturated carbonyl compound is the primary side reaction in the Doebner-von Miller synthesis, particularly under strong acid catalysis.[2][6]

  • Causality: The acidic conditions required for the reaction can also catalyze the self-condensation and polymerization of the enone or enal starting material. Excessive heat exacerbates this problem.[2][7]

  • Troubleshooting Steps:

    • Temperature Control: Overheating is a major contributor to polymerization. Maintain the reaction at an optimal, controlled temperature to favor the desired condensation and cyclization over polymerization.[2][7] Initial cooling may be necessary for vigorous reactions.[2][7]

    • Slow Reagent Addition: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture helps to keep its concentration low at any given time, thus minimizing self-polymerization.

    • Consider a Biphasic System: Sequestering the carbonyl compound in an organic phase (like toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization and improve the yield.[6]

The Combes Synthesis: Ensuring Efficient Cyclization

The Combes synthesis involves the reaction of an aniline with a β-diketone, followed by an acid-catalyzed cyclization.

Q1: The cyclization step of my Combes synthesis is inefficient, leading to low yields of the quinoline product. Could temperature be the issue?

A1: Yes, the acid-catalyzed cyclization step is temperature-dependent.

  • Causality: This step requires sufficient thermal energy to overcome the activation barrier for the intramolecular electrophilic aromatic substitution. Insufficient heat will result in a slow or incomplete reaction.

  • Troubleshooting Steps:

    • Gradual Heating: After the initial formation of the enamine intermediate, which can be exothermic, the reaction mixture should be heated to facilitate the cyclization.[1]

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the intermediate and the formation of the product to determine the optimal heating time and temperature.

    • Ensure Anhydrous Conditions: The presence of water can interfere with the dehydrative cyclization. Ensure your reagents and solvent are dry.

The Friedländer Synthesis: Balancing Reaction Rate and Selectivity

The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While generally more versatile than the Skraup or Doebner-von Miller methods, temperature control is still important.[8]

Q1: My Friedländer synthesis is sluggish and gives low yields. Should I simply increase the temperature?

A1: While higher temperatures can increase the reaction rate, they can also promote side reactions. A more nuanced approach is needed.

  • Causality: The reaction involves an initial aldol-type condensation followed by cyclization and dehydration. Each of these steps has its own temperature sensitivity. Harsh conditions can lead to degradation of the starting materials or product.[9]

  • Troubleshooting Steps:

    • Catalyst Optimization: Instead of solely relying on high temperatures, consider optimizing the catalyst. Modern methods use a variety of catalysts that can promote the reaction under milder conditions.[9]

    • Solvent Choice: The choice of solvent can significantly impact the reaction's efficiency. Ensure the solvent is appropriate for the chosen catalyst and reaction temperature.[9]

    • Microwave-Assisted Synthesis: For the Friedländer synthesis, microwave irradiation can be a highly effective way to achieve the necessary high temperatures for short periods, often leading to dramatically reduced reaction times and improved yields.[10] For example, reactions of 2-aminophenylketones with cyclic ketones in acetic acid can be completed in as little as 5-10 minutes at 160°C under microwave conditions.[10]

Data Summary: Temperature Guidelines for Quinoline Synthesis

Synthesis MethodTypical Temperature RangeKey Considerations
Skraup 100-130°C (after initial exotherm)Highly exothermic; requires careful initial cooling and moderation.[1][3]
Doebner-von Miller RefluxExothermic; prone to polymerization at higher temperatures.[2][7]
Combes Room temperature to refluxInitial condensation may be exothermic; cyclization requires heating.[1]
Friedländer 80-160°C (can be higher with microwave)Temperature is dependent on substrates and catalyst.[10][11]
Conrad-Limpach-Knorr Lower temp. (e.g., <100°C) vs. Higher temp. (e.g., >140°C)Temperature dictates regioselectivity: lower temperatures favor 4-quinolones, while higher temperatures yield 2-quinolones.[12]

Experimental Protocols

Protocol 1: Temperature Optimization for a Doebner-von Miller Synthesis of 2-Methylquinoline
  • Reaction Setup: In a fume hood, equip three identical round-bottom flasks with reflux condensers and magnetic stir bars.

  • Charging Reactants: To each flask, add aniline and concentrated hydrochloric acid in the appropriate stoichiometric ratios.

  • Temperature Control: Place each flask in a temperature-controlled heating mantle set to a different temperature (e.g., 80°C, 100°C, and 120°C).

  • Reactant Addition: Slowly add crotonaldehyde dropwise to each of the stirred mixtures over a period of 30 minutes.

  • Reaction Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction mixture and analyze it by TLC or GC-MS to monitor the formation of 2-methylquinoline and the consumption of aniline.

  • Work-up: Once the reaction has reached completion (or after a set time, e.g., 4 hours), cool the reaction mixtures and make them strongly alkaline with a concentrated sodium hydroxide solution.

  • Analysis: Extract the product with an organic solvent, dry the organic layer, and analyze the crude product by a quantitative method (e.g., GC with an internal standard) to determine the yield at each temperature. The optimal temperature will be the one that gives the highest yield with the fewest byproducts.

Visualizing Temperature Effects

General Relationship Between Temperature and Reaction Outcome

Temperature_Effect Temp Reaction Temperature Low_Temp Low Temperature Temp->Low_Temp Opt_Temp Optimal Temperature Temp->Opt_Temp High_Temp High Temperature Temp->High_Temp Rate Reaction Rate Low_Temp->Rate leads to Yield Product Yield Low_Temp->Yield results in Side_Products Side Products (e.g., Tar, Polymers) Low_Temp->Side_Products formation of Opt_Temp->Rate leads to Opt_Temp->Yield results in Opt_Temp->Side_Products formation of High_Temp->Rate leads to High_Temp->Yield results in High_Temp->Side_Products formation of Slow_Rate Slow Rate->Slow_Rate Optimal_Rate Optimal Rate->Optimal_Rate Fast_Rate Fast Rate->Fast_Rate Low_Yield Low Yield->Low_Yield High_Yield High Yield->High_Yield Decreased_Yield Decreased Yield->Decreased_Yield Low_Side Low Side_Products->Low_Side Low_Side2 Low Side_Products->Low_Side2 High_Side High Side_Products->High_Side

Caption: The influence of temperature on reaction rate, yield, and side-product formation in quinoline synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Temp Is the reaction temperature optimal? Start->Check_Temp Too_Low Temperature too low? Check_Temp->Too_Low No Too_High Temperature too high? Check_Temp->Too_High No Resolved Yield Improved Check_Temp->Resolved Yes Increase_Temp Action: Increase temperature incrementally and monitor. Too_Low->Increase_Temp Other_Factors Investigate other factors: - Catalyst activity - Reagent purity - Solvent effects Too_Low->Other_Factors Decrease_Temp Action: Decrease temperature. Consider moderators or slower reagent addition. Too_High->Decrease_Temp Too_High->Other_Factors Increase_Temp->Resolved Decrease_Temp->Resolved

Caption: A decision-making workflow for troubleshooting low yields in quinoline synthesis, with a focus on temperature.

Frequently Asked Questions (FAQs)

Q: Can microwave synthesis be applied to all types of quinoline preparations?

A: Microwave-assisted synthesis is particularly effective for reactions that require high temperatures but are prone to side reactions with prolonged heating, such as the Friedländer synthesis.[10] It can significantly reduce reaction times and improve yields.[13][14][15] However, for highly exothermic reactions like the Skraup synthesis, conventional heating with careful control is often preferred to prevent runaway reactions.

Q: How does temperature affect catalyst performance and longevity in quinoline synthesis?

A: For catalyzed quinoline syntheses, temperature is a critical factor. While higher temperatures generally increase the reaction rate, they can also lead to faster catalyst deactivation through processes like coking or sintering.[16][17] It is essential to operate within the catalyst's recommended temperature range to ensure optimal activity and stability.

Q: Are there any quinoline syntheses that are performed at room temperature?

A: Yes, with the development of modern catalysts and reaction conditions, some quinoline syntheses can be performed at or near room temperature.[4] These methods are often more environmentally friendly and can offer higher selectivity. However, they may not be universally applicable to all desired quinoline structures.

Q: What is the effect of temperature on the regioselectivity of the Conrad-Limpach-Knorr synthesis?

A: In the Conrad-Limpach-Knorr synthesis, the reaction between anilines and β-keto esters is highly temperature-dependent in terms of its regioselectivity. At lower temperatures, the reaction favors the formation of a β-amino acrylate, which upon cyclization yields a 4-quinolone.[12] Conversely, at higher temperatures, the formation of a β-ketoester anilide is favored, leading to the formation of a 2-quinolone upon cyclization.[12]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Anonymous. (n.d.). Preparation and Properties of Quinoline. IIP Series.
  • Gondal, S., & Rauf, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687–20717.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-251.
  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020, February 3). [Video]. YouTube.
  • Making quinoline - the Skraup synthesis. (2024, August 24). [Video]. YouTube.
  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Doebner‐(von) Miller reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Sloop, J. C. (2002). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 67(17), 5875–5878.
  • ACS Combinatorial Science. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
  • PMC. (n.d.). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Variation of acidic concentration for the modified Skraup reaction starting from glycerol (1) and aniline under microwave irradiations. Retrieved from [Link]

  • PMC. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Retrieved from [Link]

  • MDPI. (2022). The Formation of Inherently Chiral Calix[1]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes.

  • RSC Publishing. (2023).
  • ResearchGate. (n.d.). Effects of time and temperature on the Friedländer quinoline synthesis.... Retrieved from [Link]

  • MDPI. (2025). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.
  • Lec 13 Catalyst deactivation. (2023, June 29). [Video]. YouTube.
  • Revue Roumaine de Chimie. (2024).
  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018, July 15). [Video]. YouTube.
  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.

Sources

Technical Support Center: Troubleshooting the Purification of Crude Quinoline Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity quinoline and its derivatives. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the scientific reasoning behind them to empower your experimental choices.

Section 1: Understanding the Impurity Profile of Crude Quinoline

The first step in effective purification is understanding the potential impurities in your crude product. The nature and quantity of these impurities are heavily dependent on the synthetic route employed.

Q1: What are the most common impurities I can expect in my crude quinoline product, particularly from a Skraup synthesis?

A1: The Skraup synthesis, a widely used method for preparing quinoline, involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1][2][3] While effective, this reaction is known for its vigorous conditions, which can lead to a variety of impurities.[1][4]

Common Impurities in Skraup Synthesis:

  • Unreacted Starting Materials: Residual aniline and glycerol are often present.[4]

  • Isomeric Byproducts: Depending on the aniline derivative used, the formation of regioisomers is a common challenge. For instance, using 4-chloroaniline can result in the formation of 8-chloroquinoline as an isomeric impurity.[4]

  • Polymeric/Tarry Byproducts: The harsh, exothermic nature of the Skraup reaction can cause polymerization of intermediates like acrolein (formed from the dehydration of glycerol), leading to high molecular weight, tarry substances that can be difficult to remove.[1][4]

  • Oxidizing Agent Residues: Unreacted nitrobenzene and its reduction products (like aniline, which can be recycled in the reaction) may also contaminate the crude product.[1]

Here is a visual representation of the Skraup synthesis pathway and where impurities can arise:

Skraup_Synthesis_Impurities cluster_reactants Reactants Aniline Aniline CrudeQuinoline Crude Quinoline Product Aniline->CrudeQuinoline Skraup Reaction Glycerol Glycerol Glycerol->CrudeQuinoline Skraup Reaction H2SO4 H₂SO₄ H2SO4->CrudeQuinoline Skraup Reaction Nitrobenzene Nitrobenzene (Oxidizing Agent) Nitrobenzene->CrudeQuinoline Skraup Reaction UnreactedAniline Unreacted Aniline CrudeQuinoline->UnreactedAniline UnreactedGlycerol Unreacted Glycerol CrudeQuinoline->UnreactedGlycerol Isomers Isomeric Byproducts CrudeQuinoline->Isomers Tars Tarry Polymers CrudeQuinoline->Tars NitrobenzeneResidues Nitrobenzene Residues CrudeQuinoline->NitrobenzeneResidues

Caption: Impurity sources in the Skraup synthesis of quinoline.

Q2: My crude quinoline is a dark, tarry mess. What's the best initial cleanup strategy?

A2: For highly impure, tarry crude products, a multi-step approach is often necessary. A combination of acid-base extraction and steam distillation is a robust first-line strategy.[5]

Initial Cleanup Protocol:

  • Acid Extraction: Dissolve the crude product in a suitable organic solvent (e.g., toluene). Extract the organic layer with a dilute acid solution (e.g., 10-20% sulfuric acid or hydrochloric acid). The basic quinoline will be protonated and move into the aqueous layer, leaving behind many non-basic, tarry impurities in the organic layer.[5]

  • Basification and Liberation: Carefully basify the acidic aqueous layer with a strong base (e.g., 40% sodium hydroxide solution) to liberate the free quinoline base, which will often separate as an oil.[5]

  • Steam Distillation: Perform steam distillation on the basified mixture. Quinoline is volatile with steam, while non-volatile tars and inorganic salts will remain in the distillation flask. This is particularly effective for removing polymeric materials.[3]

This initial cleanup should yield a significantly cleaner, albeit still crude, quinoline product that is more amenable to finer purification methods.

Section 2: Troubleshooting Common Purification Techniques

Once you have a partially cleaned crude product, you can employ more refined techniques. However, each comes with its own set of challenges.

Distillation
Q3: I'm trying to purify my quinoline by vacuum distillation, but I'm getting poor separation from a close-boiling impurity. What can I do?

A3: This is a classic challenge, especially when dealing with isomeric impurities or compounds with similar vapor pressures.

Troubleshooting Strategies for Distillation:

  • Fractional Distillation: If you are not already, use a fractional distillation setup with a Vigreux or packed column (e.g., with Raschig rings or metal sponge). This increases the number of theoretical plates and enhances separation efficiency.

  • Azeotropic Distillation: Consider the use of an azeotrope-forming agent that selectively forms an azeotrope with either the quinoline or the impurity, altering their effective boiling points and facilitating separation. This requires careful selection of the entrainer based on the properties of your mixture.

  • Salt Formation and Regeneration: A highly effective, albeit more involved, method is to convert the quinoline to a non-volatile salt.[5][6] Dissolve the mixture in a suitable solvent and add an acid (e.g., phosphoric acid or picric acid) to precipitate the quinoline salt, leaving the non-basic or less basic impurity in the solution.[6] The salt can then be filtered, washed, and the free quinoline regenerated by treatment with a base, followed by a final distillation.[6]

Crystallization
Q4: I'm attempting to purify a solid quinoline derivative by crystallization, but it's oiling out instead of forming crystals. Why is this happening and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice, typically because the solution is supersaturated at a temperature above the melting point of the solute-solvent mixture.

Solutions for Oiling Out:

  • Lower the Crystallization Temperature: Ensure you are cooling the solution slowly to a sufficiently low temperature.

  • Use a Different Solvent System: The ideal crystallization solvent will dissolve the compound when hot but have poor solubility when cold. Experiment with different solvents or solvent mixtures. A good starting point is to look for a solvent in which your compound is sparingly soluble at room temperature.

  • Increase the Solvent Volume: Oiling out can occur if the solution is too concentrated. Try using a larger volume of solvent.

  • Seed the Solution: Introduce a small crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.

Column Chromatography
Q5: My quinoline derivative is streaking badly on my silica gel column, leading to poor separation. What's causing this?

A5: Streaking of basic compounds like quinolines on acidic silica gel is a very common problem.[7] The basic nitrogen atom on the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to irreversible adsorption or slow elution, which manifests as streaking.[7]

Troubleshooting Streaking on Silica Gel:

  • Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica.[7]

    • Triethylamine (NEt₃): Add 0.5-2% triethylamine to your eluent.[7]

    • Ammonia: Use a solution of ammonia in methanol (e.g., 7N) and add a small percentage to your mobile phase.[7]

  • Switch to a Different Stationary Phase:

    • Alumina: Alumina is available in neutral, basic, and acidic forms. Basic or neutral alumina is often a better choice for purifying basic compounds.[7]

    • Deactivated Silica: You can prepare your own deactivated silica gel by treating it with a solution containing triethylamine.[7]

  • Consider Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., with a C18 stationary phase) can be an excellent alternative, as it avoids the acid-base interaction issues.[7]

Here is a decision tree to guide your choice of purification technique:

Purification_Decision_Tree start Crude Quinoline Product is_tarry Is it highly tarry? start->is_tarry initial_cleanup Perform Initial Cleanup: Acid-Base Extraction & Steam Distillation is_tarry->initial_cleanup Yes boiling_point_diff Significant Boiling Point Difference? is_tarry->boiling_point_diff No initial_cleanup->boiling_point_diff distillation Distillation (Fractional if needed) boiling_point_diff->distillation Yes is_solid Is the product solid? boiling_point_diff->is_solid No final_product High-Purity Quinoline distillation->final_product crystallization Crystallization is_solid->crystallization Yes chromatography Column Chromatography is_solid->chromatography No crystallization->final_product chromatography->final_product

Caption: Decision tree for selecting a quinoline purification strategy.

Section 3: Comparative Data and Protocols

To assist in your experimental design, the following table summarizes the effectiveness of various purification techniques for quinoline.

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
Distillation Crude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[3]
Coal Tar Wash OilAtmospheric and vacuum distillation>9782[5]
Crystallization (Salt Formation) Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[5]
Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[5]
Extraction Coal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation>97Not specified[5]
Chromatography Commercial Quinoline YellowHigh-Speed Counter-Current Chromatography (HSCCC)>93 for isolated components~92[8]
Detailed Protocol: Purification of Quinoline via Picrate Salt Formation

This protocol is particularly effective for removing impurities that are difficult to separate by distillation alone.[6]

Objective: To achieve high-purity quinoline by crystallization of its picrate salt.

Materials:

  • Crude quinoline

  • Picric acid

  • 95% Ethanol

  • Acetonitrile

  • Dimethyl sulfoxide (DMSO), dried over 4A molecular sieves

  • Basic alumina

  • n-Pentane

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Salt Formation: Dissolve picric acid in the minimum volume of hot 95% ethanol. To this solution, add the crude quinoline. Yellow crystals of quinoline picrate will precipitate upon cooling.[6]

  • Initial Crystallization: Filter the quinoline picrate crystals, wash them with cold 95% ethanol, and air dry.[6]

  • Recrystallization: For higher purity, recrystallize the quinoline picrate from acetonitrile.[6]

  • Liberation of Free Base: Dissolve the purified quinoline picrate crystals in dry DMSO.[6]

  • Chromatographic Separation: Pass the DMSO solution through a column packed with basic alumina. The picric acid will be adsorbed onto the alumina, while the free quinoline will elute.[6]

  • Extraction: Extract the eluate with n-pentane to recover the quinoline.[6]

  • Final Distillation: Dry the pentane solution over a suitable drying agent (e.g., anhydrous potassium carbonate), remove the solvent under reduced pressure, and perform a final vacuum distillation of the quinoline to obtain the pure product.[5][6]

This comprehensive guide should equip you with the knowledge and techniques to overcome the common challenges associated with the purification of crude quinoline products. Remember that a combination of methods is often the key to achieving the desired level of purity for your specific application.

References

  • Unknown. (n.d.). Preparation and Properties of Quinoline. Retrieved January 23, 2026, from [Link]

  • Ito, Y., & Oka, H. (1998). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 23, 2026, from [Link]

  • Scribd. (n.d.). Quinoline and Isoquinoline Overview. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved January 23, 2026, from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Retrieved January 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). Quinoline. Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Optimizing Solvent Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices in solvent selection that can define the success of your synthesis. The quinoline scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is key to innovation. Here, we move beyond simple protocols to explain the causality behind solvent effects, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked questions (FAQs)

Q1: How does the choice between a protic and aprotic solvent impact my quinoline synthesis?

A: The choice between a polar protic solvent (e.g., water, ethanol) and a polar aprotic solvent (e.g., DMSO, DMF) is fundamental and depends on the reaction mechanism.[1][2]

  • Polar Protic Solvents contain O-H or N-H bonds. They are excellent at stabilizing both cations and anions. In acid-catalyzed reactions like the Skraup or Doebner-von Miller synthesis, protic solvents like water or ethanol can stabilize the charged intermediates, such as protonated carbonyls or carbocationic species formed during cyclization, thereby facilitating the reaction.[3][4] However, they can also form hydrogen bonds with nucleophiles, potentially reducing their reactivity in some steps.[2][5]

  • Polar Aprotic Solvents lack O-H or N-H bonds. They are effective at solvating cations but leave anions relatively "naked" and highly reactive.[2] This can be advantageous in reactions where a strong nucleophilic attack is the rate-determining step. For instance, in certain Friedländer synthesis variations, a solvent like DMSO can act not only as the medium but also as a reactant or oxidant.[6][7]

Q2: My Skraup reaction is highly exothermic and producing significant tar. Can solvent choice help control it?

A: Absolutely. The classic Skraup synthesis, which involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, is notoriously vigorous and prone to polymerization.[8][9]

The traditional approach often uses nitrobenzene not only as the oxidant but also as a solvent to help moderate the reaction temperature.[9] However, a key strategy to mitigate the violent nature of the reaction is the addition of a moderator like ferrous sulfate or boric acid.[8] From a solvent perspective, while the reaction is often run with concentrated sulfuric acid acting as both catalyst and solvent, modern approaches have explored alternative media. For instance, microwave-assisted Skraup reactions have been successfully performed in aqueous media or even ionic liquids, offering better control and more environmentally friendly conditions.[10][11]

Q3: I'm seeing very low yields in my Doebner-von Miller synthesis. What is the most common solvent-related issue?

A: The most frequent cause of low yields in the Doebner-von Miller reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[12][13] This side reaction consumes your substrate and leads to the formation of intractable tars.

A highly effective strategy to combat this is the use of a biphasic solvent system .[10][12][13] By sequestering the sensitive carbonyl compound in a non-polar organic phase (like toluene) while the aniline resides in the acidic aqueous phase (e.g., dilute HCl), you can significantly limit its self-polymerization.[10][13] Interestingly, for some substrates, avoiding the organic phase altogether and using a dilute aqueous acid solution has also been shown to improve outcomes by preventing detrimental phase separation.[10][12]

Q4: Are there greener solvent alternatives to traditional chlorinated solvents or high-boiling point hydrocarbons?

A: Yes, the development of green chemistry protocols for quinoline synthesis is an active area of research. Several excellent alternatives exist:

  • Water: For certain reactions, like the Friedländer synthesis, water has been shown to be an outstanding solvent, sometimes allowing the reaction to proceed efficiently at elevated temperatures without any catalyst.[3][12][14]

  • Ethanol/Acetic Acid Mixtures: These mixtures provide a weakly acidic, protic medium that can effectively catalyze condensation and cyclization steps while being more environmentally benign than strong mineral acids.[15]

  • Ionic Liquids (ILs): ILs are non-volatile and can act as both the solvent and the catalyst. They have been successfully used to improve yields and simplify workups in Friedländer and Skraup syntheses.[11]

  • Solvent-Free Conditions: Many modern protocols, often aided by microwave irradiation or mechanochemistry, eliminate the solvent entirely, leading to highly efficient and clean reactions.[11][15]

Troubleshooting Guide: From Problem to Solution

Problem 1: Low Yield in Friedländer Synthesis
  • Q: My Friedländer reaction between an o-aminoaryl ketone and a β-dicarbonyl compound is sluggish and gives poor yields. Could the solvent be the problem?

  • A: Yes, the solvent plays a critical role. The Friedländer synthesis involves a condensation followed by a cyclodehydration. The efficiency of both steps is solvent-dependent.

    • Causality: If the reaction is base-catalyzed (e.g., with KOH or piperidine), a polar protic solvent like ethanol is often effective as it can facilitate the necessary proton transfers in the aldol-type condensation and subsequent dehydration. However, if solubility is an issue, a higher-boiling polar aprotic solvent like DMF might be necessary.[16] For acid-catalyzed versions, solvents must be stable to the acid used.

    • Troubleshooting Steps:

      • Switch to a Greener, Effective Solvent: Attempt the reaction in water at 70-90°C. This has been shown to work remarkably well for many substrates, often without a catalyst.[12][14]

      • Consider Solvent-Free Conditions: Heat the neat mixture of reactants, potentially with a solid catalyst like silica-supported sulfuric acid or under microwave irradiation. This often accelerates the reaction and simplifies purification.[14][15]

      • Use an Ionic Liquid: Employing a Brønsted-acidic ionic liquid can serve as both the solvent and catalyst, driving the reaction to completion under mild conditions.[11]

Problem 2: Poor Regioselectivity in Combes Synthesis
  • Q: I am synthesizing a quinoline from an aniline and an unsymmetrical β-diketone via the Combes synthesis, but I'm getting a mixture of regioisomers. How can I improve selectivity?

  • A: Regioselectivity in the Combes synthesis is a classic challenge dictated by which carbonyl of the β-diketone is preferentially attacked by the aniline. This is controlled by a delicate balance of steric and electronic factors, which can be influenced by the reaction medium.

    • Causality: The reaction is catalyzed by strong acids (typically H₂SO₄), which protonate the β-diketone. The solvent's ability to stabilize the different potential intermediates can influence the product ratio.

    • Troubleshooting Steps:

      • Modify the Catalyst System: While sulfuric acid is traditional, switching the medium to polyphosphoric acid (PPA) can alter the reaction pathway and improve selectivity for one isomer.[12] PPA acts as both a catalyst and a dehydrating agent.

      • Solvent Polarity: In less common, non-acidic variations, systematically screening solvents of different polarities (e.g., toluene, DCE, DMF) can reveal an optimal medium. A less polar solvent might favor the sterically less hindered pathway, while a more polar solvent could favor a pathway stabilized by electronic effects.[15]

Problem 3: Reaction Stalls in Conrad-Limpach Synthesis
  • Q: My Conrad-Limpach synthesis to form a 4-hydroxyquinoline is not going to completion. The final thermal cyclization step seems to be the issue.

  • A: The key to a successful Conrad-Limpach cyclization is achieving the high temperature required for the intramolecular condensation, which is typically around 250°C. The choice of solvent is therefore critical.

    • Causality: The reaction requires enough thermal energy to overcome the activation barrier for the ring-closing step, which involves the elimination of an alcohol or water. A solvent with a sufficiently high boiling point is necessary to reach and maintain this temperature.

    • Troubleshooting Steps:

      • Use a High-Boiling Point Inert Solvent: While early experiments were done neat, yields are dramatically improved by using an inert, high-boiling solvent. Mineral oil or commercial heat-transfer fluids like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, B.P. ~257°C) are excellent choices.[12]

      • Screen Solvents Systematically: There is a direct correlation between the solvent's boiling point and the reaction yield. If Dowtherm A is not available, other high-boiling solvents can be screened.

Data & Visualization

Table 1: Effect of Solvent Boiling Point on Conrad-Limpach Cyclization Yield

This table illustrates the general trend observed where higher solvent boiling points lead to increased product yield in the thermally-driven cyclization step.

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
1,2,4-Trichlorobenzene21354
Propyl benzoate23065
Dowtherm A25765

(Data adapted from literature reports for a representative reaction)[12]

Diagrams and Workflows

The following diagrams visualize key decision-making processes and mechanistic roles of solvents in quinoline synthesis.

Solvent_Selection_Workflow start Start: Select Quinoline Synthesis Method q_acid Is the reaction strongly acid-catalyzed? (e.g., Skraup, Combes) start->q_acid q_heat Does the reaction require high temperatures (>200°C)? (e.g., Conrad-Limpach) q_acid->q_heat No protic Consider Polar Protic Solvents (Water, Ethanol) - Stabilizes charged intermediates q_acid->protic Yes q_green Is a 'green' protocol desired? q_heat->q_green No high_bp Use High-Boiling Inert Solvent (Mineral Oil, Dowtherm A) - Ensures sufficient thermal energy q_heat->high_bp Yes biphasic Consider Biphasic System (Toluene/aq. HCl) - Prevents polymerization (DVM) q_green->biphasic No/Maybe green_solvents Prioritize Green Solvents (Water, Ethanol, ILs) or Solvent-Free Conditions q_green->green_solvents Yes protic->q_green high_bp->q_green

Caption: Decision workflow for initial solvent selection.

Solvent_Mechanism_Role cluster_protic Protic Solvent (e.g., EtOH) cluster_aprotic Aprotic Solvent (e.g., DMSO) nuc_p Nucleophile (e.g., R-NH₂) solvent_p H-O-R' (Solvent) nuc_p->solvent_p H-Bond (reduces Nu) intermediate_p Protonated Intermediate [E-OH]⁺ solvent_p->intermediate_p H-Bond Stabilization nuc_a "Naked" & Highly Reactive Nucleophile cation_a Cation [M]⁺ solvent_a S=O (Solvent) solvent_a->cation_a Solvation

Caption: Contrasting roles of protic and aprotic solvents.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in a Friedländer Synthesis

This protocol outlines a parallel screening approach to identify the optimal solvent for the condensation of 2-aminobenzaldehyde with ethyl acetoacetate.

  • Preparation: Arrange a set of identical reaction vials equipped with small magnetic stir bars.

  • Reactant Addition: To each vial, add 2-aminobenzaldehyde (e.g., 0.5 mmol, 1.0 eq) and ethyl acetoacetate (0.6 mmol, 1.2 eq).

  • Solvent Addition: To each respective vial, add 2 mL of the solvent to be tested (e.g., Vial 1: Water, Vial 2: Ethanol, Vial 3: Toluene, Vial 4: DMF, Vial 5: Acetonitrile). Include one vial with no solvent for a neat comparison.

  • Reaction: Place the vials in a heating block set to 80°C and stir for a predetermined time (e.g., 4 hours).

  • Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each vial and spot it on a TLC plate to monitor the consumption of starting material and the formation of the product.[12]

  • Analysis: After the reaction period, cool the vials. Isolate the product from each vial (e.g., by filtration if a solid precipitates, or by extraction and evaporation). Determine the yield for each solvent to identify the optimal condition.

Protocol 2: Microwave-Assisted, Solvent-Free Skraup-Type Synthesis

This protocol provides a greener, more controlled alternative to the classical Skraup reaction.[10][17]

  • Reactant Mixture: In a 10 mL microwave process vial, combine the substituted aniline (1.0 mmol), glycerol (3.0 mmol), and concentrated sulfuric acid (0.5 mL). Caution: Add acid slowly and cool as needed.

  • Microwave Setup: Seal the vial with a septum cap and place it in the cavity of a dedicated laboratory microwave reactor.

  • Irradiation: Program the microwave to heat the mixture to 200°C and hold for 10-15 minutes with magnetic stirring. Monitor the internal pressure and temperature throughout the run.

  • Work-up: After cooling the vessel to room temperature, carefully uncap it in a fume hood. Quench the reaction mixture by slowly pouring it over crushed ice.

  • Neutralization & Extraction: Basify the aqueous solution with 30% NaOH solution until pH > 10. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Shaikh, I. R., et al. (2023). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • Antiri, M., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1055.
  • Kavala, V., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega.
  • BenchChem. (2025). Optimizing solvent and base conditions for quinoline synthesis.
  • Li, Y., et al. (2024).
  • Singh, R., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Unknown. (n.d.). Preparation and Properties of Quinoline.
  • Antiri, M., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • BenchChem. (2025). Quinoline Synthesis Optimization: A Technical Support Center.
  • Cárdenas-Galindo, L. M., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?.
  • Asghari, S., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • ResearchGate. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(41), 24451-24479.
  • Movassaghi, M., & Schmidt, M. A. (2007). Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)-3-Demethoxyerythratidinone and (±)-Cocculidine. Organic letters, 9(12), 2353–2356.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile and Other Quinolone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolone scaffold has long been a cornerstone in medicinal chemistry, yielding a plethora of compounds with diverse and potent biological activities. From the well-established antibacterial prowess of fluoroquinolones to the emerging potential of novel derivatives in oncology, the versatility of this heterocyclic system continues to inspire the development of new therapeutic agents. This guide provides a comparative overview of the biological activity of a specific derivative, 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile, and its analogs, contextualized against the broader landscape of quinolone-based compounds.

The Quinolone Core: A Privileged Structure in Drug Discovery

Quinolones are bicyclic heterocyclic compounds that have demonstrated a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[1] The core structure's amenability to substitution at various positions allows for the fine-tuning of its biological profile, leading to the development of compounds with enhanced potency and target selectivity.

Antibacterial Activity: Beyond the Established Fluoroquinolones

The most prominent members of the quinolone class are the fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin. These agents exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[2] This mechanism leads to the fragmentation of the bacterial chromosome and subsequent cell death.[3]

While fluoroquinolones remain critical in the clinical management of bacterial infections, the emergence of antibiotic resistance necessitates the exploration of novel quinolone derivatives. Research into derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline has revealed promising, albeit more moderate, antibacterial potential.

A study on a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, which are structurally related to this compound, demonstrated moderate antibacterial activity.[4][5] For instance, one of the most active compounds in this series, designated as 12b, exhibited a Minimum Inhibitory Concentration (MIC) of 39 µg/mL against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[4]

Comparative Antibacterial Performance

To contextualize this, the MIC values for a well-established fluoroquinolone like ciprofloxacin are significantly lower, indicating greater potency. For example, some studies have reported ciprofloxacin MICs as low as 0.008 μg/mL for E. coli, 0.25 μg/mL for P. aeruginosa, and 0.125 μg/mL for S. aureus.[6][7]

Compound/ClassTarget OrganismMIC (µg/mL)Reference
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivative (12b) S. aureus, E. coli, P. aeruginosa39[4]
Ciprofloxacin E. coli0.008[6][7]
P. aeruginosa0.25[6][7]
S. aureus0.125[6][7]

This data highlights that while the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold shows potential for antibacterial activity, further structural modifications are likely necessary to achieve the potency of clinically established fluoroquinolones.

Anticancer Activity: A New Frontier for Quinolone Derivatives

Beyond their antimicrobial effects, quinolone derivatives are increasingly being investigated for their potential as anticancer agents.[8] The mechanism of action in this context is often distinct from their antibacterial counterparts and can involve the inhibition of various cellular processes crucial for cancer cell proliferation and survival.

Several studies have demonstrated the cytotoxic effects of 4-hydroxyquinolone analogues against various human cancer cell lines.[9] The presence of a nitrile (CN) group, as in this compound, has been suggested to enhance the anticancer activity of quinoline derivatives.[10]

In one study, modified 4-hydroxyquinolone analogues were evaluated for their in vitro anticancer activity against HCT116 (colon carcinoma), A549 (lung carcinoma), PC3 (prostate carcinoma), and MCF-7 (breast carcinoma) cell lines.[9] One of the more potent compounds in this series, designated 3d, exhibited IC50 values of 46.5 µM against HCT116 and 34.2 µM against MCF-7.[9]

Comparative Anticancer Performance

For comparison, doxorubicin, a widely used chemotherapeutic agent, exhibits IC50 values that can vary significantly across different cancer cell lines but are generally in the low micromolar to nanomolar range. For instance, IC50 values for doxorubicin have been reported to be around 2.5 µM for MCF-7 cells and can range from 2.3 to over 20 µM for other cell lines.

Compound/ClassCancer Cell LineIC50 (µM)Reference
Modified 4-hydroxyquinolone analogue (3d) HCT116 (Colon Carcinoma)46.5[9]
MCF-7 (Breast Carcinoma)34.2[9]
Doxorubicin MCF-7 (Breast Carcinoma)~2.5
Various Cancer Cell Lines2.3 - >20

These findings suggest that while 4-hydroxy-2-oxo-quinoline derivatives exhibit promising anticancer activity, their potency may not yet match that of established cytotoxic drugs like doxorubicin. However, their novel mechanisms of action and potential for lower toxicity warrant further investigation and optimization.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum inoculation Inoculate Microtiter Plate prep_bacteria->inoculation prep_compound Serial Dilution of Test Compound prep_compound->inoculation incubation Incubate at 37°C inoculation->incubation read_results Observe for Turbidity incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Test Compound seed_cells->add_compound incubate_treatment Incubate add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for the development of novel therapeutic agents. While their antibacterial activity may not currently rival that of established fluoroquinolones, the potential for further chemical modification to enhance potency should not be overlooked. More compelling is the emerging evidence for their anticancer activity. The cytotoxicity demonstrated against various cancer cell lines, coupled with the potential for favorable safety profiles, positions these compounds as attractive leads for further preclinical development.

Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds in cancer cells. Structure-activity relationship (SAR) studies will be crucial in optimizing their potency and selectivity. Furthermore, in vivo studies are necessary to evaluate their efficacy and pharmacokinetic properties in animal models. The continued exploration of the rich chemical space of quinolones holds significant promise for addressing unmet medical needs in both infectious diseases and oncology.

References

  • Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid. (2025). ResearchGate. [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (n.d.). Brieflands. [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (n.d.). Brieflands. [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal. [Link]

  • Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq. (2025). ResearchGate. [Link]

  • 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides. (2025). ResearchGate. [Link]

  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020). National Center for Biotechnology Information. [Link]

  • Advances in Targeted Delivery of Doxorubicin for Cancer Chemotherapy. (n.d.). MDPI. [Link]

  • Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq. (2025). Informatics Journals. [Link]

  • Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. (n.d.). Universidade de Sao Paulo. [Link]

  • Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. (2011). ResearchGate. [Link]

  • In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). ASEAN Journal of Scientific and Technological Reports. [Link]

  • 4-Hydroxy-2-quinolones. 191. Synthesis, tautomerism, and biological activity of 1-R-4-hydroxy-2-oxo1,2-dihydroquinoline-3-carboxylic acids benzimidazol-2-ylamides. (2025). ResearchGate. [Link]

  • a, b Anticancer activity results of doxorubicin and 4a at various concentrations. (n.d.). ResearchGate. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). RSC Publishing. [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). MDPI. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). National Center for Biotechnology Information. [Link]

  • Mechanism of Quinolone Action and Resistance. (n.d.). ACS Publications. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. [Link]

Sources

comparative analysis of quinoline synthesis methods (Skraup vs. Friedländer)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarials like quinine and chloroquine, as well as various anticancer and antibacterial agents. The efficient construction of this bicyclic heterocycle is, therefore, a topic of significant interest. Among the classical methods, the Skraup and Friedländer syntheses, both developed in the 1880s, remain fundamental and widely practiced approaches. This guide provides an in-depth comparative analysis of these two venerable reactions, offering insights into their mechanisms, substrate scope, practical considerations, and supporting experimental data to inform the modern researcher's choice of synthetic strategy.

The Skraup Synthesis: A Classic Approach to Unsubstituted and Substituted Quinolines

The Skraup synthesis is a powerful method for producing quinolines by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1] The reaction is notoriously exothermic and requires careful control.[2]

Mechanistic Insights

The reaction proceeds through a multi-step mechanism that begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein. This is followed by a Michael addition of the aniline to the α,β-unsaturated aldehyde. The resulting β-anilinopropionaldehyde then undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline. The final step is the oxidation of the dihydroquinoline to the aromatic quinoline product.[3] Nitrobenzene is a common oxidizing agent and can also act as a solvent.[1]

Skraup_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_end Product Aniline Aniline Michael_Adduct Michael Adduct (β-Anilinopropionaldehyde) Aniline->Michael_Adduct + Acrolein (Michael Addition) Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ (Dehydration) Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline H⁺ (Cyclization & Dehydration) Quinoline Quinoline Dihydroquinoline->Quinoline Oxidizing Agent (e.g., Nitrobenzene)

Caption: Mechanism of the Skraup Quinoline Synthesis.

Advantages and Limitations

Advantages:

  • Simple Starting Materials: Utilizes readily available and inexpensive starting materials like aniline and glycerol.[1]

  • Access to Unsubstituted Quinoline: It is one of the most effective methods for the synthesis of the parent quinoline ring.

  • Versatility with Substituted Anilines: Can be used with a variety of substituted anilines to produce a range of quinoline derivatives.

Limitations:

  • Harsh Reaction Conditions: The use of concentrated sulfuric acid and high temperatures can be problematic for sensitive substrates.[4]

  • Exothermic and Potentially Violent Reaction: The reaction is highly exothermic and can be difficult to control, sometimes leading to the formation of tar.[4] The use of moderators like ferrous sulfate can help to control the reaction rate.[1]

  • Limited Regioselectivity with Meta-Substituted Anilines: The cyclization of meta-substituted anilines can lead to a mixture of 5- and 7-substituted quinolines.

The Friedländer Synthesis: A Versatile Condensation Approach

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an aldehyde, in the presence of an acid or base catalyst.[5][6]

Mechanistic Insights

The reaction mechanism is generally accepted to proceed via an initial aldol-type condensation between the two carbonyl-containing starting materials to form an α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization via imine formation and subsequent dehydration to yield the quinoline product.[5] The reaction can be catalyzed by both acids and bases.[6]

Friedlander_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_end Product Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct Aminoaryl_Ketone->Aldol_Adduct + Carbonyl (Aldol Condensation) Alpha_Methylene_Carbonyl Carbonyl with α-Methylene Enone α,β-Unsaturated Carbonyl Aldol_Adduct->Enone - H₂O Imine_Intermediate Cyclized Imine Intermediate Enone->Imine_Intermediate Intramolecular Imine Formation Substituted_Quinoline Substituted Quinoline Imine_Intermediate->Substituted_Quinoline - H₂O (Dehydration)

Caption: Mechanism of the Friedländer Quinoline Synthesis.

Advantages and Limitations

Advantages:

  • Milder Reaction Conditions: Often proceeds under milder conditions compared to the Skraup synthesis, making it suitable for more sensitive functional groups.[7]

  • High Versatility: A wide variety of substituted quinolines can be synthesized by varying both the 2-aminoaryl carbonyl compound and the α-methylene carbonyl partner.[5]

  • Good Regiocontrol: The substitution pattern of the resulting quinoline is well-defined by the choice of starting materials.

Limitations:

  • Availability of Starting Materials: The synthesis of the required 2-aminoaryl aldehydes or ketones can sometimes be challenging.[8]

  • Side Reactions: Under basic conditions, self-condensation of the α-methylene carbonyl compound can occur as a side reaction.

  • Regioselectivity with Unsymmetrical Ketones: The use of unsymmetrical ketones can lead to the formation of a mixture of regioisomeric quinoline products.[9]

Comparative Analysis: Skraup vs. Friedländer

The choice between the Skraup and Friedländer synthesis depends heavily on the desired quinoline product and the available starting materials.

FeatureSkraup SynthesisFriedländer Synthesis
Starting Materials Aromatic amine, glycerol (or α,β-unsaturated carbonyl)2-Aminoaryl aldehyde/ketone, carbonyl with α-methylene
Reaction Conditions Harsh (conc. H₂SO₄, high temp.)Generally milder (acid or base catalyst, moderate temp.)
Key Intermediates Acrolein, 1,2-dihydroquinolineAldol adduct, α,β-unsaturated carbonyl, imine
Product Scope Good for unsubstituted and some substituted quinolinesExcellent for a wide variety of substituted quinolines
Regiocontrol Can be poor with meta-substituted anilinesGenerally good, but can be an issue with unsymmetrical ketones
Yields Variable, can be high for simple cases (e.g., 84-91% for quinoline from aniline)Generally good to excellent (often >80%)
Practical Issues Highly exothermic, potential for tar formationAvailability of 2-aminoaryl carbonyls, potential side reactions

Comparative_Workflow cluster_Skraup Skraup Synthesis Workflow cluster_Friedlander Friedländer Synthesis Workflow S_Start Aromatic Amine + Glycerol + H₂SO₄ + Oxidizing Agent S_Reaction Heating (Exothermic) Careful Temperature Control S_Start->S_Reaction S_Workup Neutralization, Steam Distillation, Purification S_Reaction->S_Workup S_Product Quinoline Product S_Workup->S_Product F_Start 2-Aminoaryl Carbonyl + α-Methylene Carbonyl + Catalyst (Acid/Base) F_Reaction Heating (Reflux) Milder Conditions F_Start->F_Reaction F_Workup Extraction, Crystallization/ Chromatography F_Reaction->F_Workup F_Product Substituted Quinoline Product F_Workup->F_Product

Caption: Comparative Experimental Workflow.

Experimental Protocols

Skraup Synthesis of Quinoline

Adapted from Organic Syntheses, Coll. Vol. 1, p.478 (1941)

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate (optional, as a moderator)

Procedure:

  • In a large flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline and glycerol.

  • Slowly add concentrated sulfuric acid with cooling and stirring.

  • Add nitrobenzene (and ferrous sulfate, if used).

  • Heat the mixture cautiously. Once the reaction begins, it may become vigorous. Control the heating to maintain a steady reflux.

  • After the initial vigorous reaction subsides, continue heating for several hours to complete the reaction.

  • Cool the mixture and dilute with water.

  • Make the solution alkaline with sodium hydroxide solution to liberate the quinoline.

  • Steam distill the mixture to isolate the crude quinoline.

  • Separate the quinoline from the aqueous layer, dry it, and purify by distillation.

Friedländer Synthesis of 2-Methyl-3-acetyl-4-phenylquinoline

Adapted from a representative procedure.[10]

Materials:

  • 2-Aminobenzophenone

  • Acetylacetone

  • Toluene

  • Copper-based Metal-Organic Framework (MOF) catalyst (or other suitable acid/base catalyst)

Procedure:

  • In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and the catalyst (e.g., 5 mol% copper-based MOF).[10]

  • Add toluene (5 mL) as the solvent.[10]

  • Heat the reaction mixture to 100 °C and stir for 2 hours.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solid catalyst is used, separate it by filtration. The catalyst may be washed, dried, and reused.[10]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

Both the Skraup and Friedländer syntheses are venerable yet still highly relevant methods for the construction of the quinoline ring system. The Skraup synthesis, while often harsh, provides a direct route to the parent quinoline and its derivatives from simple starting materials. The Friedländer synthesis offers greater versatility and milder conditions, making it a powerful tool for the synthesis of a wide array of polysubstituted quinolines. A thorough understanding of the mechanisms, advantages, and limitations of each method, as presented in this guide, will enable researchers to make an informed decision and select the most appropriate synthetic strategy for their specific target molecule in the pursuit of novel therapeutics and advanced materials.

References

  • Organic Chemistry Portal. Friedlaender Synthesis. Organic Chemistry Portal. Available from: [Link].

  • Quimica Organica. Friedlander quinoline synthesis. Quimica Organica. Available from: [Link].

  • ResearchGate. (a) Synthesis route of quinoline via Skraup synthesis using potassium tert‐butoxide, (b) the plausible reaction mechanism. [image]. ResearchGate. Available from: [Link].

  • ResearchGate. Friedländer Quinoline Synthesis. ResearchGate. Available from: [Link].

  • Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Available from: [Link].

  • PubMed Central. Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. Available from: [Link].

  • Slideshare. synthesis of quinoline derivatives and its applications. Slideshare. Available from: [Link].

  • Scite.ai. Friedländer Quinoline Synthesis. Scite.ai. Available from: [Link].

  • Springer Professional. Friedländer Quinoline Synthesis. Springer Professional. Available from: [Link].

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link].

  • TÜBİTAK Academic Journals. Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals. Available from: [Link].

  • ResearchGate. The Friedländer Synthesis of Quinolines. ResearchGate. Available from: [Link].

  • Wikipedia. Friedländer synthesis. Wikipedia. Available from: [Link].

  • Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available from: [Link].

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available from: [Link].

  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available from: [Link].

  • SlidePlayer. Preparation and Properties of Quinoline. SlidePlayer. Available from: [Link].

  • ResearchGate. Reaction mechanism of the Skraup quinoline synthesis. [image]. ResearchGate. Available from: [Link].

  • Wikipedia. Skraup reaction. Wikipedia. Available from: [Link].

Sources

validation of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Validation of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile Purity by HPLC: A Comparative Analysis

Introduction: The Critical Role of Purity in Drug Discovery

This compound is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have shown a wide range of biological activities, making it a molecule of significant interest in the development of new therapeutic agents.[2][3][4] In the journey from a promising lead compound to a potential drug candidate, the purity of the active pharmaceutical ingredient (API) is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[5] Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.[5][6]

This guide provides a comprehensive, field-proven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. Furthermore, it offers an objective comparison of HPLC with alternative analytical techniques, empowering researchers and drug development professionals to make informed decisions for their analytical strategies.

The Gold Standard: Purity Determination by Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of pharmaceutical analysis for purity and impurity profiling. Its high resolving power, sensitivity, and adaptability make it the ideal choice for separating a target compound from structurally similar impurities that may arise during synthesis or degradation.[5]

The Causality Behind Method Development Choices

For a polar, heterocyclic compound like this compound, an RP-HPLC method is the logical starting point. The non-polar stationary phase (typically C18) provides retention for the analyte, while a polar mobile phase allows for controlled elution. The choice of a buffered aqueous phase mixed with an organic modifier like acetonitrile or methanol is crucial. The buffer controls the ionization state of the analyte and any acidic or basic impurities, which is essential for achieving reproducible retention times and symmetrical peak shapes. UV detection is employed due to the chromophoric nature of the quinoline ring system.

Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed to be a self-validating system, where the successful execution of each step provides confidence in the method's overall performance.

1. Materials and Reagents:

  • This compound reference standard (highly purified).

  • HPLC-grade acetonitrile and methanol.

  • HPLC-grade water.

  • Analytical grade phosphate buffer components.

  • Potential process impurities and degradation products (if available).

2. Chromatographic Conditions (A Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) and bring to volume.[7]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected working range.

Method Validation: Adhering to ICH Q2(R2) Guidelines

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[8][9] The following parameters must be assessed according to ICH guidelines.[9][10][11]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization Develop Develop HPLC Method Specificity Specificity Develop->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report

Caption: Workflow for HPLC Method Validation.

1. Specificity:

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]

  • Execution:

    • Analyze a blank (diluent), the reference standard, and a sample spiked with known impurities.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample to generate potential degradation products.

    • The method is specific if the peak for this compound is well-resolved from all other peaks (impurities and degradants), and the peak purity can be confirmed using a photodiode array (PDA) detector.

2. Linearity:

  • Purpose: To demonstrate that the analytical response is directly proportional to the concentration of the analyte over a specified range.

  • Execution:

    • Prepare at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Purpose: To determine the closeness of the measured value to the true value.

  • Execution:

    • Perform the analysis on a sample of known purity (e.g., a placebo spiked with the analyte at different concentration levels).

    • Analyze a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[10]

    • Accuracy is reported as the percent recovery of the known amount added.

4. Precision:

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Execution:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the same sample on the same day, by the same analyst, on the same instrument.[10]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Precision is expressed as the Relative Standard Deviation (%RSD) of the results.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Purpose: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Execution:

    • Can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

6. Robustness:

  • Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Execution:

    • Introduce small changes to the method, such as:

      • pH of the mobile phase (± 0.2 units).

      • Column temperature (± 5 °C).

      • Flow rate (± 0.1 mL/min).

      • Organic composition of the mobile phase (± 2%).

    • The system suitability parameters should remain within the acceptance criteria for all variations.

Data Summary: Acceptance Criteria and Typical Results

The following tables summarize the validation parameters and provide a set of typical, acceptable results.

Table 1: HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity Analyte peak is resolved from all other peaks (Resolution > 2). Peak purity index > 0.99.
Linearity Correlation coefficient (r²) ≥ 0.999.
Accuracy % Recovery between 98.0% and 102.0%.
Precision %RSD ≤ 2.0%.
LOD & LOQ S/N ratio ≥ 3 for LOD and ≥ 10 for LOQ.
Robustness System suitability parameters pass under all varied conditions.

Table 2: Example Validation Data

ParameterResult
Linearity (r²) 0.9998
Accuracy (% Recovery) 99.5% - 101.2%
Repeatability (%RSD) 0.85%
Intermediate Precision (%RSD) 1.2%
LOQ 0.05 µg/mL

A Comparative Look: HPLC vs. Alternative Analytical Techniques

While HPLC is the predominant technique, other methods can be employed, particularly in non-regulatory or research settings. The choice of method depends on the specific requirements of the analysis.

1. High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique that can be used for qualitative and semi-quantitative analysis. It is often faster and less expensive for screening multiple samples simultaneously.

2. Gas Chromatography (GC): Generally unsuitable for non-volatile and thermally labile compounds like this compound unless derivatization is performed, which adds complexity and potential for error.

3. Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can determine purity without the need for a reference standard of the same compound. It provides structural information but is less sensitive than HPLC for trace impurity analysis.

4. Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. It is exceptionally powerful for identifying unknown impurities by providing molecular weight and fragmentation data.

Table 3: Comparison of Analytical Techniques for Purity Determination

FeatureHPLC-UVHPTLCGC-FIDqNMRLC-MS
Specificity HighModerateHigh (if applicable)HighVery High
Sensitivity HighModerateHighLowVery High
Quantitation ExcellentGood (Semi-Quantitative)Excellent (if applicable)Excellent (Primary)Good
Throughput ModerateHighModerateLowModerate
Cost (Instrument) ModerateLowModerateHighHigh
Impurity ID NoNoNoLimitedYes

Conclusion and Authoritative Recommendation

The validation of an analytical method is a mandatory and indispensable step in drug development and quality control. For the purity determination of this compound, a well-validated RP-HPLC method stands as the most reliable, robust, and regulatory-compliant choice.[5][13] It offers an unparalleled balance of specificity, sensitivity, and quantitative accuracy, ensuring that the purity of this vital pharmaceutical building block is assessed with the highest degree of confidence.

While techniques like LC-MS are invaluable for impurity identification and qNMR offers absolute quantification, they serve as complementary rather than replacement methods in a routine quality control environment. The systematic approach to HPLC method validation detailed in this guide, grounded in the principles of the ICH, provides a clear and trustworthy pathway for researchers and scientists to ensure the quality and integrity of their compounds.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ResearchGate. Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

  • WHO. The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. World Health Organization. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. [Link]

  • ResearchGate. Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResearchGate. 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides. [Link]

  • MedCrave online. Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. [Link]

  • NIH. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • MicroSolv. What is the difference between related compounds and related substances in pharmaceutical HPLC. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ResearchGate. 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Link]

  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ResearchGate. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. [Link]

  • SciRP.org. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. [Link]

Sources

A Comparative Guide to the Antibacterial Efficacy of Quinoline-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Among these, quinoline-3-carbonitrile derivatives have emerged as a promising class of compounds, demonstrating significant antibacterial activity against a spectrum of pathogens. This guide provides a comprehensive comparison of the antibacterial efficacy of various quinoline-3-carbonitrile derivatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

The Quinoline-3-Carbonitrile Scaffold: A Foundation for Antibacterial Innovation

The quinoline ring system, a bicyclic aromatic heterocycle, is a well-established pharmacophore in medicinal chemistry, forming the core of many clinically successful drugs.[1] The strategic incorporation of a carbonitrile moiety at the 3-position has been shown to be a critical determinant of antibacterial activity, often associated with the inhibition of essential bacterial enzymes.[2] This guide will delve into the structure-activity relationships (SAR) of this scaffold, offering insights into how subtle molecular modifications can profoundly impact antibacterial potency and spectrum.

Comparative Antibacterial Efficacy of Quinoline-3-Carbonitrile Derivatives

To illustrate the therapeutic potential and structure-activity relationships of this class of compounds, we will compare a series of five quinoline-3-carbonitrile derivatives, designated QD1 through QD5. These compounds, synthesized through a one-pot multicomponent reaction, share a common core structure but differ in the substituent at the 4-phenyl ring, allowing for a systematic evaluation of electronic and steric effects on antibacterial activity.[2]

The antibacterial efficacy of these derivatives was assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of Quinoline-3-Carbonitrile Derivatives (QD1-QD5)

CompoundR-group (Substituent on 4-phenyl ring)S. aureus (ATCC 29213) MIC (µg/mL)S. pyogenes (ATCC 19615) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)S. typhimurium (ATCC 14028) MIC (µg/mL)
QD1 H12864256128
QD2 4-CH₃643212864
QD3 4-OCH₃32166432
QD4 4-Cl16 8 32 16
QD5 4-NO₂32166432
Ciprofloxacin -0.50.250.0150.03

Data synthesized from Ahmad et al. (2019).[2]

From the comparative data, a clear structure-activity relationship emerges. The unsubstituted derivative, QD1 , exhibits the weakest antibacterial activity across all tested strains. The introduction of electron-donating groups, such as a methyl (QD2 ) or methoxy (QD3 ) group at the para-position of the phenyl ring, leads to a progressive enhancement of antibacterial potency. Notably, the derivative bearing an electron-withdrawing chloro group, QD4 , demonstrates the most potent antibacterial activity among the series, with MIC values of 16 µg/mL against S. aureus and 8 µg/mL against S. pyogenes.[2] This suggests that electronegative substituents on the 4-phenyl ring are favorable for antibacterial efficacy. The nitro-substituted derivative, QD5 , also shows good activity, comparable to the methoxy-substituted compound.

Mechanism of Action: Targeting Bacterial DNA Gyrase

The primary mechanism of action for many quinoline-based antibacterial agents is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. DNA gyrase, in particular, is a unique and essential enzyme in bacteria, making it an attractive target for selective antibacterial therapy.

The quinoline-3-carbonitrile derivatives are believed to exert their antibacterial effect by forming a stable ternary complex with DNA gyrase and DNA. This complex traps the enzyme in its cleavage-competent state, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks. These breaks are ultimately lethal to the bacterial cell. The interaction of the most active compound in the series, QD4 , with the active site of DNA gyrase has been supported by molecular docking studies, revealing favorable binding interactions that stabilize the enzyme-DNA complex.[2]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Quinoline_Derivative Quinoline-3-Carbonitrile Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinoline_Derivative->DNA_Gyrase Binds to Ternary_Complex Stable Ternary Complex (Drug-Enzyme-DNA) Quinoline_Derivative->Ternary_Complex DNA Bacterial DNA DNA_Gyrase->DNA Acts on DNA_Gyrase->Ternary_Complex DNA->Ternary_Complex DSB Double-Strand Breaks Ternary_Complex->DSB Induces Cell_Death Bacterial Cell Death DSB->Cell_Death Leads to Antibacterial_Efficacy_Workflow Start Start: Bacterial Strain Preparation MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay DNA_Gyrase_Assay DNA Gyrase Inhibition Assay Start->DNA_Gyrase_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Inform starting concentration Data_Analysis Data Analysis and Comparison MIC_Assay->Data_Analysis MBC_Assay->Data_Analysis DNA_Gyrase_Assay->Data_Analysis

Figure 2: Experimental workflow for assessing antibacterial efficacy.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in a growth-supporting broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: Stock solutions of the quinoline-3-carbonitrile derivatives are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in the broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate also includes a positive control (broth with bacteria, no compound) and a negative control (broth only). The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum.

  • Subculturing from MIC Plate: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well of the MIC plate that shows no visible growth.

  • Plating on Agar: The aliquots are plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

DNA Gyrase Inhibition Assay

The inhibitory effect of the compounds on DNA gyrase activity can be assessed using a supercoiling inhibition assay.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing E. coli DNA gyrase assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), relaxed pBR322 plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition and Incubation: The reaction is initiated by the addition of E. coli DNA gyrase. The mixture is incubated at 37°C for 30-60 minutes to allow for the supercoiling reaction to occur.

  • Reaction Termination and Gel Electrophoresis: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye. The reaction products are then resolved by agarose gel electrophoresis.

  • Visualization and Analysis: The gel is stained with a DNA intercalating agent (e.g., ethidium bromide) and visualized under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-compound control. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) can then be determined.

Conclusion and Future Perspectives

The quinoline-3-carbonitrile scaffold represents a versatile and promising platform for the development of novel antibacterial agents. The comparative analysis of the QD series of derivatives highlights the significant impact of substituents on the 4-phenyl ring on their antibacterial efficacy, with the 4-chloro derivative (QD4 ) emerging as a particularly potent candidate. The established mechanism of action through the inhibition of DNA gyrase provides a solid rationale for the continued exploration of this class of compounds.

Future research should focus on optimizing the lead compounds through further structural modifications to enhance their potency, broaden their spectrum of activity, and improve their pharmacokinetic profiles. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers to rigorously evaluate the antibacterial potential of new quinoline-3-carbonitrile derivatives, thereby contributing to the critical effort of overcoming the global challenge of antimicrobial resistance.

References

  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968. [Link]

  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Hamouda, R. A., et al. (2023). Biogenic Nanoparticles Silver and Copper and Their Composites Derived from Marine Alga Ulva lactuca: Insight into the Characterizations, Antibacterial Activity, and Anti-Biofilm Formation. Molecules, 28(17), 6324. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • Kaur, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(11), 4753-4790. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Sharma, P. C., et al. (2021). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. Results in Chemistry, 3, 100182. [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 516. [Link]

  • Zgurskaya, H. I., & Rybenkov, V. V. (2022). Identification of novel bacterial DNA gyrase inhibitors: An in silico study. Journal of Biomolecular Structure and Dynamics, 40(12), 5345-5355. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-2-Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 4-hydroxy-2-quinolone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2][3] This versatile structure, existing in tautomeric equilibrium with its 4-hydroxyquinoline form, serves as a "privileged scaffold," providing a foundation for the development of novel therapeutic agents.[4][5] The biological potency and selectivity of these derivatives are profoundly influenced by the nature and position of various substituents on the quinolone ring system.

This guide provides an in-depth comparison of 4-hydroxy-2-quinolone derivatives, focusing on the causal relationships between their chemical structures and biological activities. We will dissect key experimental findings, present comparative data, and detail the methodologies required to validate these observations, offering a comprehensive resource for researchers in drug discovery and development.

General Synthetic Pathways: Building the Core Scaffold

The synthesis of the 4-hydroxy-2-quinolone scaffold is a critical first step in exploring its therapeutic potential. Several reliable methods have been established, with the choice of pathway often depending on the desired substitution pattern. A prevalent and effective strategy involves the condensation of an appropriate aniline derivative with a malonic acid derivative, followed by an intramolecular cyclization.

A common modern approach involves a three-step protocol starting from substituted isatoic anhydrides.[3] This method allows for diversification at the N-1 position and the benzo-ring. The general workflow is as follows:

  • N-Alkylation of Isatoic Anhydride: The nitrogen atom of the isatoic anhydride is alkylated to introduce desired substituents at the N-1 position.

  • Synthesis of β-ketoesters: Long-chain β-ketoesters, which will ultimately form the C-3 substituent, are prepared separately.

  • Condensation and Cyclization: The N-alkylated isatoic anhydride is condensed with the β-ketoester in the presence of a strong base like sodium hydride (NaH) to yield the final 3-substituted-4-hydroxy-2-quinolone derivative.[3]

This synthetic versatility is fundamental to SAR studies, as it permits systematic modification at multiple positions around the quinolone core.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: β-Ketoester Synthesis cluster_2 Step 3: Condensation & Cyclization A Substituted Isatoic Anhydride C N-Alkylated Isatoic Anhydride A->C Base (DIPEA) B Alkylating Agent (e.g., Methyl Iodide) G Final Product: 3-Substituted-4-hydroxy-2-quinolone C->G Strong Base (NaH) D Ethyl Potassium Malonate F β-Ketoester D->F MgCl2, TEA E Acid Chloride (with desired R3 chain) F->G

Caption: General workflow for synthesizing 3-substituted 4-hydroxy-2-quinolone analogs.

Structure-Activity Relationship (SAR) in Antimicrobial Agents

The threat of antimicrobial resistance has spurred the search for new classes of antibiotics.[2] 4-hydroxy-2-quinolone derivatives have emerged as a promising framework, demonstrating potent activity against both fungi and bacteria.[2][3] The SAR in this class is particularly well-defined, with modifications at the C-3, C-6, and C-7 positions dramatically impacting efficacy.

Antifungal Activity

Studies have shown that these compounds can exhibit exceptional antifungal activity, in some cases surpassing that of established drugs like amphotericin B.[2][6] The key structural determinants for antifungal potency are the lipophilicity of the C-3 substituent and the electronic nature of substituents on the benzo-ring.

Key SAR Insights for Antifungal Activity:

  • C-3 Position (Alkyl Chain Length): A long alkyl side chain at the C-3 position is crucial for antifungal activity. This is attributed to hydrophobic interactions within the binding pocket of a target microbial enzyme.[2] However, there appears to be an optimal length. For instance, a nonyl (C9) side chain was found to be more potent than a tridecyl (C13) chain, suggesting that an excessively long chain may hinder optimal binding.[3]

  • Benzo-Ring Positions (C-6/C-7): The introduction of halogen substituents, particularly bromine or chlorine, at the C-6 position significantly enhances antifungal activity.[3] This enhancement may be due to a metal(II)-dependent mechanism of action.[3]

  • N-1 Position: Substitution at the N-1 position also influences activity. An ethyl group at this position has been shown to be more effective than a methyl group, indicating that even small changes in this region can impact the overall potency.[3]

The synergistic effect of these modifications is evident in compounds like the 6-bromo-substituted analog with a C-3 nonyl side chain, which exhibited an exceptionally low IC50 value of 1.05 µg/mL against Aspergillus flavus.[2][6]

Table 1: Comparative Antifungal Activity of 4-Hydroxy-2-Quinolone Derivatives against A. flavus

Compound IDN-1 Substituent (R1)C-6 Substituent (R2)C-3 Substituent (R3)IC50 (µg/mL)[3]
3a -CH3-H-C13H2770.97
3d -CH3-Cl-C13H2715.11
3f -CH3-Br-C13H2714.15
3h -CH3-H-C9H198.45
3i -CH3-Cl-C9H194.60
3j -CH3-Br-C9H191.05
Amphotericin B ---1.83
Antibacterial Activity

While traditionally known as antibacterial agents, the 4-hydroxy-2-quinolone scaffold shows nuanced activity. Many derivatives show modest or no activity against common bacterial strains, but specific structural modifications can confer significant potency, particularly against Gram-positive bacteria like Staphylococcus aureus.[2][6][7]

Key SAR Insights for Antibacterial Activity:

  • Core Scaffold: The 4-hydroxy-2-quinolone fragment itself is essential for binding to bacterial targets like DNA gyrase subunit B (GyrB).[8] The 4-hydroxyl group and the C-2 carbonyl group are critical for forming hydrogen bonds with key amino acid residues (e.g., Glu58, Arg84, Arg144) in the ATP binding site of GyrB.[8]

  • C-3 Position (Amide Linkage): The type of substituent linked via a carboxamide at the C-3 position is crucial for GyrB inhibition and subsequent antibacterial activity.[8] Fusing heterocyclic moieties like 4-oxoquinazolin at this position has been shown to produce potent inhibitors.[8]

  • Benzo-Ring Positions (C-6/C-7): Similar to antifungal activity, halogenation at the C-6 position enhances antibacterial potency against S. aureus.[3] The most potent antifungal compounds (e.g., 6-chloro and 6-bromo nonyl analogs) also display the best, albeit moderate, antibacterial activity.[2][6]

  • Mechanism of Action: For some derivatives, the antibacterial effect is bacteriostatic rather than bactericidal.[2] The mechanism may involve the accumulation of reactive oxygen species (ROS), a known pathway for quinolone-mediated cell death.[2]

G cluster_SAR Key SAR for Antimicrobial Activity Base 4-Hydroxy-2-Quinolone Core C3 C-3 Position - Long alkyl chain ↑ Antifungal - Amide linkage is key for GyrB binding C3->Base Hydrophobicity & Target Binding N1 N-1 Position - Small alkyl groups - Ethyl > Methyl N1->Base Modulates Potency C6 C-6/C-7 Positions - Halogens (Br, Cl) ↑ Activity - Enhances both antifungal &  antibacterial potency C6->Base Electronic Effects

Caption: Key structure-activity relationships for antimicrobial 4-hydroxy-2-quinolones.

SAR in Other Therapeutic Areas

Beyond antimicrobial applications, these derivatives show promise as anti-inflammatory and antioxidant agents.

Anti-inflammatory and Antioxidant Activity

Certain alkyl-4-quinolones have demonstrated significant anti-inflammatory properties.[7] For example, 4-hydroxy-2-heptylquinoline (HHQ) is a promising candidate for neuro-inflammatory disorders due to its ability to inhibit the production of nitric oxide (NO) and ROS, as well as downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

The SAR for these activities often involves the C-3 position. Carboxamide derivatives at C-3 have emerged as multi-target agents, exhibiting combined antioxidant and lipoxygenase (LOX) inhibitory activity. The nature of the amide substituent dictates the potency in each of these assays.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR findings, standardized and self-validating experimental protocols are essential.

Protocol 1: General Synthesis of a 3-Alkyl-6-bromo-4-hydroxy-1-methyl-2-quinolone

This protocol is adapted from methodologies described in the literature for synthesizing potent antimicrobial analogs.[3]

Materials:

  • 6-Bromo-1-methyl-1H-benzo[d][2][8]oxazine-2,4-dione (N-alkylated isatoic anhydride)

  • Ethyl 3-oxododecanoate (β-ketoester with nonyl chain)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexane to remove mineral oil and suspend it in anhydrous THF.

  • Addition of β-Ketoester: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of ethyl 3-oxododecanoate (1.1 equivalents) in anhydrous THF dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Isatoic Anhydride: Add a solution of 6-bromo-1-methyl-1H-benzo[d][2][8]oxazine-2,4-dione (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of 1M HCl until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the half-maximal inhibitory concentration (IC50) of a compound against a fungal strain like A. flavus.

Materials:

  • Synthesized 4-hydroxy-2-quinolone derivatives

  • Aspergillus flavus strain

  • Sabouraud Dextrose Broth (SDB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Grow A. flavus on a suitable agar plate. Prepare a spore suspension in sterile saline with 0.05% Tween 80. Adjust the suspension to a concentration of 1 x 10⁵ spores/mL in SDB.

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of 2-fold serial dilutions in SDB in a 96-well plate. The final DMSO concentration in all wells should be ≤1%.

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted compound.

  • Controls: Include a positive control (fungus with no compound), a negative control (broth only), and a drug control (e.g., amphotericin B).

  • Incubation: Incubate the plates at 30 °C for 48-72 hours.

  • Data Acquisition: Measure the optical density (OD) at 600 nm using a microplate reader.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the positive control. Plot the inhibition percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The 4-hydroxy-2-quinolone scaffold is a remarkably adaptable platform for the development of new therapeutic agents. The structure-activity relationships discussed herein demonstrate that targeted modifications to the C-3, C-6, and N-1 positions can precisely tune the biological activity, leading to compounds with potent and specific antimicrobial or anti-inflammatory effects. The strong correlation between the alkyl chain length at C-3 and halogenation at C-6 with enhanced antifungal activity provides a clear roadmap for future optimization. Similarly, the discovery of C-3 carboxamides as DNA gyrase B inhibitors opens a promising avenue for developing novel antibacterial agents to combat resistant strains.

Future research should focus on exploring a wider diversity of substituents, particularly at the C-3 position, to develop multi-target agents for complex diseases. Elucidating the precise mechanisms of action for the most potent analogs will be crucial for translating these promising scaffolds into clinical candidates.

References

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. National Center for Biotechnology Information (PMC). [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]

  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI. [Link]

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. National Center for Biotechnology Information. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

  • Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. ResearchGate. [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PubMed. [Link]

Sources

comparing the efficacy of different catalysts in quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. This bicyclic heterocycle is a privileged structure, forming the core of numerous pharmaceuticals with a broad spectrum of therapeutic activities. The efficiency of quinoline synthesis is critically dependent on the choice of catalyst, which can profoundly influence reaction rates, yields, and overall process sustainability. This guide provides an in-depth comparison of different catalysts employed in key quinoline synthesis reactions, supported by experimental data and mechanistic insights to inform your catalyst selection process.

The Landscape of Quinoline Synthesis: A Mechanistic Overview

The classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, have been foundational to organic chemistry. However, these often require harsh reaction conditions, strong acids, and high temperatures, leading to environmental concerns and limited substrate scope. Modern catalysis has revolutionized these traditional methods, offering milder conditions, improved yields, and greater functional group tolerance.

The general mechanism for many acid-catalyzed quinoline syntheses involves the reaction of an aniline with an α,β-unsaturated carbonyl compound (or its precursor). The key steps typically include:

  • Michael Addition: The aniline nitrogen attacks the β-carbon of the unsaturated carbonyl compound.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization.

  • Dehydration: A water molecule is eliminated to form a dihydroquinoline intermediate.

  • Oxidation/Aromatization: The dihydroquinoline is oxidized to the final quinoline product.

The choice of catalyst is pivotal in facilitating these steps, particularly the initial Michael addition and the subsequent cyclization and dehydration.

Comparative Analysis of Catalysts in Friedländer Annulation

The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is one of the most direct and versatile methods for quinoline synthesis. The efficacy of various catalysts in this reaction is compared below.

CatalystSubstratesReaction ConditionsYield (%)Key AdvantagesDisadvantages
Iodine (I2) 2-aminoacetophenone, ethyl acetoacetate80 °C, solvent-free95Mild, inexpensive, readily available.Can be corrosive, potential for substrate iodination.
Bismuth(III) Triflate (Bi(OTf)3) 2-aminobenzophenone, dimedoneRoom temperature, CH3CN98Highly efficient, mild conditions, low catalyst loading.Relatively expensive, moisture sensitive.
Gold(III) Chloride (AuCl3) 2-aminoaryl ketones, various methylene compounds50 °C, ethanolUp to 96High yields, broad substrate scope.High cost of gold catalysts.
p-Toluenesulfonic Acid (p-TsOH) 2-aminobenzaldehyde, acetylacetoneReflux in toluene with Dean-Stark trap85Inexpensive, traditional acid catalyst.Harsh conditions, requires water removal.
Trifluoroacetic Acid (TFA) 2-aminoacetophenone, ethyl acetoacetate120 °C, neat92Strong acid, effective for less reactive substrates.Corrosive, requires high temperatures.

Experimental Insight:

The shift from traditional Brønsted acids like p-TsOH and TFA to Lewis acids such as Bi(OTf)3 and metal catalysts like AuCl3 represents a significant advancement. Bismuth(III) triflate, for instance, is a water-tolerant Lewis acid, which simplifies the experimental setup by not requiring strictly anhydrous conditions. Its high catalytic activity at room temperature is attributed to its ability to effectively activate the carbonyl group of the methylene component, facilitating the initial condensation with the 2-aminoaryl ketone.

In contrast, molecular iodine, while also acting as a mild Lewis acid, offers a more cost-effective and environmentally benign alternative. Its efficacy under solvent-free conditions at moderate temperatures makes it an attractive option for green chemistry applications.

  • Reactant Preparation: In a 25 mL round-bottom flask, combine 2-aminoacetophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and iodine (10 mol%).

  • Reaction Setup: The flask is equipped with a magnetic stirrer and heated in an oil bath at 80 °C.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Upon completion (typically 2-3 hours), the reaction mixture is cooled to room temperature and diluted with ethyl acetate (15 mL).

  • Purification: The organic layer is washed with a saturated solution of sodium thiosulfate (Na2S2O3) to remove excess iodine, followed by brine. The organic layer is then dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure quinoline derivative.

G cluster_0 Initial Considerations cluster_2 Optimization & Validation Start Define Substrate Scope & Reactivity Cost Evaluate Catalyst Cost & Availability Start->Cost Conditions Assess Reaction Condition Sensitivity (Temp, Solvent) Start->Conditions Brønsted Traditional Brønsted Acids (p-TsOH, TFA) Conditions->Brønsted Lewis Modern Lewis Acids (Bi(OTf)3, Sc(OTf)3) Conditions->Lewis Metal Transition Metal Catalysts (AuCl3, FeCl3) Conditions->Metal Iodine Mild & Green Catalysts (I2) Conditions->Iodine Optimize Optimize Catalyst Loading, Temperature, & Time Brønsted->Optimize Lewis->Optimize Metal->Optimize Iodine->Optimize Validate Validate with Diverse Substrates Optimize->Validate ScaleUp Consider Scalability & Process Safety Validate->ScaleUp Final_Protocol Final_Protocol ScaleUp->Final_Protocol Final Protocol Selection

Caption: A simplified mechanistic pathway for the acid-catalyzed Combes synthesis of quinolines.

Conclusion and Future Outlook

The choice of catalyst in quinoline synthesis is a critical parameter that dictates the efficiency, sustainability, and economic viability of the process. While traditional Brønsted acids still find application, the field is increasingly dominated by more sophisticated catalytic systems. Lewis acids, particularly metal triflates, offer exceptional activity under mild conditions. Heterogeneous catalysts are paving the way for greener and more scalable synthetic routes. For laboratory-scale synthesis where cost is less of a concern, catalysts like Bi(OTf)3 and Sc(OTf)3 provide excellent results. For larger-scale production, the development of robust and recyclable heterogeneous catalysts or the use of inexpensive and environmentally benign catalysts like iodine will be paramount.

Future research will likely focus on the development of novel nanocatalysts and biocatalysts to further enhance the selectivity and sustainability of quinoline synthesis, opening new avenues for the discovery and production of quinoline-based pharmaceuticals.

References

  • Iodine-Catalyzed Friedländer Annulation

    • Title: An efficient and practical synthesis of quinolines via iodine-catalyzed Friedländer annul
    • Source: Tetrahedron Letters, Volume 48, Issue 32, 2007, Pages 5679-5682.
    • URL: [Link]

  • Bismuth(III)

    • Title: Bismuth(III)
    • Source: Catalysis Communications, Volume 9, Issue 6, 2008, Pages 1351-1355.
    • URL: [Link]

  • Gold-Catalyzed Friedländer Synthesis

    • Title: Gold-Catalyzed Friedländer Quinoline Synthesis.
    • Source: The Journal of Organic Chemistry, Volume 71, Issue 1, 2006, Pages 439-441.
    • URL: [Link]

  • Amberlyst-15 in Combes Synthesis

    • Title: A simple and efficient synthesis of 2,4-disubstituted quinolines using Amberlyst-15 as a reusable c
    • Source: Journal of Heterocyclic Chemistry, Volume 44, Issue 4, 2007, Pages 953-956.
    • URL: [Link]

  • Microwave-Assisted Doebner-von Miller Reaction

    • Title: Microwave-assisted Doebner-von Miller reaction on montmorillonite K-10: an efficient, solvent-free synthesis of quinolines.
    • Source: Synthetic Communications, Volume 34, Issue 16, 2004, Pages 2957-2963.
    • URL: [Link]

  • Scandium(III)

    • Title: Scandium(III) triflate as an efficient and reusable catalyst for the synthesis of quinolines via Combes reaction.
    • Source: Journal of Molecular Catalysis A: Chemical, Volume 265, Issues 1-2, 2007, Pages 205-209.
    • URL: [Link]

Definitive Structural Validation of Novel Quinoline Scaffolds: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

Audience: Researchers, Scientists, and Drug Development Professionals

The Critical Role of Structural Validation in Quinoline Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from the historic antimalarial quinine to modern anticancer and antiviral drugs.[1][2][3][4] The biological activity of these compounds is exquisitely dependent on their precise three-dimensional structure. Subtle changes in stereochemistry or connectivity can dramatically alter efficacy, toxicity, and patentability. Therefore, unambiguous structural validation is not merely a procedural step but a fundamental requirement for advancing a synthesized compound through the drug development pipeline.[5][6][7] Mischaracterization can lead to the costly pursuit of incorrect structures, jeopardizing patient safety and intellectual property. This guide provides a comprehensive comparison of the available analytical techniques for structural validation, with a focus on why single-crystal X-ray crystallography stands as the definitive "gold standard."

X-ray Crystallography: The Unambiguous Arbiter

While spectroscopic methods provide essential data, X-ray crystallography offers an unparalleled, direct visualization of the molecular structure in the solid state. It is the only technique that can routinely provide the absolute configuration of chiral molecules, making it indispensable for complex quinoline derivatives.[8]

Fundamental Principles

X-ray crystallography operates on the principle of diffraction. When a beam of X-rays is directed at an ordered, crystalline lattice, the electrons of the atoms scatter the X-rays. This scattering creates a unique diffraction pattern of spots (reflections) based on the regular arrangement of molecules in the crystal.[9] By analyzing the position and intensity of these reflections, scientists can calculate an electron density map, which is then interpreted to reveal the precise location of every atom in the molecule, their bonding relationships, and their three-dimensional arrangement.[10][11]

Workflow for Definitive Structure Elucidation

The process, from a purified compound to a final validated structure, is a multi-step workflow that demands precision at each stage.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesized Quinoline Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Crystal_Growth Grow Single Crystals (Crucial & Often Rate-Limiting Step) Purification->Crystal_Growth Mounting Crystal Mounting & Screening Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Solution Structure Solution (Phase Problem) Data_Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation & CIF Generation Refinement->Validation Final_Report Final_Report Validation->Final_Report Final Structural Report

Caption: End-to-end workflow for quinoline structure validation via X-ray crystallography.

Detailed Experimental Protocol: From Powder to Proof

Objective: To obtain a high-resolution single-crystal X-ray structure of a newly synthesized quinoline derivative.

Pillar of Trustworthiness: The success of this protocol hinges on the quality of the single crystal. A poor-quality crystal will not yield a high-resolution structure, making the process self-validating; only well-ordered systems provide definitive data.

Step 1: Growing High-Quality Single Crystals (The Art and Science)

This is the most critical and often challenging step. The goal is to encourage molecules to slowly and methodically arrange themselves into a perfect crystalline lattice.

  • Causality: Rapid precipitation leads to amorphous solids or very small, disordered crystals unsuitable for diffraction. Slow, controlled crystallization allows molecules to find their lowest energy state within a well-ordered lattice.[12][13]

  • Method 1: Slow Evaporation

    • Dissolve the purified quinoline compound in a suitable solvent (or solvent mixture) in which it is moderately soluble.[13] A common starting point is a mixture like Dichloromethane/Hexane or Ethyl Acetate/Methanol.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter which could act as unwanted nucleation sites.[12]

    • Cover the vial with a cap containing a small pinhole or with paraffin film pierced by a needle. This slows the rate of evaporation.

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[14][15]

  • Method 2: Vapor Diffusion

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., Toluene or Dichloromethane).

    • Place this vial, uncapped, inside a larger, sealed jar containing a more volatile, poor solvent (the "anti-solvent," e.g., Hexane or Pentane).

    • Over time, the anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.[14]

  • Method 3: Slow Cooling

    • Create a saturated solution of the compound in a suitable solvent at an elevated temperature.[16]

    • Ensure the solution is free of particulate matter.[16]

    • Slowly cool the solution. This can be done by placing the container in a Dewar flask filled with warm water and allowing it to cool to room temperature over many hours.[16]

Step 2: Crystal Mounting and Data Collection

  • Under a microscope, select a suitable crystal (ideally 0.2-0.4 mm in size with sharp, well-defined faces).[17]

  • Carefully mount the crystal on a specialized loop or fiber.[9]

  • Flash-cool the crystal in a stream of liquid nitrogen (~100 K) to prevent radiation damage and reduce thermal motion during data collection.[9]

  • Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.

  • Collect a series of diffraction images as the crystal is rotated in the X-ray beam.

Step 3: Structure Solution and Refinement

  • The collected diffraction data is processed to yield a list of reflection intensities.

  • Software is used to solve the "phase problem" and generate an initial electron density map.

  • An atomic model of the quinoline molecule is built into the electron density map.

  • The model is then refined, a process where the atomic positions and thermal parameters are adjusted to achieve the best possible agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[18]

Step 4: Interpretation and Validation

The quality of the final structure is assessed using several key metrics, primarily the R-factor (or R-value) .

  • R-factor: This value is a measure of the disagreement between the crystallographic model and the experimental X-ray diffraction data.[19] A lower R-factor indicates a better fit. For small molecules like quinolines, a final R-factor below 0.05 (or 5%) is generally considered excellent.[8]

  • Final Output: The validated structure is typically reported in a Crystallographic Information File (CIF), a standard format containing all the atomic coordinates, bond lengths, angles, and experimental details.

A Comparative Analysis: Orthogonal Validation Techniques

While X-ray crystallography provides the definitive answer, it is not always feasible or necessary for every sample. Other analytical techniques are essential for routine characterization and provide complementary information. An orthogonal approach, using multiple methods, ensures the highest level of confidence.[20]

Validation Logic cluster_inputs Initial Analytical Data NMR NMR (1H, 13C, 2D) Provides Connectivity & Relative Stereochemistry Hypothesis Proposed Structure (May have ambiguities, e.g., absolute stereochemistry) NMR->Hypothesis MS Mass Spectrometry Confirms Molecular Weight & Formula MS->Hypothesis EA Elemental Analysis Confirms Elemental Composition EA->Hypothesis Xray Single-Crystal X-ray Crystallography Provides 3D Atomic Arrangement Hypothesis->Xray Resolves Ambiguity Conclusion Definitive, Unambiguous Structure (Absolute Configuration Confirmed) Xray->Conclusion

Caption: Logical flow showing how X-ray crystallography resolves ambiguities from spectroscopic data.

Comparison Table of Validation Techniques
Technique Information Provided Sample State & Amount Key Advantage Primary Limitation
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packingSingle crystal, <1 mgUnambiguous, definitive structural proof[8]Crystal growth can be a major bottleneck; not suitable for non-crystalline materials[21]
NMR Spectroscopy Atomic connectivity, relative stereochemistry, solution-state conformationSolution, 2-10 mgExcellent for determining the molecular skeleton in a biologically relevant state (solution)[21]Cannot determine absolute configuration; spectra can be complex and ambiguous for isomers[22]
Mass Spectrometry (MS) Molecular weight, elemental formula (with HRMS)Solid/Solution, <1 µgExtremely high sensitivity and mass accuracyProvides no information on isomerism, connectivity, or 3D structure[23]
Elemental Analysis (EA) Percent composition of C, H, N, etc.Solid, 1-3 mgConfirms purity and empirical formulaInsensitive to isomeric differences

Conclusion: The Indispensable Role of Crystallography

In the rigorous field of drug development, certainty is paramount. While NMR, mass spectrometry, and elemental analysis are indispensable tools for routine characterization and confirming molecular formulas, they provide a 2D picture that can harbor hidden ambiguities.[24][25] Single-crystal X-ray crystallography elevates this understanding to an unambiguous three-dimensional reality. It is the ultimate arbiter for confirming the absolute structure of a novel quinoline-based new chemical entity (NCE), providing the foundational proof required for intellectual property claims, regulatory submissions, and structure-based drug design efforts.[6][26][27] For any research program involving novel quinoline scaffolds, investing in the generation of a single-crystal structure is a critical step that validates all preceding synthetic efforts and provides the confidence needed to move forward.

References

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Singh, P., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry. [Link]

  • R-factor (crystallography). Wikipedia. [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]

  • Leusser, D., et al. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie. [Link]

  • Congreve, M., et al. (2017). Structure-based drug design: aiming for a perfect fit. Acta Crystallographica Section D. [Link]

  • The power of structure-based drug design. Drug Discovery News. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]

  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. [Link]

  • Synthesis, Characterization and X-ray Structure of 4-Phenylamino Quinazoline Derivatives. Journal of the Chinese Chemical Society. [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology. [Link]

  • Blow, D. (2002). X Ray crystallography. Postgraduate Medical Journal. [Link]

  • Validation Aspects in Structure-Based Drug Design. ResearchGate. [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Structure-Based Drug Design: Principles & Methods. Antibody Solutions. [Link]

  • R-Factors. University of Durham. [Link]

  • Al-Dhfyan, A., et al. (2017). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports. [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. ResearchGate. [Link]

  • Comparison of NMR and X-ray crystallography. Budapest University of Technology and Economics. [Link]

  • Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. MDPI. [Link]

  • Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University. [Link]

  • Advantages of Structure-Based Drug Design Approaches in Neurological Disorders. National Center for Biotechnology Information. [Link]

  • BC530 Class notes on X-ray Crystallography. Merritt Lab, University of Washington. [Link]

  • Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Wiley Online Library. [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

  • Synthesis and Structural Analysis of a Novel Stable Quinoline Dicarbamic Acid. Chemical Methodologies. [Link]

  • Quinoline. Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] Its rigid bicyclic system provides an excellent framework for orienting functional groups in three-dimensional space to interact with biological targets. This has led to the development of numerous successful drugs, from the classic antimalarial quinine to modern targeted anticancer agents.[3][4] In oncology, quinoline derivatives have proven particularly effective as inhibitors of protein kinases, enzymes that play a pivotal role in cell signaling pathways whose deregulation often drives tumor growth.[5][6]

Computational methods, specifically molecular docking, are indispensable tools for accelerating the discovery and optimization of these inhibitors.[7] A comparative docking study allows researchers to predict how subtle changes to a chemical scaffold will affect its binding affinity and orientation within a target's active site. This in-silico analysis helps to build a robust Structure-Activity Relationship (SAR), prioritize candidates for synthesis, and ultimately design more potent and selective drugs.[8]

This guide provides an in-depth, experience-driven walkthrough of performing a comparative docking study, using quinoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase as a practical example. We will focus not just on the steps, but on the scientific rationale that underpins a trustworthy and reproducible computational experiment.

The Scientific Rationale: Why Comparative Docking is Essential

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[9] Its power in drug discovery lies in its ability to provide a structural hypothesis for the activity of a series of compounds.

The core objectives are:

  • Binding Mode Prediction: To visualize the plausible three-dimensional arrangement of the inhibitor within the kinase's ATP-binding pocket.

  • Affinity Estimation: To use a scoring function to rank different inhibitors based on their predicted binding affinity (e.g., in kcal/mol). While not a perfect predictor of experimental potency, it is highly effective for relative comparison within a chemical series.

  • SAR Elucidation: To understand why one molecule is more potent than another. For instance, does a new functional group form a critical hydrogen bond that an earlier analog could not? Does it displace an unfavorable water molecule? This insight is the key to rational drug design.[10][11]

By comparing a series of related quinoline inhibitors, we move from a single prediction to a dynamic model of the structure-activity landscape, guiding our chemical strategy toward more promising candidates.

A Validated Workflow for Comparative Molecular Docking

A robust docking protocol is a self-validating one. The most critical step to ensure trustworthiness is re-docking , where the co-crystallized ligand is extracted from the protein structure and docked back into the active site. A successful protocol should reproduce the experimentally observed binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This validates that the chosen docking parameters are appropriate for the biological system.

Below is a detailed, step-by-step methodology using widely accessible tools.

Experimental Protocol: Step-by-Step Guide

1. Receptor Preparation

  • Causality: The starting point for any docking study is a high-quality, experimentally determined 3D structure of the target protein. The Protein Data Bank (PDB) is the primary repository for these structures.[12] The choice of PDB entry is critical; select a structure with a high resolution (e.g., < 2.5 Å) and a co-crystallized ligand similar to the compounds you wish to study. For this example, we'll consider EGFR kinase domain (PDB ID: 2JIV), which is complexed with a quinoline-based inhibitor.[13]

  • Protocol:

    • Navigate to the PDB website and download the structure file for "2JIV" in PDB format.

    • Load the structure into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or the protein preparation wizard in Schrödinger Maestro).[14]

    • Clean the Structure: Remove all non-essential molecules. This includes water molecules (unless a specific water molecule is known to be critical for binding), co-solvents, and any duplicate protein chains. The goal is to isolate the single protein chain and the bound ligand that define the active site.

    • Add Hydrogens: PDB files often lack hydrogen atoms. Add them using the software's built-in tools. This is crucial as hydrogens are essential for proper charge and hydrogen bond calculations.

    • Assign Charges: Assign appropriate partial charges to all atoms (e.g., using the Gasteiger charge calculation method).

    • Save the prepared protein as a .pdbqt file if using AutoDock tools, or the equivalent format for other software. This file now contains the receptor with correct atom types and charges.

    • Extract the Native Ligand: Save the co-crystallized ligand from the original PDB file into a separate .mol2 or .sdf file. This will be used for protocol validation.

2. Ligand Preparation

  • Causality: The ligands (your series of quinoline inhibitors) must be converted into 3D structures with correct stereochemistry and low-energy conformations. The docking software needs a good starting conformation to explore the binding site efficiently.

  • Protocol:

    • Sketch the 2D structures of your quinoline derivatives using a chemical drawing program like ChemDraw or MarvinSketch.

    • Convert these 2D structures to 3D. Most software packages can do this automatically.

    • Perform Energy Minimization: Subject each ligand to a conformational search and energy minimization using a force field like MMFF94. This ensures the ligand is in a low-energy, sterically favorable conformation.

    • Assign partial charges to the ligand atoms.

    • Save the prepared ligands in a format compatible with your docking software (e.g., .pdbqt).

3. Docking Simulation & Validation

  • Causality: The docking process requires defining a search space (a "grid box") where the software will attempt to place the ligand. The size and location of this box are critical. It should be large enough to encompass the entire binding site but small enough to focus the computational effort, increasing the chances of finding the correct pose.

  • Protocol:

    • Grid Generation: Load the prepared receptor into your docking software. Define the grid box by centering it on the position of the co-crystallized ligand. A typical size is a 25Å x 25Å x 25Å cube.[14]

    • Protocol Validation (Re-docking): Dock the extracted native ligand back into the receptor using the defined grid.

    • Analyze the Result: Compare the top-scoring docked pose of the native ligand with its original crystallographic position. Calculate the RMSD. If the RMSD is < 2.0 Å, the protocol is validated. If not, you may need to adjust the grid box size or docking parameters (e.g., exhaustiveness).

    • Comparative Docking: Once the protocol is validated, dock your series of prepared quinoline inhibitors using the exact same settings.

Docking Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Simulation & Validation Phase cluster_analysis Analysis Phase PDB 1. Select & Download Receptor Structure (PDB) Clean 2. Clean Receptor (Remove Water, etc.) PDB->Clean H_Charge 3. Add Hydrogens & Assign Charges Clean->H_Charge Grid 5. Define Binding Site (Grid Box Generation) H_Charge->Grid Ligands 4. Prepare Ligand Library (2D to 3D, Minimize Energy) Dock 7. Dock Quinoline Series Ligands->Dock Validate 6. Protocol Validation (Re-dock Native Ligand) RMSD < 2.0 Å? Grid->Validate Validate->Grid  No (Adjust) Validate->Dock  Yes Analyze 8. Analyze Poses & Scores Dock->Analyze SAR 9. Derive Structure-Activity Relationship (SAR) Analyze->SAR Prioritize 10. Prioritize Compounds for Synthesis SAR->Prioritize G cluster_ligand Inhibitor-C cluster_protein EGFR Active Site Quinoline Quinoline Core Aniline Aniline Quinoline->Aniline Met793 Met793 (Hinge) Quinoline->Met793 H-bond Leu718 Leu718 Quinoline->Leu718 Hydrophobic Val726 Val726 Quinoline->Val726 Hydrophobic Acrylamide -C(=O)NH₂ Aniline->Acrylamide Leu844 Leu844 Aniline->Leu844 Hydrophobic Thr854 Thr854 Acrylamide->Thr854 H-bond Asp855 Asp855 (DFG) Acrylamide->Asp855 H-bond

Caption: Key interactions of Inhibitor-C in the EGFR active site.

Conclusion and Future Outlook

This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative docking studies of quinoline-based inhibitors. By focusing on a self-validating protocol and detailed analysis of the results, researchers can generate reliable hypotheses to guide the drug design cycle. The insights gained from such studies are invaluable for prioritizing synthetic efforts, reducing costs, and accelerating the journey from a chemical scaffold to a potent therapeutic agent.

The logical next step after a promising docking result is to perform molecular dynamics (MD) simulations. MD can assess the stability of the predicted binding pose over time, providing a more dynamic and biologically relevant picture of the protein-ligand interaction.

References

  • Raimondi, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]

  • Sae-Lim, C., et al. (2008). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, H., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances. Available at: [Link]

  • Kumar, A., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

  • Hameed, A., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Acta Pharmaceutica. Available at: [Link]

  • Singh, H., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances. Available at: [Link]

  • Zhao, L., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Quinine. Available at: [Link]

  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. Available at: [Link]

  • Basak, A., et al. (2022). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Current Organic Chemistry. Available at: [Link]

  • Shaik, A. B., et al. (2014). Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. ResearchGate. Available at: [Link]

  • Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available at: [Link]

  • Sae-Lim, C., et al. (2008). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. ResearchGate. Available at: [Link]

  • Medical Globe. (2020). Quinolones Mechanism of action. YouTube. Available at: [Link]

  • Singh, S., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. Available at: [Link]

  • Ogawa, M., et al. (1997). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, P., et al. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Semantic Scholar. Available at: [Link]

  • Kumar, A., et al. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal. Available at: [Link]

  • Salmaso, V., & Moro, S. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Oncology. Available at: [Link]

  • Various Authors. (2024). Different biological activities of quinoline. ResearchGate. Available at: [Link]

  • Pharmacy Plus. (2024). Structure Activity Relationship of 4 Amino Quinoline Chloroquine. YouTube. Available at: [Link]

  • El-Drwey, M. G., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparing the In Vitro and In Vivo Efficacy of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry. Its derivatives are prolific in nature and have been the foundation for numerous synthetic drugs, demonstrating a vast spectrum of biological activities.[1][2][3][4] These activities range from antimalarial and anticancer to antibacterial, neuroprotective, and anti-inflammatory effects.[1][2][4][5][6] The journey from a promising synthesized quinoline derivative to a potential clinical candidate is a rigorous process, critically dependent on a dual-pronged evaluation of its efficacy: first in the controlled environment of the laboratory (in vitro) and subsequently within the complex biological landscape of a living organism (in vivo).

This guide provides an in-depth comparison of these two essential evaluation phases. We will explore the causality behind experimental choices, detail validated protocols, and present a framework for interpreting and correlating the data, thereby offering a comprehensive perspective for drug development professionals.

The Foundational Dichotomy: Why In Vitro and In Vivo Analyses are Both Indispensable

The preclinical drug development pipeline relies on the synergistic relationship between in vitro and in vivo studies. Each modality provides unique, yet complementary, insights that are crucial for making informed decisions about a compound's potential.

  • In Vitro Studies (In Glass): This is the initial proving ground. Performed on isolated components like cell lines, microorganisms, or purified enzymes, these assays are designed to be rapid, cost-effective, and highly controlled.[7] They are instrumental for high-throughput screening (HTS), allowing for the evaluation of thousands of compounds to identify initial "hits."[8] The primary goals are to determine a compound's potency (e.g., IC₅₀, MIC), elucidate its mechanism of action, and assess its selectivity for the target versus other cells.[9][10]

  • In Vivo Studies (In the Living): Compounds that show promise in vitro must then prove their mettle in a complex, whole-organism system, typically an animal model.[11] These studies are essential for understanding how a compound behaves in the context of physiological processes, including absorption, distribution, metabolism, and excretion (ADME).[7] They provide the ultimate preclinical test of efficacy and are critical for identifying potential toxicity and determining a safe therapeutic window before human trials can be considered.[11]

The transition from in vitro success to in vivo efficacy is a well-known bottleneck in drug discovery. A potent compound in a petri dish may fail in an animal model due to poor bioavailability, rapid metabolism, or unforeseen toxicity. Therefore, a carefully designed experimental cascade is paramount.

G cluster_0 Drug Discovery & Development Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening High-Throughput Screening Hit-to-Lead Optimization Hit-to-Lead Optimization In Vitro Screening->Hit-to-Lead Optimization Identify Potent Hits In Vivo Efficacy & Safety In Vivo Efficacy & Safety Hit-to-Lead Optimization->In Vivo Efficacy & Safety Select Lead Candidate Clinical Trials Clinical Trials In Vivo Efficacy & Safety->Clinical Trials Establish Preclinical Proof-of-Concept

Caption: A generalized workflow for drug discovery, highlighting the critical transition from in vitro screening to in vivo validation.

Part 1: In Vitro Efficacy Evaluation of Quinoline Derivatives

The initial assessment of a quinoline derivative's biological activity is performed in vitro. The specific assays chosen are dictated by the intended therapeutic application, such as oncology, infectious disease, or neurology.

A. Anticancer Activity Assessment

Quinoline derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of topoisomerase, tubulin polymerization, and protein kinases.[12][13]

1. Cell Viability and Cytotoxicity Assays: The first step is to determine if the compound can kill cancer cells or inhibit their growth.

  • MTT/MTS Assays: These are colorimetric assays that measure cellular metabolic activity. Viable cells contain mitochondrial reductases that convert a tetrazolium salt (MTT or MTS) into a colored formazan product, which can be quantified spectrophotometrically. A decrease in color indicates reduced cell viability.

  • LDH Assay: The lactate dehydrogenase (LDH) assay measures membrane integrity. LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis, and its activity can be measured to quantify cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Replace the old medium with the drug-containing medium and incubate for a specified duration (e.g., 48 or 72 hours).[14]

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

B. Antimicrobial Activity Assessment

The quinoline core is central to many antibacterial drugs (e.g., fluoroquinolones) and antimalarials (e.g., chloroquine).[6][15]

1. Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

  • Broth Microdilution: This is a widely used method where a standardized inoculum of bacteria is added to wells of a microtiter plate containing serial dilutions of the test compound.[16] The MIC is determined as the lowest concentration well with no visible turbidity after incubation.

  • Agar Dilution: Similar to broth microdilution, but the compound is incorporated into solid agar medium on which the microorganisms are then spotted.[15]

2. Antiplasmodial Activity: For malaria, the efficacy of quinoline derivatives is often tested against Plasmodium falciparum, the deadliest species of the malaria parasite.

  • SYBR Green I-based Assay: This high-throughput fluorescence-based assay measures parasite proliferation. SYBR Green I dye intercalates with the DNA of the parasites. An increase in fluorescence corresponds to parasite growth, which is inhibited in the presence of an effective antimalarial compound.

C. Data Summary: Representative In Vitro Efficacy

The data gathered from these assays allow for direct comparison of the potency of different derivatives.

Quinoline DerivativeTherapeutic AreaTarget Organism/Cell LineAssayEfficacy Metric (IC₅₀/MIC)Reference
Compound 91b1 AnticancerA549 (Lung Cancer)MTS Assay2.1 µM[17]
(S)-Heptyl Quinoline AntimalarialP. falciparum (3D7)SYBR Green15 nM[18]
Derivative 11 AntibacterialS. aureusAgar Dilution6.25 µg/mL[15]
PQQ16P Antibacterial (EPI)S. aureus (NorA overexpressing)Synergy AssayEnhances Ciprofloxacin Efficacy[19]
Derivative with Dimethylamino Group AntimalarialP. falciparumN/AIC₅₀ = 1.2 µM[6]

Part 2: In Vivo Efficacy Evaluation

Positive in vitro results are a prerequisite, but not a guarantee, of clinical success. In vivo studies are essential to evaluate a compound's efficacy and safety in a physiological context.[7] The choice of animal model is critical and should mimic the human disease as closely as possible.[11]

A. Anticancer Efficacy in Xenograft Models

To test anticancer quinoline derivatives, human cancer cells are implanted into immunocompromised mice, forming a tumor that can be treated with the test compound.

Experimental Protocol: Mouse Xenograft Model

  • Animal Acclimatization: House immunocompromised mice (e.g., BALB/c nude mice) according to ethical guidelines for a week to acclimate.

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization & Grouping: Randomize mice into control (vehicle) and treatment groups.

  • Compound Administration: Administer the quinoline derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Monitoring: Measure tumor volume (using calipers) and body weight regularly (e.g., twice weekly).

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group. The animal is humanely euthanized for tissue collection and further analysis.

G cluster_1 In Vivo Xenograft Workflow Cell Culture Cell Culture Implantation Implantation Cell Culture->Implantation Inject Cancer Cells Tumor Growth Tumor Growth Implantation->Tumor Growth Monitor Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Administer Compound/Vehicle Monitoring Monitoring Treatment->Monitoring Measure Tumor Volume & Body Weight Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Assess Efficacy & Toxicity

Caption: A typical experimental workflow for assessing anticancer drug efficacy using a mouse xenograft model.

B. Antimalarial Efficacy in Infection Models

The Peters' 4-day suppressive test using mice infected with Plasmodium berghei is a standard model for evaluating potential antimalarials.

  • Infection: Mice are inoculated with P. berghei-infected red blood cells.

  • Treatment: Treatment with the test compound starts a few hours after infection and continues for four consecutive days.

  • Parasitemia Measurement: On day 5, thin blood smears are taken from the tail of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The percentage of parasite suppression is calculated relative to an untreated control group.

C. Data Summary: Representative In Vivo Efficacy

In vivo results provide a more holistic view of a drug's potential, incorporating its pharmacokinetic and pharmacodynamic properties.

Quinoline DerivativeTherapeutic AreaAnimal ModelEfficacy OutcomeReference
Compound 91b1 AnticancerNude mice xenograft (A549)Significantly reduced tumor size[17]
Quinoline-4-carboxamide (27) AntimalarialP. falciparum infected miceED₉₀ of 2.6 mg/kg[20]
Facilely Accessible Derivatives AntibacterialC. difficile infected miceEffective against C. difficile in vivo[21]
(S)-Heptyl Quinoline AntimalarialP. berghei infected miceSurvival rates similar to mefloquine at a lower dose[18]

Bridging the Divide: Correlating In Vitro Potency with In Vivo Efficacy

A key challenge in drug development is the often-poor correlation between in vitro and in vivo results. A quinoline derivative may have a nanomolar IC₅₀ in vitro but show little to no activity in vivo. This discrepancy can arise from several factors:

  • Pharmacokinetics (PK): The compound may have poor absorption, be rapidly metabolized and cleared from the body, or fail to distribute to the target tissue.

  • Toxicity: The compound might be toxic to the host organism at concentrations required for efficacy.

  • Target Engagement: The compound may not reach its molecular target in sufficient concentrations in vivo.

For example, a study on quinoline-4-carboxamide derivatives showed that initial hits had potent in vitro antimalarial activity but poor microsomal stability.[20] Through medicinal chemistry optimization, researchers improved the pharmacokinetic profile, which led to enhanced in vivo efficacy, demonstrating a successful translation from the lab bench to a living model.[20] Conversely, enantiomerically pure amino-alcohol quinolines showed potent in vitro activity and good survival rates in mice, but did not fully clear the parasite blood stages, highlighting a partial disconnect that requires further investigation.[18]

G cluster_0 In Vitro vs. In Vivo Comparison InVitro In Vitro Study Potency Potency (IC50/MIC) Mechanism of Action Selectivity InVitro->Potency InVivo In Vivo Study Efficacy Efficacy (Tumor Reduction, etc.) Pharmacokinetics (ADME) Toxicity & Safety Therapeutic Window InVivo->Efficacy Potency->Efficacy Correlation?

Caption: A logical diagram comparing the primary outputs and the critical, often challenging, correlation between in vitro and in vivo studies.

Conclusion and Future Outlook

The evaluation of quinoline derivatives, like any potential therapeutic, is a multi-stage process where in vitro and in vivo studies serve as critical, sequential filters. In vitro assays provide essential early data on potency and mechanism, allowing for the rapid screening and optimization of compounds. However, the complexity of a living system cannot be replicated in a test tube. Therefore, in vivo studies remain the gold standard for preclinical validation, offering indispensable insights into a compound's true therapeutic potential and safety profile.

The future of preclinical evaluation lies in enhancing the predictive power of early-stage assays. The development of advanced in vitro models, such as 3D organoids and organ-on-a-chip systems, aims to better mimic human physiology and bridge the gap between traditional cell culture and whole-organism studies, potentially reducing the reliance on animal models and improving the success rate of translating promising compounds into life-saving therapies.[8]

References

  • Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2026). International Journal of Pharmaceutical Sciences.
  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2025). PubMed.
  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). NIH.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC.
  • A study to assess the methodological quality of in vivo animal experiments published in Indian journal of pharmacology. (n.d.). NIH.
  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect.
  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. (2024). Antimicrobial Agents and Chemotherapy - ASM Journals.
  • The Role of in-vivo Studies in Rare Disease Therapeutic Development. (n.d.). Cure Rare Disease.
  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023).
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PMC - PubMed Central.
  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. (2025).
  • A REVIEW ON QUINOLINE AND ITS DERIV
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research.
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). PMC - NIH.
  • In vivo antimalarial activity of quinazoline derivatives and... (n.d.).
  • Animals used in in vivo efficacy assays Other mammals include mainly... (n.d.).
  • In Vitro Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology.
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PMC - PubMed Central.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances (RSC Publishing).
  • Demonstrating Drug Efficacy in Veterinary Medicine. (n.d.).
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • In Vivo Assay Guidelines. (2012). Assay Guidance Manual - NCBI Bookshelf.
  • Research Progress in In Vitro Screening Techniques for N
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.).
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega.
  • (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020).
  • Quinoline derivatives with potential anticancer activity. (n.d.).
  • Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. (n.d.). PubMed Central.
  • Review: Synthesis, Reactions and Biological Applications of Tetrazole Based Quinoline Derivatives. (n.d.). Chemical Research and Technology.

Sources

Safety Operating Guide

Navigating the Disposal of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile, a heterocyclic compound with potential biological activity. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Hazard Assessment: Understanding the Risks

Before any disposal protocol can be established, a thorough understanding of the compound's hazards is paramount. This compound (CAS No: 15000-43-8) is a solid organic compound with the molecular formula C₁₀H₆N₂O₂[1]. While a comprehensive, peer-reviewed safety profile for this specific molecule is not widely available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides critical hazard information based on its chemical structure and the functional groups present.

GHS Hazard Classification: [2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation

The presence of a nitrile group (-C≡N) warrants particular caution. Organic nitriles can be toxic and may release highly toxic hydrogen cyanide (HCN) gas upon combustion or when in contact with strong acids, bases, or oxidizing agents[3][4]. The quinoline scaffold, while generally stable, can also present hazards, and its derivatives are known to have a wide range of biological activities[5][6].

Personal Protective Equipment (PPE): The First Line of Defense

Given the identified hazards, the following PPE is mandatory when handling this compound in any form, including during disposal procedures:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be conducted in a certified chemical fume hood. If there is a risk of inhalation exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Disposal Procedures: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid this compound waste, including unused compound and contaminated materials (e.g., weighing paper, filter paper), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.

    • Do not mix this waste stream with other incompatible chemical wastes. In general, avoid mixing nitriles with strong acids, bases, or oxidizing agents in the same waste container to prevent potentially violent reactions and the release of toxic gases[4].

  • Contaminated Sharps:

    • Any sharps, such as needles, Pasteur pipettes, or broken glass, that are contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as hazardous waste.

Waste Container Labeling

Proper labeling is a critical component of safe waste management. All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: "15000-43-8"

  • An indication of the hazards (e.g., "Toxic," "Irritant")

  • The approximate quantity of waste

  • The date of accumulation

Storage and Final Disposal
  • Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.

  • Keep waste containers tightly sealed except when adding waste.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. All hazardous waste must be disposed of through approved channels, which typically involve high-temperature incineration[7][8].

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal Solid Solid Waste (Unused compound, contaminated items) SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer Liquid Liquid Waste (Solutions containing the compound) LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer Sharps Contaminated Sharps (Needles, broken glass) SharpsContainer Labeled Sharps Hazardous Waste Container Sharps->SharpsContainer Storage Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage EHS Contact EHS for Pickup Storage->EHS FinalDisposal Licensed Hazardous Waste Facility (e.g., Incineration) EHS->FinalDisposal

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is essential for mitigating risks.

Spill Cleanup
  • Minor Spill (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

    • Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Major Spill (outside of a fume hood):

    • Evacuate all non-essential personnel from the area.

    • Alert your laboratory supervisor and contact your institution's EHS office immediately.

    • If the spill is flammable, eliminate all sources of ignition.

    • Prevent the spill from entering drains.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.

SpillResponse Spill Spill Occurs Assess Assess Spill (Minor vs. Major) Spill->Assess Minor Minor Spill Assess->Minor Contained & manageable Major Major Spill Assess->Major Large, uncontained, or immediate hazard Cleanup Contain & Clean Up (with appropriate PPE) Minor->Cleanup Evacuate Evacuate Area Major->Evacuate Dispose Dispose of Cleanup Materials as Hazardous Waste Cleanup->Dispose Alert Alert Supervisor & Call EHS Evacuate->Alert Secure Secure Area (No entry) Alert->Secure

Caption: Decision-making process for responding to a chemical spill.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion: A Culture of Safety

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to the outlined disposal and emergency procedures, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Toshio, M., & Shinsaku, S. (2018). Allyl nitrile: Toxicity and health effects. Journal of Health Science, 64(4), 375-380. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

  • Ukrainets, I. V., et al. (2007). 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides. Chemistry of Heterocyclic Compounds, 43(12), 1532-1544.
  • Pharma Guideline. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Preparation and Properties of Quinoline. [Link]

  • Anenta. A guide to the disposal of laboratory waste. [Link]

  • University of Wollongong. Chemical Spill procedure. [Link]

  • El-Sayed, M. A. A., et al. (2023). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 13(34), 23896-23924.
  • Wikipedia. Quinoline. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Nitrile. [Link]

  • Hazardous Waste Experts. (2022). A Primer On Laboratory Waste Disposal. [Link]

  • OSHA Outreach Courses. (2024). Chemical Spill Emergency? Follow These Crucial Steps. [Link]

  • Scribd. Reactivity Quinoline. [Link]

  • Peter, J. E. K., et al. (2024). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Environmental Research, 241, 117631.
  • University of Manitoba. Chemical Spill Response Procedure. [Link]

  • Pharma Guideline. Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • U.S. Environmental Protection Agency. School Chemistry Labs - Waste & Debris Fact Sheets. [Link]

  • National Center for Biotechnology Information. (2008). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 7.
  • ECORFAN-Bolivia Journal. (2019).
  • MDPI. (2024).
  • American Chemical Society. Guide for Chemical Spill Response. [Link]

  • PubChem. 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6(4), 207-219.
  • Njoyim, E. T., et al. (2023). Elucidation of the thermo-kinetics of the thermal decomposition of cameroonian kaolin: mechanism, thermodynamic study and identification of its by-products. RSC Advances, 13(1), 1-15.
  • Ukrainets, I. V., et al. (2018). Transformation of 3-(3-arylalkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanenitriles into amides and acids. Chemistry of Heterocyclic Compounds, 54(8), 796-802.
  • ResearchGate. 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Link]

  • Organic Letters Ahead of Print. ACS Publications. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS No. 15000-43-8). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety protocols. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and trust in your experimental workflow.

Hazard Assessment: Understanding the Compound

Before any handling, a complete understanding of the compound's hazard profile is critical. This compound is a versatile small molecule scaffold, but it presents significant health risks that necessitate stringent safety measures.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with multiple hazards.[2]

GHS Hazard Classifications: [2]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.

These classifications are the cornerstone of our risk assessment and directly inform the selection of appropriate Personal Protective Equipment (PPE). The primary routes of exposure are inhalation of the powder, skin/eye contact, and ingestion.[3] Our goal is to create a complete barrier against these exposure routes.

The Core of Protection: A Multi-Layered PPE Strategy

A multi-layered approach to PPE is essential. This involves selecting specific equipment for respiratory, hand, eye, and body protection. The following table summarizes the required PPE for different operational scenarios.

Operational Scenario Respiratory Protection Hand Protection Eye Protection Body & Foot Protection
Handling Stock Container / Pre-Use Inspection NIOSH-approved N95 respirator (minimum)Double-gloved with chemical-resistant nitrile glovesChemical safety gogglesFully-buttoned lab coat, closed-toe shoes
Weighing and Transferring Solid Compound NIOSH-approved N95 respirator within a chemical fume hoodDouble-gloved with chemical-resistant nitrile glovesChemical safety goggles and face shieldChemical-resistant gown over lab coat, shoe covers
Preparing Solutions / Wet Chemistry Work within a certified chemical fume hoodDouble-gloved with chemical-resistant nitrile glovesChemical safety gogglesChemical-resistant gown or apron over lab coat
Spill Cleanup and Waste Disposal NIOSH-approved N95 respirator (minimum; higher level may be required based on spill size)Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile glovesChemical safety goggles and face shieldChemical-resistant disposable coveralls, shoe covers

Detailed PPE Protocols and Causality

Simply listing PPE is insufficient. Understanding the "why" behind each choice is crucial for compliance and safety.

Respiratory Protection

The compound's classification as "Harmful if inhaled" and a respiratory irritant makes respiratory protection non-negotiable, especially when handling the powdered form.[2]

  • Minimum Requirement: A NIOSH-approved N95 respirator should be used for any operation that could generate dust, even inside a ventilated enclosure. Surgical masks are not appropriate as they do not protect the wearer from inhaling small particles.[4]

  • Best Practice: All handling of the solid, especially weighing and transfers, must be conducted within a certified chemical fume hood or a similar ventilated enclosure to minimize airborne particles.[5][6] The respirator serves as a vital secondary line of defense.

Hand Protection

With classifications of "Harmful in contact with skin" and "Causes skin irritation," robust hand protection is mandatory.[2]

  • Glove Selection: Use powder-free, chemical-resistant nitrile gloves. Powdered gloves are not recommended as the powder can absorb chemical particles, leading to wider contamination.[3]

  • Double Gloving: For all direct handling tasks, wearing two pairs of nitrile gloves is the standard. This provides a critical safety buffer; if the outer glove is contaminated or torn, it can be safely removed without exposing the skin.

  • Glove Change Protocol: Gloves should be changed frequently, at least every 30-60 minutes, or immediately if known contamination occurs.[3] Always wash hands thoroughly after removing gloves.[7]

Eye and Face Protection

The "Causes serious eye irritation" classification demands stringent eye protection.[2]

  • Mandatory Equipment: Chemical safety goggles that provide a complete seal around the eyes are required at all times in the laboratory where this chemical is handled.[8][9]

  • Enhanced Protection: When weighing or transferring the powder, or during any activity with a high risk of splashing, a face shield must be worn in addition to safety goggles. The face shield protects the entire face from contact.

Body and Foot Protection

Protecting the skin on the body is a critical component of preventing dermal absorption.

  • Laboratory Coat: A clean, fully-buttoned laboratory coat is the minimum requirement.[8]

  • Chemical Gown/Apron: When handling larger quantities or performing tasks with a higher spill risk, a disposable, polyethylene-coated gown or a chemical-resistant apron should be worn over the lab coat.[9] The gown's cuffs should be tucked under the outer glove.[3]

  • Footwear: Closed-toe shoes are mandatory. For tasks involving significant quantities or spill risk, disposable, skid-resistant shoe covers should also be used.[9]

Operational and Disposal Plan: A Step-by-Step Guide

This workflow integrates the use of PPE into the entire lifecycle of handling the compound, from preparation to disposal.

Safe Handling and Disposal Workflow

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_area Designate & Prepare Work Area in Fume Hood gather_ppe Gather & Inspect All Required PPE don_ppe Don PPE: Inner Gloves, Gown, N95, Goggles, Face Shield, Outer Gloves weigh Weigh Compound on Absorbent Paper Using Small Scoops don_ppe->weigh Proceed to Handling transfer Transfer to Secondary Container dissolve Dissolve in Solvent (if applicable) decon_tools Decontaminate Spatula and Work Surfaces dissolve->decon_tools Proceed to Cleanup dispose_solid Dispose of Contaminated Weigh Boats, Paper, Gloves in Hazardous Waste doff_ppe Doff PPE in Order: Outer Gloves, Gown, Face Shield, Goggles, Inner Gloves wash_hands Wash Hands Thoroughly

Caption: Workflow for Safe Handling of this compound.

Detailed Protocol:
  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.[10] Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary PPE and inspect it for defects.

    • Don PPE in the following order: inner gloves, lab coat/gown, shoe covers (if needed), N95 respirator, safety goggles, face shield, and finally, outer gloves pulled over the gown cuffs.

  • Handling the Solid Compound:

    • Keep the primary container of the chemical closed as much as possible.[10]

    • Use a dedicated spatula or scoop to transfer the powder in small increments onto a weigh boat or creased weigh paper. Avoid pouring directly from the bottle to minimize dust generation.[10]

    • Perform all transfers over the absorbent paper to contain any minor spills.

    • Once the desired amount is weighed, securely close the primary container.

  • Decontamination and Disposal:

    • Wipe down the spatula and any non-disposable equipment with an appropriate solvent.

    • Carefully fold the absorbent bench paper inward and place it, along with used weigh boats and other contaminated disposables, into a designated hazardous waste container.

    • Dispose of the outer gloves in the same hazardous waste container.

    • Remove the remaining PPE and dispose of the disposable items.

    • Wash hands thoroughly with soap and water.[7]

  • Spill Response:

    • In case of a spill, evacuate unnecessary personnel from the area.[11]

    • Wearing full PPE (including heavy-duty outer gloves), cover the spill with an inert absorbent material like clay or diatomaceous earth.[11]

    • Carefully sweep the material into a designated hazardous waste container. Do not dry sweep, as this can aerosolize the powder. Wet cleaning methods are preferred.[10]

    • Decontaminate the area thoroughly.

By adhering to these scientifically-grounded protocols, you establish a robust safety framework that protects yourself, your colleagues, and the integrity of your research.

References

  • ChemicalBook. (n.d.). 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | 13721-01-2.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • CymitQuimica. (n.d.). This compound.
  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor.
  • Lab Pro Inc. (n.d.). How to Promote Lab Safety When Working with Chemicals?.
  • Provista. (2022). Types of PPE to Wear When Compounding Hazardous Drugs.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Reactant of Route 2
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.